Product packaging for Grifolin(Cat. No.:CAS No. 6903-07-7)

Grifolin

Cat. No.: B191361
CAS No.: 6903-07-7
M. Wt: 328.5 g/mol
InChI Key: PZHNKNRPGLTZPO-VZRGJMDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Grifolin is a naturally occurring terpenophenol compound found in several medicinal plants and mushrooms, such as those from the Albatrellus genus . It has emerged as a significant compound in pharmacological research due to its potent anti-cancer properties . Studies have demonstrated that this compound exerts its effects by inducing apoptosis (programmed cell death) in various human tumor cell lines, including nasopharyngeal carcinoma, osteosarcoma, breast cancer, and colon cancer cells . The mechanism of this apoptosis induction involves the release of cytochrome c from mitochondria, activation of key caspases (such as caspase-8, -9, and -3), and an increase in the Bax to Bcl-2 ratio . Furthermore, this compound can induce cell cycle arrest and has been shown to inhibit critical signaling pathways that drive cancer progression, such as the PI3K/AKT pathway . Beyond its well-documented anti-cancer activities, research also indicates that this compound possesses antimicrobial properties against bacteria, fungi, and parasites . This combination of multifaceted biological activities makes this compound a promising candidate for use in biochemical and pharmacological research, particularly in studies focused on oncology, cell signaling, and cell death mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B191361 Grifolin CAS No. 6903-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNKNRPGLTZPO-VZRGJMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401044417
Record name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6903-07-7
Record name Grifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6903-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P6UA2GF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Grifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43 °C
Record name Grifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Discovery, Activity, and Analysis of Grifolin from Albatrellus confluens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of grifolin, a bioactive secondary metabolite isolated from the mushroom Albatrellus confluens. It covers the compound's discovery, quantitative biological activities, mechanisms of action, and the experimental protocols used for its isolation and characterization.

Introduction and Discovery

This compound is a farnesyl phenolic compound first identified as an antibiotic from a basidiomycete mushroom in the 1960s.[1] It is a prominent secondary metabolite found in mushrooms of the genus Albatrellus, particularly Albatrellus confluens and Albatrellus dispansus.[2][3][4] While initially noted for its antimicrobial properties, significant research into its potent antitumor activities began in the early 2000s.[5][6] A 2005 study was the first to describe this compound's ability to inhibit the growth of various tumor cell lines by inducing apoptosis, establishing it as a promising candidate for further oncological research.[6][7] Subsequent studies have elucidated its effects on multiple signaling pathways, revealing a multi-faceted mechanism of action against cancer cells.[2][8][9] this compound's natural abundance and significant biological effects continue to make it a subject of interest for drug discovery and development.[6]

Quantitative Biological Activity

The biological effects of this compound have been quantified across various studies, primarily focusing on its anticancer and antifungal properties. The following tables summarize the key inhibitory concentration (IC₅₀) values and other quantitative measures of its activity.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Reference
K562 Chronic Myelogenous Leukemia 18 [2]
B95-8 B-cell Lymphoma (EBV-transformed) 24 [2]
CNE1 Nasopharyngeal Carcinoma 24 [2]
Raji Burkitt's Lymphoma 27 [2]
SW480 Colorectal Adenocarcinoma 27 [2][10]
MCF7 Breast Adenocarcinoma 30 [2]
HT29 Colorectal Adenocarcinoma 30.7 ± 1.0 [10]

| HeLa | Cervical Adenocarcinoma | 34 |[2][10] |

Table 2: Anti-inflammatory and Antifungal Activity of this compound

Target/Assay Activity Type Metric Concentration (µM) Reference
Nitric Oxide (NO) Production Anti-inflammatory IC₅₀ 29.0 [2]
Sclerotinia sclerotiorum Antifungal Mycelial Growth Inhibition 86.4% at 304.9 µM [3]
Fusarium graminearum Antifungal Mycelial Growth Inhibition 80.9% at 304.9 µM [3]

| F. graminearum, G. fructigenum, P. oryzae | Antifungal | Spore Germination Inhibition | ~100% at 38.1 µM |[3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by modulating several critical cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

This compound induces apoptosis through the intrinsic mitochondrial pathway.[6] This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax:Bcl-2 ratio.[6] This change in balance leads to the release of cytochrome c from the mitochondria into the cytosol.[6] Cytosolic cytochrome c then triggers the activation of a caspase cascade, including caspase-8, caspase-9, and the executioner caspase-3, culminating in apoptotic cell death.[6] Furthermore, this compound has been shown to upregulate the Death-Associated Protein Kinase 1 (DAPK1) via the p53 tumor suppressor pathway, providing another mechanism for promoting apoptosis.[9]

G cluster_0 This compound-Induced Apoptosis Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates DAPK1 DAPK1 p53->DAPK1 Activates Apoptosis Apoptosis DAPK1->Apoptosis Mito Mitochondrion Bcl2->Mito Stabilizes Bax->Mito Disrupts CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling cascade.

In addition to apoptosis, this compound can halt cancer cell proliferation by inducing cell cycle arrest in the G1 phase.[8][11] This is primarily achieved through the inhibition of the ERK1/2 signaling pathway.[8] Inhibition of ERK1/2 leads to the downregulation of key G1 phase proteins, including Cyclin D1, Cyclin E, and Cyclin-Dependent Kinase 4 (CDK4).[8] The reduction in these proteins prevents the phosphorylation of the Retinoblastoma protein (pRb).[8] Hypophosphorylated pRb remains active and sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and effectively arresting the cell cycle.[8]

G cluster_1 This compound-Induced G1 Cell Cycle Arrest This compound This compound ERK ERK1/2 This compound->ERK Inhibits CyclinD1 Cyclin D1 / CDK4 ERK->CyclinD1 Promotes Expression pRb pRb CyclinD1->pRb Phosphorylates (Inactivates) E2F E2F pRb->E2F Sequesters Arrest G1 Arrest pRb->Arrest Causes G1_S G1-S Transition E2F->G1_S Promotes

Caption: G1 cell cycle arrest via ERK1/2 inhibition by this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation, purification, and biological evaluation of this compound based on published literature.

The extraction of this compound from Albatrellus species is typically performed using a bioassay-guided fractionation approach.[3][10]

  • Extraction: Fresh or dried fruiting bodies of A. confluens are sequentially extracted with solvents of increasing polarity, such as 80% ethanol (B145695) and 50% methanol.[10]

  • Bioassay: The resulting crude extracts are tested for biological activity (e.g., cytotoxicity against a cancer cell line like HeLa) to identify the most potent fraction.[10]

  • Solvent Partitioning: The active extract (e.g., the ethanol extract) is subjected to liquid-liquid partitioning, for instance, with chloroform (B151607) and water, to further separate compounds based on polarity.[10]

  • Column Chromatography: The active fraction is then purified using column chromatography techniques. Sephadex LH-20 is commonly used for size-exclusion chromatography.[10]

  • HPLC Purification: Final purification to yield pure this compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).[10] A gradient system of water and acetonitrile (B52724) is typically used for elution, with UV detection at approximately 279 nm.[10]

  • Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]

G cluster_2 This compound Isolation Workflow Mushroom A. confluens Fruiting Bodies Extraction Solvent Extraction (Ethanol) Mushroom->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Bioassay Bioassay (e.g., Cytotoxicity) Extraction->Bioassay ColumnChrom Column Chromatography (Sephadex LH-20) Partition->ColumnChrom Partition->Bioassay HPLC Semi-Preparative HPLC (C18 Column) ColumnChrom->HPLC ColumnChrom->Bioassay This compound Pure this compound HPLC->this compound Analysis Structure Elucidation (NMR, MS) This compound->Analysis

Caption: Workflow for bioassay-guided isolation of this compound.

The anti-proliferative effects of this compound are commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24-48 hours).[10]

  • MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the resulting dose-response curves.[10]

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.[10]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Cyclin D1, ERK1/2) and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent detection system.[10] Band intensities are quantified and normalized to the loading control to determine relative protein expression.[10]

Conclusion

This compound, a natural product from Albatrellus confluens, has been firmly established as a potent antitumor agent with well-defined mechanisms of action.[2][6] Its ability to induce both apoptosis and cell cycle arrest through the modulation of key signaling pathways like ERK1/2 and p53/DAPK1 highlights its potential as a lead compound in cancer therapy.[8][9] The availability of detailed protocols for its isolation and bio-evaluation facilitates further research. Future investigations, particularly concerning its in vivo efficacy, pharmacokinetics, and safety profile, are necessary to translate these promising preclinical findings into potential clinical applications.[2][12]

References

An In-depth Technical Guide to the Natural Sources of Grifolin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of grifolin and its derivatives, compounds of significant interest for their therapeutic potential. It details their origins in various fungi and plants, presents available quantitative data, outlines key experimental protocols for their study, and visualizes their interactions with critical cellular signaling pathways.

Natural Sources of this compound and its Derivatives

This compound and its related compounds, collectively known as grifolinoids, are predominantly found in fungi of the genus Albatrellus. Certain plant species have also been identified as sources of these bioactive molecules.

Fungal Sources

The primary producers of this compound and its derivatives are mushrooms belonging to the Albatrellus genus. These fungi are characterized by their often terrestrial growth habit and polypore fruiting bodies. Key species include:

  • Albatrellus confluens : Widely cited as a primary source of this compound, this species is a cornerstone for the isolation of this compound.[1][2]

  • Albatrellus ovinus : Known to contain both this compound and neothis compound (B162079).[3][4][5]

  • Albatrellus flettii : A rich source of this compound, neothis compound, and confluentin (B1159164).[6][7]

  • Albatrellus caeruleoporus : This species is a known producer of this compound, neothis compound, and unique derivatives, grifolinones A and B.[7]

  • Albatrellus dispansus : A documented source of this compound.[4][5]

Plant Sources

While less common than fungal sources, several plant species have been reported to contain this compound:

  • Peperomia galioides : this compound has been identified as a major compound in the extracts of this plant.[3][5]

  • Rhododendron dauricum : The leaves and twigs of this plant are known to contain this compound and its derivatives.[3][5][8]

  • Solanum lycopersicum (Tomato): Certain varieties have been noted for their this compound content.[3][5]

  • Kayea assamica : The methanolic extract of the leaves of this plant has been shown to contain this compound as a major constituent.[3]

Data Presentation: Quantitative Analysis

The concentration of this compound and its derivatives can vary significantly depending on the species, geographical location, and extraction method. While comprehensive quantitative data across all sources is not extensively available in the literature, some studies provide valuable insights.

CompoundSourceRelative Abundance (%) in ExtractReference
This compoundAlbatrellus flettii32.6[6]
Neothis compoundAlbatrellus flettii52.0[6]
ConfluentinAlbatrellus flettii8.1[6]

Table 1: Relative Abundance of Grifolinoids in Albatrellus flettii

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa (Cervical Cancer)27.4 ± 2.2[6]
SW480 (Colon Cancer)35.4 ± 2.4[6]
HT29 (Colon Cancer)30.7 ± 1.0[6]
Neothis compoundHeLa (Cervical Cancer)24.3 ± 2.5[6]
SW480 (Colon Cancer)34.6 ± 5.9[6]
HT29 (Colon Cancer)30.1 ± 4.0[6]
ConfluentinHeLa (Cervical Cancer)25.9 ± 2.9[6]
SW480 (Colon Cancer)33.5 ± 4.0[6]
HT29 (Colon Cancer)25.8 ± 4.1[6]
Grifolinone ARAW 264.7 (Macrophage)23.4[7]
Grifolinone BRAW 264.7 (Macrophage)22.9[7]

Table 2: IC50 Values of this compound and its Derivatives Against Various Cell Lines

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound and its derivatives.

Extraction and Isolation of Grifolinoids from Albatrellus species

This protocol is a general guideline based on methods described in the literature for the extraction and isolation of grifolinoids from fungal fruiting bodies.

Workflow for Grifolinoid Extraction and Isolation

G cluster_0 Extraction cluster_1 Partitioning cluster_2 Purification A Fruiting Bodies of Albatrellus sp. B Maceration with 80% Methanol (B129727) A->B C Crude Extract B->C D Partition between n-hexane, chloroform (B151607), and ethyl acetate (B1210297) C->D E Active Organic Fractions D->E F Silica (B1680970) Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Isolated Grifolinoids H->I

Caption: A generalized workflow for the extraction and purification of grifolinoids.

Materials:

  • Fresh or dried fruiting bodies of Albatrellus species

  • Methanol (MeOH), 80% aqueous

  • n-hexane, Chloroform (CHCl3), Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., acetonitrile (B52724), water)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the fresh or dried and powdered fungal material with 80% methanol at room temperature.[9]

    • Perform the extraction multiple times (e.g., three times) to ensure maximum yield.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9]

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[9]

    • Collect each organic fraction and evaporate the solvent.

  • Chromatographic Purification:

    • Subject the active organic fractions (typically the chloroform and ethyl acetate fractions) to silica gel column chromatography.[10]

    • Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.

    • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds of interest.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[6]

    • For final purification to obtain individual compounds, use preparative reverse-phase HPLC.

Quantification of Grifolinoids using HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound and its derivatives.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, to improve peak shape)

  • Reference standards of this compound and its derivatives

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of each reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Dissolve a known amount of the fungal extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

    • Gradient Program: A typical gradient could start at a lower percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarities.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of approximately 280 nm.[6]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Identify and quantify the grifolinoids in the sample extracts by comparing their retention times and peak areas to those of the standards.

Cell Viability (MTT) Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Workflow for MTT Assay

G A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound/Derivatives B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: A step-by-step workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][8][10][12][13][14][15][16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).[4][8][10][12][13][14][15][16]

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][8][10][12][13][14][15][16]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[4][8][10][12][13][14][15][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][8][13][14][15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the ERK1/2 Pathway

This compound has been shown to directly target and inhibit the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

G This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits Elk1 Elk1 ERK1_2->Elk1 activates Cell_Cycle_Progression Cell Cycle Progression (Cyclin D1, Cyclin E, CDK4) ERK1_2->Cell_Cycle_Progression promotes DNMT1 DNMT1 Elk1->DNMT1 promotes transcription Metastasis_Suppressor_Genes Metastasis Suppressor Genes (e.g., TIMP2, PTEN) DNMT1->Metastasis_Suppressor_Genes represses

Caption: this compound's inhibition of the ERK1/2 signaling pathway.

This compound directly binds to ERK1/2, inhibiting its kinase activity.[1] This leads to a cascade of downstream effects, including the suppression of the transcription factor Elk1, which in turn reduces the expression of DNMT1 (DNA methyltransferase 1). The downregulation of DNMT1 can lead to the re-expression of tumor suppressor genes.[1] Furthermore, inhibition of ERK1/2 by this compound can induce cell cycle arrest at the G1 phase by downregulating key cell cycle proteins such as Cyclin D1, Cyclin E, and CDK4.[1][3][9]

Modulation of the PI3K/Akt/mTOR Pathway

This compound and its derivatives also impact the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K activates Autophagy Autophagy mTOR->Autophagy inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

This compound has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[3][6][13][17][18][19] This inhibition prevents the phosphorylation and activation of Akt. Downstream of Akt, this compound also inhibits the mTOR pathway, which can lead to the induction of autophagy.[12] The inhibition of p70S6K, a downstream effector of mTOR, further contributes to the anti-proliferative effects of this compound.[12]

Downregulation of KRAS Expression

Certain this compound derivatives, particularly confluentin, have been found to suppress the expression of the Kirsten rat sarcoma viral oncogene homolog (KRAS), a key driver in many cancers.

G Confluentin Confluentin IMP1 IMP1 (IGF2BP1) Confluentin->IMP1 binds to and inhibits KRAS_RNA KRAS mRNA IMP1->KRAS_RNA binds to and stabilizes KRAS_Protein KRAS Protein KRAS_RNA->KRAS_Protein translation Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK, PI3K-Akt) KRAS_Protein->Downstream_Signaling activates

Caption: Confluentin's mechanism of downregulating KRAS expression.

Confluentin has been shown to down-regulate KRAS expression in human colon cancer cells.[7] The proposed mechanism involves the inhibition of the physical interaction between the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS mRNA.[7] By binding to IMP1, confluentin prevents the stabilization of the KRAS transcript, leading to reduced KRAS protein levels and subsequent inhibition of downstream pro-proliferative signaling pathways.[7]

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse natural sources, primarily within the Albatrellus genus of fungi, offer a rich reservoir for further discovery. The elucidation of their mechanisms of action, involving the modulation of key signaling pathways such as ERK1/2, PI3K/Akt/mTOR, and KRAS, provides a solid foundation for targeted drug design and development. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to isolate, quantify, and evaluate the biological activities of these compelling compounds. Further research is warranted to fully explore the quantitative distribution of grifolinoids across their natural sources and to optimize extraction and purification methodologies for large-scale production.

References

The Biosynthesis of Grifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Grifolin, a bioactive meroterpenoid with significant pharmacological potential, is a secondary metabolite primarily isolated from fungi of the genus Albatrellus, such as Albatrellus confluens and Albatrellus flettii.[1][2][3][4] Its structure, a combination of a polyketide-derived aromatic core and a sesquiterpenoid side chain, points to a hybrid biosynthetic origin. While a complete, experimentally elucidated pathway in Albatrellus species remains to be fully detailed in the scientific literature, a robust putative pathway can be constructed based on extensive research into the biosynthesis of similar fungal meroterpenoids. This guide synthesizes the current understanding of the likely enzymatic steps involved in this compound biosynthesis, providing a technical overview of the key enzymes, their proposed mechanisms, and relevant experimental methodologies for their characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three major stages:

  • Polyketide Backbone Synthesis: Formation of the aromatic core, 3-methylorsellinic acid, from acetyl-CoA and malonyl-CoA via a non-reducing polyketide synthase (NR-PKS).

  • Isoprenoid Precursor Synthesis: Generation of the farnesyl pyrophosphate (FPP) side chain through the mevalonate (B85504) pathway.

  • Prenylation: The electrophilic addition of the farnesyl group from FPP to the aromatic core, catalyzed by a prenyltransferase.

A diagrammatic representation of this proposed pathway is provided below.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA + 3x Malonyl-CoA nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks mevalonate Mevalonate Pathway fpps Farnesyl Pyrophosphate Synthase (FPPS) mevalonate->fpps methylorsellinic_acid 3-Methylorsellinic Acid nr_pks->methylorsellinic_acid fpp Farnesyl Pyrophosphate (FPP) fpps->fpp pt Prenyltransferase (PT) This compound This compound pt->this compound methylorsellinic_acid->pt fpp->pt

A proposed biosynthetic pathway for this compound in fungi.

Key Enzymatic Steps and Homologous Data

Direct experimental data for the enzymes in the this compound biosynthetic pathway from Albatrellus species is currently limited. The following sections describe the key enzyme families and present data from characterized homologous enzymes from other fungi that serve as a model for understanding this compound biosynthesis.

3-Methylorsellinic Acid Synthesis

The aromatic core of this compound is believed to be 3-methylorsellinic acid, a polyketide synthesized by a non-reducing polyketide synthase (NR-PKS). Fungal NR-PKSs are large, multidomain enzymes that iteratively condense acyl-CoA units. The synthesis of orsellinic acid, a closely related precursor, is known to be catalyzed by NR-PKSs in various fungi.[5][6]

Table 1: Quantitative Data for a Homologous Orsellinic Acid Synthase

Enzyme Source Organism Product Titer (in heterologous host) Reference

| OrsA (AN7909.4) | Aspergillus nidulans | Orsellinic Acid | Not specified |[5] |

Farnesyl Pyrophosphate (FPP) Synthesis

Farnesyl pyrophosphate is a C15 isoprenoid synthesized via the mevalonate pathway, a fundamental metabolic pathway in fungi. The final step, the condensation of geranyl pyrophosphate (GPP) with isopentenyl pyrophosphate (IPP), is catalyzed by FPP synthase.

Prenylation of 3-Methylorsellinic Acid

The final key step is the attachment of the farnesyl group from FPP to the 3-methylorsellinic acid core. This reaction is catalyzed by a prenyltransferase. Aromatic prenyltransferases are known to be involved in the biosynthesis of various meroterpenoids in fungi. While a specific farnesyltransferase for this compound has not been characterized, studies on other fungal aromatic prenyltransferases provide insight into their function. For instance, a putative prenyltransferase, BYPB, from a stereaceous basidiomycete has been shown to use orsellinic acid as a substrate.[7]

Table 2: Quantitative Data for a Homologous Fungal Aromatic Prenyltransferase

Enzyme Source Organism Aromatic Substrate Km (Aromatic Substrate) Km (DMAPP) kcat Reference

| PtfAt | Aspergillus terreus | 2,7-dihydroxynaphthalene (B41206) | 324 ± 25 µM | 325 ± 35 µM | 0.026 ± 0.001 s-1 |[8] |

Note: DMAPP (dimethylallyl pyrophosphate) is a C5 prenyl donor, used here for characterization. The native prenyl donor for this compound biosynthesis is FPP (C15).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments, adapted from studies on homologous enzyme systems.

Heterologous Expression of a Fungal Non-Reducing Polyketide Synthase

This protocol describes the expression of a putative NR-PKS gene in a heterologous fungal host, such as Aspergillus nidulans, to identify its product.

Heterologous Expression Workflow start Isolate mRNA from Albatrellus sp. rt_pcr Reverse Transcription PCR to generate cDNA start->rt_pcr clone Clone putative NR-PKS gene into fungal expression vector rt_pcr->clone transform Transform expression vector into Aspergillus nidulans clone->transform culture Culture transformed A. nidulans transform->culture extract Solvent extraction of culture medium and mycelia culture->extract analyze LC-MS/NMR analysis of extracts extract->analyze identify Identify polyketide product analyze->identify Prenyltransferase Assay Workflow clone Clone putative PT gene into E. coli expression vector (e.g., with His-tag) express Express protein in E. coli and induce with IPTG clone->express purify Purify recombinant protein (e.g., Ni-NTA affinity chromatography) express->purify assay In vitro reaction: - Purified enzyme - 3-Methylorsellinic acid - Farnesyl pyrophosphate (FPP) - Divalent cations (e.g., Mg2+) purify->assay quench Quench reaction and extract with solvent assay->quench analyze LC-MS analysis of products quench->analyze confirm Confirm this compound production analyze->confirm

References

Grifolin: A Fungal Metabolite with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a meroterpenoid compound first isolated from the mushroom Albatrellus confluens, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a thorough examination of its mechanism of action, including its modulation of key signaling pathways implicated in various diseases. Quantitative data are summarized in structured tables for clarity, and complex biological processes are visualized through detailed diagrams to facilitate understanding. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol, is a bioactive compound characterized by a farnesyl chain attached to an orcinol (B57675) core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula of this compound
IdentifierValue
IUPAC Name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol
CAS Number 6903-07-7[1][2][3][4][5]
Molecular Formula C₂₂H₃₂O₂[1][2][3][4]
Molecular Weight 328.49 g/mol [1][2][3][4]
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 41-43 °C[1][6]
Appearance Orange solid[7][8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Table 3: Spectroscopic Data of this compound
Spectroscopic DataDescription
¹H-NMR (CDCl₃, 300 MHz) The proton NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the orcinol ring, the vinylic protons of the farnesyl chain, and the methyl groups. The supplementary materials of a study by Yaqoob et al. (2020) provide the detailed spectrum.[9][10]
¹³C-NMR (CDCl₃, 300 MHz) The carbon NMR spectrum complements the ¹H-NMR data, showing distinct peaks for the aromatic carbons, the olefinic carbons of the isoprenoid chain, and the methyl carbons. A detailed spectrum can be found in the supplementary materials of the study by Yaqoob et al. (2020).[9]
Mass Spectrometry (ESI-HRMS) High-resolution mass spectrometry data confirms the molecular formula of this compound. The ESI-MS spectrum typically exhibits a [M+H]⁺ peak at m/z = 329.3.[9]
Infrared (IR) Spectroscopy The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds. Specific spectral data can be obtained through experimental analysis.[11]

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Its most notable effects include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[12][13][14]

Anticancer Activity

The anticancer properties of this compound are the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy.[12][13][15]

Cell LineCancer TypeIC₅₀ (µM)Reference
HT-29Human Colon Cancer35.4 ± 2.4[4]
SW-480Human Colon Cancer27.4 ± 2.2[4]
HeLaHuman Cervical Cancer30.7 ± 1.0[4]
A2780Human Ovarian CancerVaries (dose- and time-dependent)[16]
SKOV3Human Ovarian CancerVaries (dose- and time-dependent)[16]
CNE1Human Nasopharyngeal CarcinomaNot specified[12][13]
MCF7Human Breast CancerNot specified[12]
K562Human Myelogenous LeukemiaNot specified[15]
RajiHuman Burkitt's LymphomaNot specified[15]
A549Human Lung Cancer5.0 < IC₅₀ < 10.5 µg/mL[4]
SK-Mel-2Human Melanoma8.0 < IC₅₀ < 16.9 µg/mL[4]
B16F1Mouse Melanoma3.5 < IC₅₀ < 7.3 µg/mL[4]
Mechanism of Anticancer Action: Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

This compound has been shown to directly target and inhibit the kinase activity of ERK1/2.[1][12][14] This inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest at the G1 phase and a reduction in cancer cell proliferation and metastasis.[12][13][14]

ERK1_2_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest This compound->Cell_Cycle_Arrest induces Elk1 Elk1 ERK1_2->Elk1 activates Proliferation_Metastasis Cell Proliferation & Metastasis ERK1_2->Proliferation_Metastasis promotes DNMT1 DNMT1 Elk1->DNMT1 upregulates Metastasis_Genes Metastasis Suppressor Genes (e.g., Timp2, pten) DNMT1->Metastasis_Genes methylates & silences

This compound's inhibition of the ERK1/2 signaling pathway.

This compound can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) through a p53-dependent mechanism.[15] This upregulation is a key contributor to this compound-induced apoptosis in cancer cells.[15] this compound increases the phosphorylation of p53, which in turn enhances its transcriptional activity and recruitment to the DAPK1 gene promoter.[15]

p53_DAPK1_Pathway This compound This compound p53 p53 This compound->p53 phosphorylates DAPK1_promoter DAPK1 Promoter p53->DAPK1_promoter binds to DAPK1 DAPK1 DAPK1_promoter->DAPK1 upregulates expression Apoptosis Apoptosis DAPK1->Apoptosis induces

This compound's activation of the p53-DAPK1 apoptotic pathway.

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][17] By inhibiting this pathway, this compound promotes apoptosis and induces autophagic cell death in cancer cells.[2][16]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis_Autophagy Apoptosis & Autophagy This compound->Apoptosis_Autophagy induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

This compound's inhibition of the PI3K/Akt survival pathway.

This compound can also inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[17] By blocking NF-κB activation, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, further contributing to its anticancer effects.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Natural Sources

This compound is naturally found in mushrooms of the Albatrellus genus. The following is a general protocol for its isolation.

Isolation_Workflow Start Fresh Fruiting Bodies of Albatrellus confluens Extraction Ethanol (B145695) Extraction Start->Extraction Partition Solvent-Solvent Partition (e.g., n-hexane, chloroform, ethyl acetate) Extraction->Partition Column_Chromatography Silica (B1680970) Gel Column Chromatography Partition->Column_Chromatography Fractionation Bioassay-Guided Fractionation Column_Chromatography->Fractionation HPLC Semi-preparative HPLC Fractionation->HPLC Identification Structure Elucidation (NMR, MS, IR) HPLC->Identification End Pure this compound Identification->End

General workflow for the isolation of this compound.

Protocol:

  • Extraction: Fresh or dried fruiting bodies of Albatrellus confluens are ground and extracted with ethanol at room temperature.[4]

  • Partitioning: The crude ethanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[8]

  • Chromatography: The active fractions, identified through bioassays, are further purified using column chromatography on silica gel.[8]

  • HPLC Purification: Final purification is typically achieved by semi-preparative high-performance liquid chromatography (HPLC).[9]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Total Synthesis

Several methods for the total synthesis of this compound have been reported, offering an alternative to its extraction from natural sources.[3][5][6][18][19] A general retrosynthetic approach is outlined below.

Protocol Overview: One reported synthesis involves the regioselective de novo synthesis from simple starting materials like ethyl acetoacetate, ethyl crotonate, and farnesyl bromide.[6] The key steps involve controlling the sequence of allylation and cyclization reactions to achieve the desired regiochemistry, followed by decarboxylation and aromatization.[6] Another approach utilizes a halogenative aromatization reaction.[3][5][18]

Biological Assays

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[16]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

This technique is used to detect the levels of specific proteins involved in the signaling pathways modulated by this compound.

Protocol:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-p53) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Transfection: Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment: The transfected cells are pre-treated with this compound before being stimulated with an NF-κB activator (e.g., TNF-α).[20][21]

  • Lysis and Luciferase Measurement: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.[20]

Conclusion and Future Directions

This compound has demonstrated significant potential as a multifaceted therapeutic agent, particularly in the realm of oncology. Its ability to modulate critical signaling pathways such as ERK1/2, p53-DAPK1, PI3K/Akt, and NF-κB underscores its promise as a lead compound for the development of novel anticancer drugs. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research.

Future investigations should focus on several key areas. A more comprehensive evaluation of this compound's efficacy and safety in preclinical animal models is warranted to translate the promising in vitro findings. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing and delivery strategies. Additionally, exploring the potential synergistic effects of this compound in combination with existing chemotherapeutic agents could open new avenues for cancer treatment. The development of more efficient and scalable synthetic routes will also be vital for ensuring a sustainable supply for future clinical studies. The continued exploration of this fascinating fungal metabolite holds great promise for the discovery of new and effective therapies for a range of human diseases.

References

Grifolin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has emerged as a promising anti-cancer agent. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis across a range of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-neoplastic activities. We will dissect its impact on key signaling pathways, detail its role in apoptosis and cell cycle regulation, and elucidate its anti-metastatic effects. This document synthesizes quantitative data into structured tables, provides detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

The search for novel, effective, and less toxic cancer therapeutics has led to the investigation of natural products. This compound, a farnesyl phenolic compound, has demonstrated significant anti-tumor properties, making it a molecule of high interest.[1][2][3] Its multifaceted mechanism of action, targeting several key cellular processes simultaneously, suggests its potential as a robust candidate for further preclinical and clinical development.[1][3] This guide will systematically unravel the intricate mechanisms through which this compound exerts its anti-cancer effects.

Impact on Key Signaling Pathways

This compound's anti-cancer activity is largely attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer. The primary pathways affected are the ERK1/2 and Akt/mTOR signaling cascades.

Inhibition of the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to directly bind to and inhibit the kinase activity of ERK1/2.[5] This inhibition leads to the downstream suppression of transcription factors like Elk1, which in turn downregulates the expression of DNA methyltransferase 1 (DNMT1).[4][5] The reduction in DNMT1 activity can lead to the epigenetic reactivation of tumor suppressor genes.[5]

Signaling Pathway Diagram: this compound's Inhibition of the ERK1/2 Pathway

G cluster_0 This compound's Impact on ERK1/2 Signaling This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits Elk1 Elk1 ERK1_2->Elk1 activates Proliferation Cell Proliferation ERK1_2->Proliferation promotes DNMT1 DNMT1 Elk1->DNMT1 activates transcription Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., Timp2, pten) DNMT1->Tumor_Suppressor_Genes methylates and silences

Caption: this compound directly inhibits ERK1/2, leading to reduced Elk1 and DNMT1 activity and the reactivation of tumor suppressor genes.

Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to suppress the phosphorylation of Akt and mTOR, as well as their downstream effectors p70S6K, S6, and 4E-BP1.[1] This inhibition disrupts protein synthesis and cell growth, and can also lead to the induction of autophagy.[1]

Signaling Pathway Diagram: this compound's Inhibition of the Akt/mTOR Pathway

G cluster_1 This compound's Impact on Akt/mTOR Signaling This compound This compound Akt p-Akt This compound->Akt inhibits mTOR p-mTOR Akt->mTOR activates p70S6K p-p70S6K mTOR->p70S6K activates _4EBP1 p-4E-BP1 mTOR->_4EBP1 activates Autophagy Autophagy mTOR->Autophagy inhibits S6 p-S6 p70S6K->S6 activates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

Caption: this compound inhibits the Akt/mTOR pathway, leading to decreased protein synthesis and induction of autophagy.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.[6]

The apoptotic effect of this compound is mediated through the intrinsic pathway, which involves the mitochondria.[1] this compound treatment leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm.[1][6] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][6] Furthermore, this compound can upregulate the expression of the pro-apoptotic protein Death-Associated Protein Kinase 1 (DAPK1) via a p53-dependent mechanism.[7]

Signaling Pathway Diagram: this compound-Induced Apoptosis

G cluster_2 This compound's Induction of Apoptosis This compound This compound p53 p53 This compound->p53 activates Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates DAPK1 DAPK1 p53->DAPK1 upregulates Apoptosis Apoptosis DAPK1->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Caspase3->Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and activating the caspase cascade, and also upregulates the pro-apoptotic DAPK1.

Cell Cycle Arrest

Uncontrolled cell cycle progression is a hallmark of cancer. This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines.[8][9] This effect is mediated by the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin E, and Cyclin-Dependent Kinase 4 (CDK4).[9] The inhibition of these proteins prevents the phosphorylation of the Retinoblastoma protein (pRb), a critical step for the G1/S phase transition.[9] Additionally, this compound has been observed to upregulate the CDK inhibitor p19INK4D, further contributing to the G1 arrest.[9]

Logical Relationship Diagram: this compound-Induced G1 Cell Cycle Arrest

G cluster_3 This compound's Induction of G1 Cell Cycle Arrest This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 downregulates CyclinE Cyclin E This compound->CyclinE downregulates p19INK4D p19INK4D This compound->p19INK4D upregulates pRb pRb CyclinD1_CDK4->pRb phosphorylates p19INK4D->CyclinD1_CDK4 inhibits p_pRb p-pRb G1_S_Transition G1/S Transition p_pRb->G1_S_Transition promotes

Caption: this compound induces G1 cell cycle arrest by downregulating cyclins and CDKs, and upregulating a CDK inhibitor, thereby preventing pRb phosphorylation.

Anti-Metastatic Effects

Metastasis is the primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by inhibiting cancer cell adhesion, migration, and invasion.[1][10]

This compound's anti-metastatic action is partly due to its inhibition of the ERK1/2 pathway, which is known to promote cell motility.[5] It also suppresses the expression and enzymatic activity of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in invasion.[2][10] Concurrently, this compound can upregulate the expression of Tissue Inhibitor of Metalloproteinases 2 (TIMP2), an endogenous inhibitor of MMPs.[5] Furthermore, this compound has been shown to reduce the expression of CD44, a cell surface adhesion molecule involved in cell migration and invasion.[10]

Logical Relationship Diagram: this compound's Anti-Metastatic Mechanisms

G cluster_4 This compound's Anti-Metastatic Mechanisms This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits MMP2 MMP-2 This compound->MMP2 downregulates TIMP2 TIMP2 This compound->TIMP2 upregulates CD44 CD44 This compound->CD44 downregulates Migration Migration ERK1_2->Migration promotes Invasion Invasion MMP2->Invasion promotes TIMP2->MMP2 inhibits Adhesion Adhesion CD44->Adhesion promotes CD44->Migration promotes

Caption: this compound inhibits metastasis by suppressing ERK1/2, downregulating MMP-2 and CD44, and upregulating TIMP2.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
CNE1Nasopharyngeal Carcinoma24[1]
HeLaCervical Cancer34[1]
MCF7Breast Cancer30[1]
SW480Colon Cancer27[1]
K562Leukemia18[1]
RajiBurkitt's Lymphoma27[1]
B95-8Marmoset B-lymphoblastoid24[1]
A2780Ovarian Cancer~50 (at 24h)[4]
MG63Osteosarcoma~50[1]
U2OSOsteosarcoma~50[1]
5-8FNasopharyngeal Carcinoma40 (for anti-invasion)[5]
MGC-803Gastric Cancer40 (for anti-invasion)[5]
MDA-MB-231Breast Cancer40 (for anti-invasion)[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Experimental Workflow Diagram: MTT Assay

G cluster_5 MTT Assay Workflow step1 Seed cells in 96-well plate step2 Treat with this compound (various concentrations) step1->step2 step3 Incubate for 24, 48, 72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7

Caption: A typical workflow for assessing cell viability using the MTT assay after this compound treatment.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Protocol:

  • Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Cyclin D1, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Protocol:

  • Cell Harvesting and Fixation: Cells treated with this compound are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Wound Healing Assay

Protocol:

  • Cell Seeding: Cells are seeded in a 6-well plate and grown to confluence.

  • Scratch Wound: A sterile pipette tip is used to create a scratch (wound) in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove debris and then incubated with fresh medium containing this compound or a vehicle control.

  • Imaging: The wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the wound at each time point.

Invasion Assay (Matrigel Assay)

Protocol:

  • Chamber Coating: The upper chamber of a Transwell insert is coated with Matrigel.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free medium, with or without this compound.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound exhibits potent anti-cancer activity through a multi-pronged mechanism of action. By targeting key signaling pathways like ERK1/2 and Akt/mTOR, it effectively inhibits cell proliferation and growth. Its ability to induce apoptosis and cell cycle arrest further contributes to its cytotoxic effects. Importantly, this compound's capacity to suppress cancer cell adhesion, migration, and invasion highlights its potential as an anti-metastatic agent. The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of novel cancer therapies. Further research, particularly in vivo studies and combination therapies, is warranted to fully elucidate its therapeutic potential.

References

The Pharmacological Landscape of Grifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Preclinical Evidence, Mechanisms of Action, and Future Directions for a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a farnesyl phenolic compound first isolated from the mushroom Albatrellus confluens, has emerged as a molecule of significant interest in pharmacological research.[1] Possessing a unique chemical structure, this compound has demonstrated a remarkable breadth of biological activities in preclinical studies, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. The content herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways modulated by this intriguing natural product. While in vitro and in vivo studies have yielded promising results, it is important to note that no clinical trials have been conducted to date, and further research into its pharmacokinetics and safety in humans is required.[2][3][4]

Anti-Cancer Properties

The most extensively studied pharmacological attribute of this compound is its potent anti-cancer activity across a wide range of human cancer cell lines.[5][6] this compound exerts its anti-neoplastic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[3][4]

Cytotoxicity and Apoptosis Induction

This compound has been shown to significantly inhibit the growth of various tumor cell lines.[1] The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis, or programmed cell death.

Quantitative Data: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference(s)
Nasopharyngeal CarcinomaCNE124[4]
Cervical CancerHeLa34[4]
Breast CancerMCF730[4]
Colon CancerSW48027[4]
LeukemiaK56218[4]
Burkitt's LymphomaRaji27[4]
B-lymphoblastoidB95-824[4]

Experimental Protocol: Apoptosis Assessment using Annexin V/Propidium (B1200493) Iodide Staining

A common method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) co-staining.[7]

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Staining: Wash the cells with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines.[8][9] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining with propidium iodide (PI).[10][11][12][13]

  • Cell Culture and Treatment: Culture cancer cells and treat them with different concentrations of this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. The cells can be stored at -20°C for an extended period.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Implicated in Anti-Cancer Effects

This compound's anti-cancer activities are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits the PI3K/Akt pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the activation of ERK1/2.[9]

MAPK_ERK_Pathway This compound This compound ERK ERK1/2 This compound->ERK MEK MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits the MAPK/ERK pathway.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

Western blotting is a standard technique used to detect the expression and phosphorylation status of proteins within these signaling pathways.[14][15][16]

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-Inflammatory Properties

This compound and its derivatives have demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[17]

Quantitative Data: Inhibition of Nitric Oxide Production

CompoundCell LineIC50 (µM)Reference(s)
This compoundRAW 264.729.0
Neothis compoundRAW 264.723.3
Grifolinone ARAW 264.723.4
Grifolinone BRAW 264.722.9

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

The anti-inflammatory effect of this compound can be assessed by measuring the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[17][18][19][20][21]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Griess Assay: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Quantification: Measure the absorbance at approximately 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are also linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[22][23]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound may inhibit the NF-κB pathway.

Antioxidant Properties

This compound has been reported to possess antioxidant properties, which contribute to its overall pharmacological profile. These properties are often evaluated using in vitro chemical assays.[24]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

The antioxidant capacity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[8][25][26][27]

  • DPPH Assay:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Mix the DPPH solution with various concentrations of this compound.

    • Incubate the mixture in the dark at room temperature.

    • Measure the decrease in absorbance at approximately 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

  • ABTS Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

    • Mix the ABTS•+ solution with different concentrations of this compound.

    • After a set incubation time, measure the decrease in absorbance at 734 nm. The scavenging activity is expressed as a percentage of inhibition of the ABTS•+.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Studies have shown its potential to mitigate neuronal damage in in vitro models of ischemia.[28]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

The neuroprotective effects of this compound can be investigated using the oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions in vitro.[29][30][31]

  • Cell Culture: Culture primary neurons or neuronal cell lines.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2).

  • Treatment: this compound can be added to the culture medium before, during, or after the OGD period.

  • Reperfusion: After the desired duration of OGD, return the cells to a normoxic environment with regular glucose-containing medium to simulate reperfusion.

  • Assessment of Neuroprotection: Evaluate cell viability and apoptosis using assays such as MTT, LDH release, or Annexin V/PI staining.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a compelling pharmacological profile, particularly in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with its modulation of key signaling pathways, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Furthermore, its anti-inflammatory, antioxidant, and neuroprotective properties suggest a broader therapeutic potential that warrants further exploration.

Despite the promising preclinical data, the journey of this compound from a laboratory curiosity to a clinical reality is still in its early stages. Critical next steps in the research and development pipeline include:

  • In-depth Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are necessary to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.[2]

  • Mechanism of Action Elucidation: While several signaling pathways have been identified, a more detailed understanding of the direct molecular targets of this compound is needed.

  • In Vivo Efficacy Studies: Rigorous testing in animal models of various diseases is crucial to validate the in vitro findings and establish preclinical proof-of-concept.

  • Medicinal Chemistry Efforts: Synthesis of this compound analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Grifolin's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated significant antitumor activities across a variety of cancer cell lines.[1][2] Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, through the modulation of several critical signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades targeted by this compound, offering a comprehensive resource for researchers in oncology and drug development. The guide details the intricate molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by primarily targeting the PI3K/Akt and MAPK/ERK signaling pathways, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][3] Additionally, this compound triggers the intrinsic mitochondrial apoptosis pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to effectively inhibit this pathway in various cancer cells, including human osteosarcoma and ovarian cancer.[4][5][6]

The mechanism of inhibition involves the suppression of Akt phosphorylation.[4] This inactivation of Akt leads to downstream consequences, including the modulation of FOXO transcription factors and Glycogen Synthase Kinase 3 (GSK3).[4] The suppression of the PI3K/Akt pathway by this compound ultimately contributes to a decrease in the expression of inhibitor of apoptosis proteins (IAPs), further sensitizing cancer cells to apoptosis.[4][7] In some cancer cell lines, such as ovarian cancer, the inhibition of the Akt/mTOR/S6K pathway by this compound has also been linked to the induction of autophagic cell death.[8][9]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation FOXO FOXO p_Akt->FOXO GSK3 GSK3 p_Akt->GSK3 IAPs IAPs p_Akt->IAPs mTOR mTOR p_Akt->mTOR Apoptosis Apoptosis FOXO->Apoptosis GSK3->Apoptosis IAPs->Apoptosis S6K S6K mTOR->S6K Autophagy Autophagy S6K->Autophagy

This compound's inhibition of the PI3K/Akt pathway.
Inactivation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. This compound has been demonstrated to directly target and inactivate ERK1/2 in cancer cells, including human ovarian and nasopharyngeal carcinoma.[1][6][10][11] This inhibition of ERK1/2 activity is a key mechanism through which this compound induces cell cycle arrest, primarily at the G1 phase.[10][11][12]

The inactivation of ERK1/2 leads to a downstream reduction in the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, and CDK4.[10][12] This, in turn, prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for cell cycle progression.[12]

MAPK_ERK_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Phosphorylation CyclinD1_E_CDK4 Cyclin D1 / Cyclin E / CDK4 p_ERK1_2->CyclinD1_E_CDK4 pRb pRb CyclinD1_E_CDK4->pRb Phosphorylation G1_Arrest G1 Phase Arrest pRb->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound's inactivation of the MAPK/ERK pathway.
Induction of the Intrinsic Mitochondrial Apoptosis Pathway

This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis.[4][12] This is a central mechanism for its anticancer activity. The process is initiated by the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization.[12][13]

This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[4][12][13][14] Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway.[4][12] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[1][4]

Intrinsic_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

This compound's induction of the intrinsic apoptosis pathway.

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of this compound are dose-dependent. The following tables summarize the reported IC50 values and the effects of this compound on key protein expression levels in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CNE1Nasopharyngeal Carcinoma24[12]
HeLaCervical Cancer34[12]
MCF7Breast Cancer30[12]
SW480Colon Cancer27[12]
K562Leukemia18[12]
RajiBurkitt's Lymphoma27[12]
B95-8Marmoset B-lymphocyte24[12]
A2780Ovarian CancerNot specified, effective at 25-75 µM[1]
U2OSOsteosarcomaConcentration-dependent effects observed[4]
MG63OsteosarcomaConcentration-dependent effects observed[4]
SGC-7901Gastric CancerEffective at 10 and 50 µM[12]
BGC-823Gastric CancerEffective at 10 and 50 µM[12]

Table 2: Effect of this compound on Key Apoptotic and Cell Cycle Proteins

ProteinEffectCancer Cell Line(s)Reference(s)
PI3K/Akt Pathway
p-AktDownregulationA2780, U2OS, MG63[1][4]
MAPK/ERK Pathway
p-ERK1/2DownregulationA2780, CNE1[1][10][11]
Intrinsic Apoptosis Pathway
Bcl-2DownregulationA2780, CNE1[1][13]
BaxUpregulationA2780, CNE1[1][13]
Cleaved Caspase-3UpregulationA2780, U2OS, MG63[1][4]
Cleaved Caspase-9UpregulationU2OS, MG63[4]
Cleaved PARPUpregulationA2780, U2OS, MG63[1][4]
Cell Cycle Regulation
Cyclin D1DownregulationA2780, CNE1[1][10]
CDK4DownregulationA2780, CNE1[1][10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on apoptosis induction.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75 µM) for specific time points (e.g., 24, 48, 72 hours).[1] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.[16][17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes.

  • Cell Lysis: After this compound treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Substrate Addition: Add the specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, or -9) to the cell lysates.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the caspase activity relative to the untreated control.

Conclusion

This compound presents a compelling profile as a potential anticancer agent due to its multifaceted ability to induce apoptosis in cancer cells. Its inhibitory action on the pro-survival PI3K/Akt and MAPK/ERK signaling pathways, coupled with the potent activation of the intrinsic mitochondrial apoptotic cascade, underscores its therapeutic promise.[1][4][12] The comprehensive data and methodologies presented in this technical guide are intended to serve as a valuable resource for the scientific community, facilitating further research into the precise molecular mechanisms of this compound and accelerating its potential translation into clinical applications for cancer therapy. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacological and toxicological profile of this compound.[2][12][18]

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of Grifolin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Grifolin, a natural farnesyl phenolic compound isolated from the mushroom Albatrellus confluens, has emerged as a molecule of significant interest due to its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The primary mechanism of action involves the direct inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] Additionally, this compound effectively suppresses the production of key pro-inflammatory mediators, such as nitric oxide (NO), and mitigates oxidative stress by reducing intracellular reactive oxygen species (ROS).[1][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's therapeutic potential as a novel anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of inflammatory mediators.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation. In response to inflammatory stimuli, the sequential activation of kinases, culminating in the phosphorylation of ERK1/2, leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.

This compound has been shown to be a direct inhibitor of this pathway. Studies have revealed that this compound physically binds to ERK1/2, effectively abolishing its kinase activity in a dose-dependent manner.[3] This inhibition prevents the phosphorylation and subsequent activation of downstream targets, such as the transcription factor Elk1, thereby downregulating the expression of inflammatory genes.[3]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MEK1_2 MEK1/2 Inflammatory_Stimuli->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Elk1 Elk1 ERK1_2->Elk1 Phosphorylation Gene_Expression Inflammatory Gene Expression Elk1->Gene_Expression Transcription This compound This compound This compound->ERK1_2 Inhibition

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.
Suppression of Pro-inflammatory Mediators

A hallmark of the inflammatory response is the overproduction of mediators like nitric oxide (NO) by enzymes such as inducible nitric oxide synthase (iNOS). This compound and its derivatives have demonstrated a significant ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This suggests that this compound can directly counteract the inflammatory environment created by activated immune cells.

Attenuation of Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, contribute to cellular damage and perpetuate the inflammatory cascade.[6][7] this compound has been observed to decrease intracellular ROS levels. For instance, treatment with 40 μM this compound led to a significant reduction in mitochondrial ROS by approximately 40% in certain cell lines.[5] By mitigating oxidative stress, this compound helps to break the cycle of inflammation and tissue damage.

Potential Modulation of NF-κB and NLRP3 Inflammasome Pathways

While direct evidence in dedicated anti-inflammatory studies is still emerging, this compound's known mechanisms suggest a strong potential for interaction with other key inflammatory pathways.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[8] Given that the MAPK pathway can influence NF-κB activation and that this compound inhibits NF-κB in cancer models, it is plausible that this compound also modulates this pathway in an inflammatory context.[9]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB_IkBa NF-κB / IκBα (Inactive) NFkB NF-κB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus NFkB_IkBa->NFkB Releases This compound This compound (Potential) This compound->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by this compound.
  • NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated by stimuli including ROS, triggers the maturation of potent pro-inflammatory cytokines like IL-1β.[10][11][12] By reducing upstream ROS levels, this compound could indirectly prevent the assembly and activation of the NLRP3 inflammasome, representing a significant, yet to be fully explored, anti-inflammatory mechanism.[5]

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibition NLRP3 NLRP3 Activation & Oligomerization ROS->NLRP3 Activates ASC ASC Speck Formation NLRP3->ASC Casp1 Pro-Caspase-1 → Active Caspase-1 ASC->Casp1 IL1b Pro-IL-1β → Mature IL-1β Casp1->IL1b Cleavage

Caption: Upstream inhibition of NLRP3 inflammasome activation by this compound via ROS reduction.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound and Derivatives

Compound Assay Cell Line IC50 (µM) Reference
This compound Nitric Oxide (NO) Production RAW 264.7 29.0 [1]
Neothis compound Nitric Oxide (NO) Production RAW 264.7 23.3 [1]
Grifolinone A Nitric Oxide (NO) Production RAW 264.7 23.4 [1]

| Grifolinone B | Nitric Oxide (NO) Production | RAW 264.7 | 22.9 |[1] |

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)

Cell Lines Treatment Concentration (µM) Effect Reference

| 5-8F and MGC803 | 40 | ~40% reduction in mitochondrial ROS |[5] |

Experimental Protocols

The following sections detail the standard methodologies employed to investigate the anti-inflammatory effects of this compound.

In Vitro Experimental Protocols

cluster_analysis Downstream Analysis Start Cell Culture (e.g., RAW 264.7) Step1 Pre-treatment: This compound or Vehicle Start->Step1 Step2 Stimulation: LPS (1 µg/mL) Step1->Step2 Step3 Incubation (e.g., 24 hours) Step2->Step3 Analysis1 Collect Supernatant: Griess Assay (NO) ELISA (Cytokines) Step3->Analysis1 Analysis2 Lyse Cells: Western Blot (Proteins) qPCR (mRNA) Step3->Analysis2 Analysis3 Live Cell Staining: Flow Cytometry (ROS) Step3->Analysis3

Caption: Standard workflow for in vitro evaluation of this compound's anti-inflammatory effects.

3.1.1 Lipopolysaccharide (LPS)-Stimulated Macrophage Model This model is the cornerstone for in vitro screening of anti-inflammatory compounds.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL.

  • Incubation: Cells are incubated for a specified period, typically 24 hours for NO and cytokine measurements or shorter time points (15-60 minutes) for signaling pathway analysis (e.g., protein phosphorylation).

3.1.2 Nitric Oxide (NO) Quantification (Griess Assay)

  • Principle: This colorimetric assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.

  • Procedure: After the 24-hour incubation, 50-100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a standard curve generated with sodium nitrite.

3.1.3 Western Blot Analysis

  • Purpose: To measure the expression and phosphorylation status of key proteins in signaling pathways (e.g., ERK, p-ERK, IκBα).

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Experimental Protocols (Standard Models)

While specific in vivo anti-inflammatory studies on this compound are not extensively reported, its efficacy would be evaluated using standard, well-established models such as the one described below.

Start Acclimatize Rodents (e.g., Wistar Rats) Step1 Administer Treatment (Oral/IP): 1. This compound (Dose Range) 2. Vehicle Control 3. Positive Control (Indomethacin) Start->Step1 Step2 Induce Inflammation (1 hr post-treatment): Inject 1% Carrageenan into subplantar region of hind paw Step1->Step2 Step3 Measure Paw Volume/Thickness using a Plethysmometer at 0, 1, 2, 3, 4, 5 hours post-carrageenan Step2->Step3 Step4 Calculate % Inhibition of Edema and Analyze Data Step3->Step4

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

3.2.1 Carrageenan-Induced Paw Edema Model This is the most widely used model for evaluating acute anti-inflammatory activity.[13][14][15]

  • Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (various doses).

  • Procedure:

    • The initial paw volume of the left hind paw of each animal is measured using a plethysmometer.

    • This compound, vehicle, or the standard drug is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar surface of the left hind paw.

    • Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties, primarily through the direct inhibition of the MAPK/ERK pathway and the suppression of pro-inflammatory mediators like nitric oxide and reactive oxygen species.[1][3][5] The quantitative data available strongly supports its potential as a therapeutic agent.

Future research should focus on:

  • In-depth Mechanistic Studies: Directly investigating the effect of this compound on the NF-κB and NLRP3 inflammasome pathways in immune cells.

  • Comprehensive In Vivo Testing: Utilizing standard models, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, to confirm its efficacy and establish a dose-response relationship in a whole-organism context.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability for further drug development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with enhanced potency and improved pharmacological properties.

References

Grifolin: A Technical Guide to its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a meroterpenoid compound first isolated from the mushroom Albatrellus confluens, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] While extensively studied for its anti-cancer properties, this compound also exhibits notable antimicrobial and antifungal effects.[3][4][5] This technical guide provides a comprehensive overview of the current state of research on this compound's activity against microbial and fungal pathogens. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes proposed mechanisms and workflows to facilitate further investigation and development. This document is intended to serve as a foundational resource for researchers exploring this compound as a potential candidate for novel antimicrobial and antifungal therapies.

Antimicrobial and Antifungal Efficacy (Quantitative Data)

This compound has demonstrated significant inhibitory effects, particularly against plant pathogenic fungi.[6] Research into its antibacterial activity is less extensive, with qualitative reports of efficacy against select Gram-positive bacteria.[7]

Antifungal Activity

In vitro studies have quantified this compound's ability to inhibit both the mycelial growth and spore germination of several plant pathogenic fungi. The most potent activity was observed against Sclerotinia sclerotiorum and Fusarium graminearum.[6]

Table 1: In Vitro Antifungal Activity of this compound against Plant Pathogenic Fungi

Fungal Species Assay Type Concentration (µM) Inhibition (%) Reference
Sclerotinia sclerotiorum Mycelial Growth 304.9 86.4 [6]
Fusarium graminearum Mycelial Growth 304.9 80.9 [6]
Botrytis cinerea Mycelial Growth 304.9 74.3 [8]
Alternaria alternata Mycelial Growth 304.9 ~70 [8]
Gloeosporium fructigenum Mycelial Growth 304.9 ~70 [8]
Venturia nashicola Mycelial Growth 304.9 ~70 [8]
Rhizoctonia solani Mycelial Growth 304.9 <50 [8]
Pyricularia oryzae Spore Germination 38.1 ~100 [6]
Fusarium graminearum Spore Germination 38.1 ~100 [6]
Gloeosporium fructigenum Spore Germination 38.1 ~100 [6]

| Botrytis cinerea | Spore Germination | 38.1 | <50 |[8] |

In vivo testing demonstrated a curative effect of 65.5% against Erysiphe graminis on wheat at a concentration of 304.9 µM after eight days of application.[6]

Antibacterial Activity

This compound and related compounds (neothis compound, confluentin) isolated from Albatrellus flettii have been reported to possess antibacterial properties against Bacillus cereus and Enterococcus faecalis.[7] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, were not provided in the cited literature.[7] Further research is required to quantify the antibacterial spectrum and potency of this compound.

Proposed Mechanisms of Action

The precise molecular mechanisms underlying this compound's antimicrobial and antifungal activity are not yet fully elucidated. However, based on its effects in other biological systems (primarily cancer cells) and the common mechanisms of antifungal agents, we can propose several potential pathways.

Induction of Oxidative Stress

A common mechanism for antifungal compounds is the induction of oxidative stress, leading to an imbalance in reactive oxygen species (ROS) and subsequent cellular damage.[9][10] It is plausible that this compound disrupts the redox balance within fungal cells, leading to lipid peroxidation, protein damage, and ultimately, cell death.

This compound This compound FungalCell Fungal Cell ROS ↑ Reactive Oxygen Species (ROS) FungalCell->ROS Disrupts Redox Balance Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Lipid Lipid Peroxidation ROS->Lipid Protein Protein Damage ROS->Protein DNA DNA Damage ROS->DNA Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

Proposed Mechanism: Induction of Oxidative Stress in Fungal Cells.
Inhibition of Key Signaling Pathways

In human cancer cells, this compound is known to inhibit critical signaling pathways such as the ERK1/2 and PI3K/Akt pathways, which regulate cell proliferation, survival, and cell cycle progression.[11][12][13] While these studies are in the context of cancer, analogous pathways exist in fungi and are crucial for growth, morphogenesis, and virulence. Inhibition of these conserved pathways could be a key component of this compound's antifungal action.

This compound This compound ERK_Pathway ERK Pathway (MAPK Signaling) This compound->ERK_Pathway Inhibits PI3K_Pathway PI3K/Akt Pathway This compound->PI3K_Pathway Inhibits CellCycle Cell Cycle Progression (Cyclins, CDKs) ERK_Pathway->CellCycle Proliferation Cell Proliferation & Growth PI3K_Pathway->Proliferation CellCycle->Proliferation Arrest G1 Phase Arrest Proliferation->Arrest Blocks

Inhibition of Pro-Survival Signaling Pathways by this compound.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments relevant to the study of this compound's antimicrobial and antifungal properties.

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from its natural source, such as the fruiting bodies of Albatrellus dispansus, is typically achieved through bioassay-guided fractionation.[6]

Start Fruiting Bodies of Albatrellus sp. Extract Ethanol (B145695) Extraction Start->Extract Crude Crude Extract Extract->Crude Test1 Antifungal Assay Crude->Test1 Fractionate Silica (B1680970) Gel Column Chromatography Test1->Fractionate If Active Fractions Collect Fractions Fractionate->Fractions Test2 Test Fractions for Activity Fractions->Test2 Active Pool Active Fractions Test2->Active If Active Purify Re-chromatograph (e.g., HPLC) Active->Purify Pure Pure this compound Purify->Pure Identify Structural Elucidation (NMR, MS) Pure->Identify

Workflow for Bioassay-Guided Isolation of this compound.

Protocol:

  • Extraction: Air-dried and powdered fruiting bodies of the source mushroom are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Initial Bioassay: The crude extract is tested for antifungal activity to confirm it is a suitable candidate for fractionation.

  • Fractionation: The active crude extract is subjected to silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform/ethyl acetate).

  • Activity Testing of Fractions: All collected fractions are tested for antifungal activity.

  • Purification: Fractions demonstrating the highest activity are pooled and further purified by repeated column chromatography or High-Performance Liquid Chromatography (HPLC) until a single, pure compound is obtained.

  • Structural Identification: The identity and purity of the isolated compound are confirmed as this compound using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H and ¹³C NMR).[6]

Antifungal Susceptibility Testing

This assay determines the effect of a compound on the vegetative growth of filamentous fungi.[6]

Protocol:

  • Preparation of Test Plates: Dissolve this compound in a suitable solvent (e.g., acetone) and add it to molten Potato Dextrose Agar (B569324) (PDA) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the test and control plates.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Measurement: After a set incubation period (e.g., 5 days), when the mycelium in the control plate has reached a specific diameter, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control group and T is the average diameter of the colony in the treatment group.

This assay evaluates the effect of a compound on the germination of fungal spores.[8]

Protocol:

  • Spore Suspension Preparation: Prepare a spore suspension from a fresh fungal culture in sterile distilled water, adjusting the concentration to approximately 1 x 10⁸ spores/mL using a haemocytometer.

  • Assay Setup: On a sterile microscope slide, mix 30 µL of the spore suspension with 30 µL of the this compound test solution at various concentrations.

  • Incubation: Incubate the slides in a moist chamber at 25°C in the dark for a period sufficient for germination in the control group (e.g., 6-12 hours).

  • Observation: Using a light microscope, examine a predetermined number of spores (e.g., 100) per replicate to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition relative to the solvent control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT assay is a standard colorimetric method for measuring cell viability.[11][14]

Start Culture Mammalian Cells (e.g., HeLa, L929) Seed Seed Cells into 96-well Plate Start->Seed Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 Treat Add this compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent (Yellow) Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Formazan (B1609692) Viable cells convert MTT to Formazan (Purple) Incubate3->Formazan Solubilize Add Solubilization Solution (e.g., DMSO, SDS) Formazan->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate Cell Viability & IC50 Value Read->Calculate

Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound exhibits potent antifungal activity, particularly against plant pathogens, and has reported antibacterial effects.[6][7][8] Its mechanism of action is likely multifactorial, potentially involving the induction of oxidative stress and the inhibition of critical cell survival pathways.[9][12]

Despite these promising findings, significant research is required before this compound can be considered a viable clinical or agricultural agent. Future work should focus on:

  • Broad-Spectrum Screening: Quantitatively assessing the activity of this compound against a wide range of human and animal pathogenic bacteria and fungi to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways that this compound disrupts in microbial and fungal cells.

  • In Vivo Efficacy and Toxicology: Evaluating the efficacy of this compound in animal models of infection and conducting comprehensive toxicological studies to establish its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

References

The Inhibitory Effect of Grifolin on the ERK1/2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural secondary metabolite derived from the mushroom Albatrellus confluens, has emerged as a compound of significant interest in oncology research.[1][2][3] Its potent antitumor effects have been documented across various cancer cell lines, including nasopharyngeal, breast, cervical, ovarian, and lung cancer.[4][5][6][7][8] A critical mechanism underlying its anticancer activity is the direct inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[1][2][4] This pathway, a central component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is frequently hyperactivated in human cancers and plays a crucial role in regulating cell proliferation, survival, migration, and invasion.[2][9] This technical guide provides an in-depth analysis of this compound's interaction with the ERK1/2 pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action.

Mechanism of Action: Direct Inhibition of ERK1/2 Kinase Activity

This compound exerts its effects not by acting on upstream regulators, but by directly targeting the ERK1/2 protein kinases.[1][2][3] Molecular modeling, affinity chromatography, and fluorescence quenching analyses have confirmed that this compound physically binds to ERK1/2, likely within the ATP-binding pocket.[1][2][3] This direct interaction inhibits the kinase activity of ERK1/2, preventing the phosphorylation of its downstream substrates.[2][7] The consequence is a cascade of anti-proliferative and anti-metastatic effects.

The diagram below illustrates the canonical ERK1/2 signaling pathway and the specific point of inhibition by this compound.

G cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors RAS RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P Elk1 Elk1 ERK1_2->Elk1 P DNMT1 DNMT1 Elk1->DNMT1 Transcription Metastasis Metastasis & Proliferation DNMT1->Metastasis This compound This compound This compound->ERK1_2 Direct Inhibition G N1 This compound N2 Directly Binds & Inhibits ERK1/2 Kinase N1->N2 N3 Decreased Phosphorylation of Elk1 (Ser383) N2->N3 N4 Downregulation of DNMT1 mRNA & Protein N3->N4 N5 Reactivation of Metastasis Suppressor Genes (e.g., TIMP2, PTEN) N4->N5 N6 Suppression of Cancer Cell Adhesion, Migration, & Invasion N5->N6 G N1 1. Cell Treatment Treat cells (e.g., A2780, 5-8F) with various concentrations of this compound for 24h. N2 2. Cell Lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors. N1->N2 N3 3. Protein Quantification Determine protein concentration using a BCA protein assay kit. N2->N3 N4 4. SDS-PAGE Separate 30-50 µg of protein lysate on a 10-12% SDS-polyacrylamide gel. N3->N4 N5 5. Protein Transfer Transfer separated proteins to a PVDF membrane. N4->N5 N6 6. Blocking Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT. N5->N6 N7 7. Primary Antibody Incubation Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Elk1) overnight at 4°C. N6->N7 N8 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 1 hour at RT. N7->N8 N9 9. Detection & Analysis Visualize bands using an ECL detection system. Quantify band intensity relative to a loading control (e.g., β-actin). N8->N9

References

The Neuroprotective Potential of Grifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Grifolin, a farnesyl-phenol natural compound primarily isolated from mushrooms of the Albatrellus genus, has emerged as a molecule of significant interest for its diverse pharmacological activities.[1][2][3] Initially investigated for its anti-inflammatory and anti-cancer properties, recent evidence has illuminated its potent neuroprotective capabilities.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, focusing on its mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of molecular pathways are provided to facilitate further research and development in the field of neurotherapeutics.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, reducing neuroinflammation, and promoting the survival and maturation of neural cells under stress conditions.

Attenuation of Oxidative Stress via SIRT1/AMPK/Nrf2 Pathway Activation

A pivotal mechanism underlying this compound's protective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[6][7] While direct evidence in neuronal cells is still emerging, studies in other cell types demonstrate that this compound and its derivatives can activate the SIRT1/AMPK/Nrf2 axis.[6] Sirtuin 1 (SIRT1) activation leads to the downstream activation of AMP-activated protein kinase (AMPK), which in turn promotes the dissociation of Nrf2 from its inhibitor, Keap1.[8][9][10] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).

G_SIRT1_AMPK_Nrf2 cluster_nucleus Nucleus GRI This compound SIRT1 SIRT1 GRI->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex AMPK->Keap1_Nrf2 Phosphorylates (Promotes Dissociation) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription Transcription Genes->Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.
Anti-Inflammatory Activity

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[11] this compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial-like cells.[12][13] This inhibition is crucial as excessive NO can lead to nitrosative stress and neuronal damage. The suppression of pro-inflammatory mediators suggests that this compound can help quell the chronic inflammatory state that contributes to neuronal death.

Protection Against Ischemic Injury and Promotion of Myelination

This compound has shown direct neuroprotective effects in an in vitro model of ischemic injury (Oxygen/Glucose Deprivation, OGD).[5] Treatment with this compound significantly increased the survival of Oligodendrocyte Precursor Cells (OPCs) subjected to OGD.[5] Furthermore, this compound promoted the maturation of these OPCs into myelin-producing oligodendrocytes. It achieved this by upregulating the expression of key maturation and myelination markers, such as Olig-2 and Myelin Basic Protein (MBP), while downregulating Id2, an inhibitor of oligodendrocyte differentiation.[5] This indicates a potential therapeutic role for this compound in conditions involving white matter damage, such as stroke and multiple sclerosis.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective and related activities of this compound.

Table 1: Anti-Inflammatory Activity of this compound and its Derivatives

Compound Cell Line Stimulant Endpoint IC50 (µM) Reference(s)
This compound RAW 264.7 LPS NO Production 29.0 [3][12]
Neothis compound RAW 264.7 LPS NO Production 23.3 [3][12]
Grifolinone A RAW 264.7 LPS NO Production 23.4 [3][12]

| Grifolinone B | RAW 264.7 | LPS | NO Production | 22.9 |[3][12] |

Table 2: Neuroprotective Effects of this compound in an Oxygen/Glucose Deprivation (OGD) Model

Treatment Group Cell Type Assay Result Reference(s)
OGD + GFL (1 µM) OPCs CCK-8 (Viability) Significant increase vs. OGD [5]
OGD + GFL (5 µM) OPCs CCK-8 (Viability) Significant increase vs. OGD [5]
OGD + GFL (25 µM) OPCs CCK-8 (Viability) Significant increase vs. OGD [5]
OGD + GFL (50 µM) OPCs CCK-8 (Viability) Significant increase vs. OGD [5]
OGD + GFL (1-50 µM) OPCs Western Blot Dose-dependent ↑ in MBP & Olig2 [5]

| OGD + GFL (1-50 µM) | OPCs | RT-PCR | Dose-dependent ↓ in Id2 & ↑ in Olig2 |[5] |

(GFL: this compound; OPCs: Oligodendrocyte Precursor Cells; OGD: Oxygen/Glucose Deprivation; MBP: Myelin Basic Protein)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to evaluate this compound's neuroprotective potential.

Protocol: Assessment of Anti-Inflammatory Activity (NO Inhibition)
  • Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated microglial cells.

  • Materials: RAW 264.7 macrophage cell line, DMEM, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), this compound, Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), Sodium Nitrite (B80452) standard.

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Griess Assay:

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.

    • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the IC50 value of this compound for NO inhibition.

Protocol: In Vitro Ischemic Injury Model (Oxygen/Glucose Deprivation)
  • Objective: To evaluate the protective effect of this compound on neural cells under ischemic-like conditions.

  • Materials: Oligodendrocyte Precursor Cells (OPCs), DMEM (glucose-free), this compound, OGD chamber (hypoxic incubator with 95% N₂, 5% CO₂), Cell Counting Kit-8 (CCK-8).

  • Procedure:

    • Cell Culture: Culture primary OPCs in appropriate growth medium for 3 days.

    • Grouping: Divide cells into: Control, OGD, and OGD + this compound (various concentrations, e.g., 1, 5, 25, 50 µM).

    • OGD Induction:

      • For OGD groups, replace the medium with glucose-free DMEM.

      • Place the culture plates in the hypoxic OGD chamber at 37°C for 9 hours.

      • Control group cells are maintained in normal glucose-containing medium in a normoxic incubator.

    • Re-oxygenation: After the OGD period, replace the medium with normal growth medium (containing this compound for the treatment groups) and return the plates to a normoxic incubator for a recovery period (e.g., 24-48 hours).

    • Viability Assessment (CCK-8):

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate for 4 hours at 37°C.

      • Measure the absorbance at 450 nm.

    • Data Analysis: Express cell viability as a percentage relative to the control group.

G_OGD_Workflow start Start: Primary OPC Culture (3 days) grouping Divide into Treatment Groups start->grouping control Control Group (Normal Medium, Normoxia) grouping->control ogd OGD Group (Glucose-free Medium) grouping->ogd ogd_gfl OGD + this compound Group (Glucose-free Medium) grouping->ogd_gfl reoxygenation Re-oxygenation & Treatment (Normal Medium +/- this compound) control->reoxygenation Parallel Incubation hypoxia Induce OGD (9 hours, 95% N2, 5% CO2) ogd->hypoxia ogd_gfl->hypoxia hypoxia->reoxygenation assays Endpoint Assays reoxygenation->assays cck8 Cell Viability (CCK-8) assays->cck8 wb Protein Expression (Western Blot) assays->wb rtpcr Gene Expression (RT-PCR) assays->rtpcr

Caption: Experimental workflow for the OGD neuroprotection assay.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, with demonstrated efficacy in mitigating key pathological processes such as oxidative stress, neuroinflammation, and ischemic cell death. Its ability to activate the Nrf2 pathway and promote oligodendrocyte maturation are particularly noteworthy mechanisms that warrant further investigation.

Future research should prioritize:

  • In Vivo Validation: Testing the efficacy of this compound in established animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and ischemic stroke.

  • Pharmacokinetics and BBB Permeability: Determining the bioavailability of this compound in the central nervous system is critical for its translation as a therapeutic.

  • Target Deconvolution: While the Nrf2 pathway is a key target, further studies are needed to identify other direct molecular targets within neuronal cells.

  • Derivative Optimization: The potent activity of this compound derivatives in anti-inflammatory assays suggests that medicinal chemistry efforts could yield compounds with enhanced neuroprotective properties.

References

Grifolin as a potential therapeutic agent for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Neurodegenerative diseases, characterized by progressive neuronal loss, present a significant and growing challenge to global health. Pathological mechanisms such as chronic oxidative stress and persistent neuroinflammation are central to the initiation and progression of these conditions. Grifolin, a natural farnesyl-phenol compound derived from the mushroom Albatrellus confluens, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties.[1][2][3] This document synthesizes the current preclinical evidence for this compound's neuroprotective effects, details its core mechanisms of action, provides quantitative data from key studies, and outlines detailed experimental protocols for its investigation. The primary mechanisms explored include the proposed activation of the Nrf2 antioxidant response pathway and the direct attenuation of inflammatory responses in glial cells. Evidence from an in vitro ischemia model demonstrates this compound's ability to protect oligodendrocyte precursor cells, highlighting its potential to mitigate white matter damage, a common feature in various neurodegenerative disorders.[1]

Introduction to Neurodegeneration and this compound

Neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) are fundamentally driven by the gradual loss of neuron structure and function.[4] Two of the primary culprits in this process are oxidative stress and neuroinflammation.[4][5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them, leading to damage to lipids, proteins, and DNA.[6][7] Concurrently, chronic activation of the brain's resident immune cells, microglia and astrocytes, creates a persistent neuroinflammatory state that, while initially protective, can become detrimental, releasing a cascade of neurotoxic cytokines and inflammatory mediators.[8][9][10]

This compound is a natural secondary metabolite with a history of investigation for its anti-cancer and anti-inflammatory activities.[2][3] Its chemical structure lends itself to antioxidant activity, and studies have confirmed its ability to inhibit the production of key inflammatory mediators like nitric oxide (NO).[1][11] These properties make this compound a compelling candidate for neuroprotection, as targeting both oxidative stress and neuroinflammation is a key strategy in the development of therapies for neurodegenerative diseases.[5]

Core Mechanisms of Neuroprotection

Antioxidant Effects via Nrf2 Pathway Activation (Proposed)

A primary defense mechanism against oxidative stress in cells is the Keap1-Nrf2 signaling pathway.[12][13] Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[12][14] In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[12] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[4] This induces the expression of a suite of potent antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[15]

While direct studies on this compound's interaction with Keap1 are pending, many phenolic natural products are known to activate the Nrf2 pathway.[4][16] It is proposed that this compound, acting as an electrophile, modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and triggering the cell's endogenous antioxidant defense system. This represents a plausible and powerful mechanism for this compound's neuroprotective effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Interaction Keap1_active Keap1 (Inactive) Keap1_Nrf2->Keap1_active Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome (Normal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Attenuation of Neuroinflammation

Neuroinflammation involves the activation of microglia, the brain's resident immune cells.[10][17] When activated by injury or pathological proteins, microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive species like nitric oxide (NO), which can be directly toxic to neurons.[9] this compound has demonstrated potent anti-inflammatory activity by inhibiting NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[1][11] By curbing the activation of inflammatory signaling pathways like NF-κB, this compound can reduce the production of these neurotoxic mediators, thereby protecting neurons from collateral damage and helping to resolve the chronic inflammatory state.

G cluster_extracellular Extracellular cluster_microglia Microglia Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) NFkB_pathway NF-κB Signaling Pathway Stimuli->NFkB_pathway Activates This compound This compound This compound->NFkB_pathway Inhibits Pro_inflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) NFkB_pathway->Pro_inflammatory Upregulates Neurotoxic Neurotoxic Factors (NO, Cytokines) Pro_inflammatory->Neurotoxic Leads to Neuron Neuron Neurotoxic->Neuron Induces Damage Damage Neuronal Damage Neuron->Damage

Caption: this compound's mechanism for attenuating neuroinflammation.

Preclinical Evidence and Data

In Vitro Neuroprotection in an Ischemia Model

A key study investigated the effects of this compound on oligodendrocyte precursor cells (OPCs) subjected to oxygen/glucose deprivation (OGD), an established in vitro model for ischemic injury relevant to white matter lesions in neurodegenerative diseases.[1] OPCs are crucial for myelinating axons, and their damage contributes to neurological deficits.[1] The study found that this compound treatment significantly enhanced the survival rate of OPCs and promoted their proliferation and maturation, suggesting a potent neuroprotective and potentially restorative effect.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Neuroprotective Effects of this compound on Oligodendrocyte Precursor Cells (OPCs) under OGD

Parameter Condition This compound Concentration Outcome Reference
Cell Survival Rate OGD-induced injury 5 µM Significant increase in survival vs. OGD group [1]
OGD-induced injury 50 µM, 100 µM Decrease in survival vs. control [1]
Protein Expression OGD-induced injury Not specified Significant enhancement of MBP and Olig2 [1]

Data derived from an in vitro study on OPCs.

Table 2: Anti-inflammatory Activity of this compound and Derivatives

Compound Cell Line Assay IC₅₀ (µM) Reference
This compound RAW 264.7 NO Production Inhibition 29.0 [11]
Neothis compound RAW 264.7 NO Production Inhibition 23.3 [11]
Grifolinone A RAW 264.7 NO Production Inhibition 23.4 [11]
Grifolinone B RAW 264.7 NO Production Inhibition 22.9 [11]

IC₅₀ represents the concentration required to inhibit 50% of nitric oxide (NO) production.

Key Experimental Protocols

The following are representative protocols for the types of experiments used to evaluate the neuroprotective potential of this compound.

Protocol: Oligodendrocyte Precursor Cell (OPC) Culture & OGD
  • OPC Isolation and Culture:

    • Primary OPCs are isolated from the cerebral cortices of P1-P2 neonatal Sprague-Dawley rats.

    • Cortices are dissected, minced, and enzymatically digested (e.g., with papain and DNase I).

    • A cell suspension is created, filtered, and plated onto poly-D-lysine-coated flasks in DMEM supplemented with 10% FBS.

    • Mixed glial cultures are grown for 8-10 days, after which OPCs are separated by mechanical shaking.

    • Purified OPCs are cultured in a specialized proliferation medium (e.g., Neurobasal medium with B27 supplement, PDGF, and bFGF).

  • Oxygen-Glucose Deprivation (OGD):

    • The OPC proliferation medium is replaced with a glucose-free Earle's balanced salt solution.

    • Cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) at 37°C for a duration determined by the experimental needs (e.g., 2-4 hours).

    • Control cultures are maintained in a standard incubator with a glucose-containing medium.

  • This compound Treatment:

    • Following the OGD period, the medium is replaced with the standard proliferation medium containing various concentrations of this compound (e.g., 1, 5, 25, 50 µM) or a vehicle control (e.g., DMSO).[1]

    • Cells are returned to a normoxic incubator (95% air, 5% CO₂) for a post-treatment period (e.g., 24-72 hours) before analysis.

G A 1. Isolate & Culture Primary OPCs B 2. Induce Injury: Oxygen-Glucose Deprivation (OGD) A->B C 3. Post-OGD Treatment with this compound B->C D 4. Incubate for Recovery Period (e.g., 72h) C->D E 5. Assay for Outcomes D->E F Cell Viability Assay (CCK-8 / MTT) E->F G Protein Expression Analysis (Western Blot for MBP, Olig2) E->G H Proliferation Assay (Immunocytochemistry for BrdU/Olig2) E->H I 6. Data Analysis & Interpretation F->I G->I H->I

Caption: Experimental workflow for in vitro neuroprotection studies.
Protocol: Western Blotting for Protein Expression

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold PBS.

    • Cells are lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Lysates are scraped, collected, and centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • The supernatant (containing the protein) is transferred to a new tube.

  • Protein Quantification:

    • Protein concentration is determined using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

    • Samples are loaded onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separated by electrophoresis.

    • Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody targeting the protein of interest (e.g., anti-MBP, anti-Olig2, anti-β-actin) diluted in blocking buffer.

    • The membrane is washed multiple times with TBST.

    • The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager or X-ray film. Band intensity is quantified using densitometry software.

Protocol: Cell Viability (CCK-8) Assay
  • Cell Plating: Seed OPCs in a 96-well plate at a predetermined density and allow them to adhere.

  • OGD and Treatment: Perform the OGD and this compound treatment as described in Protocol 4.1.

  • Reagent Addition: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the control group, which is set to 100%.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective properties rooted in its potent anti-inflammatory and antioxidant activities. Its ability to protect and promote the proliferation of oligodendrocyte precursor cells in an in vitro ischemia model is a promising finding that warrants further investigation.[1] The proposed mechanism of action via the Keap1-Nrf2 pathway provides a solid foundation for its antioxidant effects and aligns with current therapeutic strategies targeting endogenous defense mechanisms.

However, it is critical to note the limitations of the current body of research. To date, there is a lack of studies investigating this compound's efficacy in established animal models of specific neurodegenerative diseases, such as transgenic mouse models of Alzheimer's or Parkinson's disease. Future research should prioritize these in vivo studies to assess this compound's ability to cross the blood-brain barrier, its pharmacokinetic profile in the central nervous system, and its impact on key pathological hallmarks like amyloid-beta plaques, neurofibrillary tangles, and dopaminergic neuron survival. Such studies will be essential to validate this compound as a viable therapeutic agent for these devastating diseases.

References

Methodological & Application

Grifolin from Edible Mushrooms: Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin is a secondary metabolite with significant therapeutic potential, originally isolated from the edible mushroom Albatrellus confluens.[1] This farnesyl-phenol compound has garnered attention in the scientific community for its diverse pharmacological activities, most notably its potent anticancer properties.[2] this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines by modulating key signaling pathways, including the ERK1/2 and Akt/mTOR pathways.[2][3] This document provides detailed application notes and protocols for the extraction and purification of this compound from its primary mushroom sources, Albatrellus confluens and Albatrellus flettii.[1][4]

Data Presentation: this compound Extraction and Purity

The efficiency of this compound extraction is highly dependent on the solvent system and extraction methodology. While specific comparative studies on this compound yield optimization are limited, the following tables summarize data on the extraction of phenolic compounds from mushrooms, which can serve as a valuable reference. Ultrasound-assisted extraction (UAE) has been shown to be an effective method for enhancing the extraction of phenolic compounds from mushrooms.[1][5]

Table 1: Comparison of Solvent Systems for Extraction of Phenolic Compounds from Mushrooms

Mushroom SpeciesSolvent SystemExtraction MethodTotal Phenolic Content (mg GAE/g dw)Reference
Boletus edulisAqueousMaceration3.73[6]
Boletus edulisHydro-alcoholicMaceration3.42[6]
Cantharellus cibariusAqueousMaceration0.79[6]
Cantharellus cibariusHydro-alcoholicMaceration0.66[6]
Inonotus hispidus40% (v/v) Ethanol (B145695)Ultrasound-AssistedOptimized Yield[7]
Inonotus hispidus80% (v/v) Methanol (B129727)Ultrasound-Assisted-[7]

GAE: Gallic Acid Equivalents; dw: dry weight.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Mushrooms

ParameterOptimal ValueReference
Methanol in Solvent93.6%[1]
Temperature60 °C[1]
Amplitude17%[1]
Cycle0.71 s⁻¹[1]
Sample:Solvent Ratio0.2 g : 15.3 mL[1]
Ethanol Concentration42%[5]
Solvent to Solid Ratio34:1 mL/g[5]
Ultrasonic Time41 min[5]

Table 3: Relative Abundance of this compound and Related Compounds in Albatrellus flettii

CompoundRelative Abundance in 80% Ethanol ExtractReference
Neothis compound52.0%
This compound32.6%
Confluentin8.1%

Experimental Protocols

The following protocols provide a general framework for the extraction and purification of this compound. Optimization of these protocols may be necessary depending on the specific mushroom species, equipment, and desired purity.

Protocol 1: Solvent Extraction of this compound from Mushroom Fruiting Bodies

This protocol describes a standard solvent extraction method for obtaining a crude this compound-containing extract.

Materials:

  • Dried and powdered fruiting bodies of Albatrellus confluens or Albatrellus flettii

  • 80% Ethanol (or Methanol)

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered mushroom material.

  • Add 80% ethanol to the mushroom powder at a solid-to-solvent ratio of 1:10 to 1:30 (w/v).

  • Agitate the mixture at room temperature for 12-24 hours using a shaker or magnetic stirrer.

  • Separate the extract from the solid residue by filtration.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Store the crude extract at -20°C for further purification.

Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography

This protocol outlines the pre-purification of the crude extract using size-exclusion chromatography to remove pigments and other impurities.[8]

Materials:

  • Crude this compound extract

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol (HPLC grade)

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Swell the Sephadex LH-20 resin in methanol for at least 3 hours.[9]

  • Pack the chromatography column with the swollen Sephadex LH-20 slurry.

  • Equilibrate the column by washing with 2-3 column volumes of methanol.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Carefully load the dissolved sample onto the top of the column.

  • Elute the column with methanol at a slow flow rate.

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate them using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol details the final purification of this compound to a high degree of purity using preparative reverse-phase HPLC.

Materials:

  • Pre-purified this compound fraction from Protocol 2

  • Preparative HPLC system with a C18 column

  • Mobile phase A: Water with 0.1% formic acid (HPLC grade)

  • Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the pre-purified this compound fraction in a small volume of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 90% A: 10% B).

  • Inject the filtered sample onto the column.

  • Run a linear gradient of increasing acetonitrile concentration (e.g., 10% to 90% B over 40 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Remove the solvent from the purified fraction by lyophilization or evaporation to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried & Powdered Mushroom SolventExtraction Solvent Extraction (80% Ethanol) Start->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Sephadex Sephadex LH-20 Column Chromatography CrudeExtract->Sephadex TLC TLC Analysis Sephadex->TLC Pooling Pooling of Fractions TLC->Pooling PrepHPLC Preparative HPLC (C18 Column) Pooling->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

This compound Extraction and Purification Workflow
Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound's Inhibition of the ERK1/2 Signaling Pathway

This compound has been shown to inhibit the ERK1/2 pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[10]

ERK1_2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors This compound This compound This compound->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

This compound's Inhibition of the ERK1/2 Pathway

This compound's Modulation of the Akt/mTOR Signaling Pathway

This compound can also induce apoptosis and inhibit cell growth by interfering with the Akt/mTOR pathway, a critical regulator of cell survival and metabolism.[3]

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 This compound This compound This compound->Akt ProteinSynthesis Protein Synthesis (Cell Growth) S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis

This compound's Inhibition of the Akt/mTOR Pathway

Conclusion

This compound represents a promising natural product for further investigation in drug development, particularly in the field of oncology. The protocols and data presented in this document provide a comprehensive guide for the efficient extraction and purification of this compound from its mushroom sources. The visualization of its mechanism of action on key signaling pathways offers a deeper understanding of its therapeutic potential. Further research is warranted to optimize extraction yields and to fully elucidate the intricate molecular interactions of this compound in various disease models.

References

Total Synthesis of Grifolin and Neogrifolin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the biologically active natural products, Grifolin and its regioisomer, neothis compound (B162079). These compounds, first isolated from the mushroom Albatrellus confluens, have garnered significant interest in the scientific community due to their potent anti-tumor properties. The synthetic routes outlined below offer a reproducible and scalable approach for obtaining these valuable molecules for further biological investigation and drug development endeavors.

Application Notes

This compound and neothis compound are farnesylphenols that have demonstrated a range of biological activities, most notably as inhibitors of cancer cell growth. Research has shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. Their mechanism of action involves the modulation of key signaling pathways implicated in tumorigenesis, including the KRAS, PI3K/Akt, and ERK1/2 pathways. The ability to efficiently synthesize this compound, neothis compound, and their analogs is crucial for advancing our understanding of their therapeutic potential and for conducting structure-activity relationship (SAR) studies to develop more potent and selective anti-cancer agents. The following protocols provide detailed procedures for two distinct and effective total syntheses of these important natural products.

Data Presentation: Comparison of Selected Total Syntheses

The following table summarizes key quantitative data from notable total syntheses of this compound, providing a comparative overview of their efficiency and approach.

Synthetic Route Starting Materials Key Reactions Number of Steps Overall Yield (%) Reference
Grabovyi and Mohr (2016) 5-methylcyclohexane-1,3-dione (B151930), Farnesal (B56415)Knoevenagel condensation, Conjugate reduction, Halogenative aromatization3~32[Grabovyi & Mohr, 2016]
Lim et al. (2025) Ethyl acetoacetate (B1235776), Ethyl crotonate, Farnesyl bromideDianion alkylation, Dieckman condensation, Decarboxylation, Oxidative aromatization5~23 (this compound), ~20 (neothis compound)[Lim et al., 2025]
Ohta et al. (1988) Orcinol, Farnesyl bromideMOM protection, Formylation, Grignard reaction, Deprotection78[Ohta et al., 1988]
Danheiser et al. (1984) (E,E)-FarnesolThermal annulation of a cyclobuteneNot specified21-43[Danheiser et al., 1984]

Experimental Protocols

I. Total Synthesis of this compound via Halogenative Aromatization (Grabovyi and Mohr, 2016)

This synthesis features a highly efficient three-step sequence starting from commercially available materials.

Step 1: Knoevenagel Condensation

  • To a solution of 5-methylcyclohexane-1,3-dione (1.0 eq) and farnesal (1.0 eq) in toluene (B28343) is added piperidine (B6355638) (0.1 eq) and benzoic acid (0.1 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enone intermediate.

  • Yield: Quantitative.

Step 2: Conjugate Reduction

  • To a solution of the enone intermediate (1.0 eq) in a mixture of THF and H2O is added NaBH4 (1.5 eq) at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is used in the next step without further purification.

  • Yield: Not specified, used directly in the next step.

Step 3: Halogenative Aromatization

  • To a solution of the crude product from the previous step (1.0 eq) in CH2Cl2 at -78 °C is added p-toluenesulfonyl bromide (TsBr, 1.1 eq).

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous Na2S2O3.

  • The mixture is allowed to warm to room temperature and extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

  • Yield: 36%.

II. Regioselective de Novo Synthesis of this compound and Neothis compound (Lim et al., 2025)

This method provides a regioselective route to both this compound and neothis compound by controlling the timing of farnesylation.

Synthesis of this compound

Step 1: Dianion Alkylation of Ethyl Acetoacetate

  • To a stirred solution of ethyl acetoacetate (1.05 eq) in THF at 0 °C under an argon atmosphere, add NaH (60% in mineral oil, 1.2 eq) in portions.

  • Stir the mixture at 0 °C for 1 hour, then add n-BuLi (1.6 M in hexanes, 1.1 eq).

  • After stirring for 30 minutes at 0 °C, add a THF solution of farnesyl bromide (1.0 eq).

  • Stir the reaction mixture at 0 °C for 4.5 hours and then quench with 1 M HCl.

  • Extract with ethyl acetate, wash with water, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel flash column chromatography.

  • Yield: 63%.

Step 2: Dieckman Condensation

  • To a stirred solution of the product from Step 1 (1.0 eq) in t-BuOH, add t-BuOK (0.2 eq).

  • Heat the mixture at 90 °C for 2 hours.

  • Add a stoichiometric amount of t-BuOK (1.0 eq) and continue heating at 90 °C for 16 hours.

  • Cool the mixture to room temperature, quench with 1 M HCl, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Yield: 86%.

Step 3: Decarboxylation

  • Saponify the product from Step 2 with aqueous NaOH.

  • Acidify with HCl and heat the mixture to effect decarboxylation.

  • Extract the product with ethyl acetate, dry, and concentrate to yield 2-farnesyl-5-methyl-cyclohexane-1,3-dione.

  • Yield: 67%.

Step 4: Silyl (B83357) Enol Ether Formation

  • To a solution of the dione (B5365651) from Step 3 (1.0 eq) and triethylamine (B128534) (1.5 eq) in DMF, add TBSCl (1.2 eq).

  • Stir the mixture at room temperature until the reaction is complete (TLC).

  • Extract the product with ethyl acetate, wash with water, dry, and concentrate.

  • Yield: 86%.

Step 5: Oxidative Aromatization

  • To a solution of the silyl enol ether from Step 4 (1.0 eq) in THF at 0 °C, add N-bromosuccinimide (NBS, 1.1 eq).

  • Stir for 30 minutes, then add DBU (1.5 eq) and stir for an additional 2 hours at room temperature.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and then treat the crude product with TBAF (1 M in THF) to remove the silyl protecting group.

  • Purify by silica gel flash column chromatography to afford this compound.

  • Yield: 55%.

Synthesis of Neothis compound

The synthesis of neothis compound follows a similar pathway, with the key difference being the order of alkylation and cyclization to achieve the desired regiochemistry. The farnesyl group is introduced after the formation of the initial β-ketoester derived from ethyl crotonate and ethyl acetoacetate.

Mandatory Visualization

Synthetic Workflow for this compound (Grabovyi and Mohr, 2016)

Synthetic Workflow for this compound (Grabovyi and Mohr, 2016) A 5-Methylcyclohexane-1,3-dione + Farnesal B Knoevenagel Condensation A->B Piperidine, Benzoic Acid, Toluene, reflux C Enone Intermediate B->C Yield: quant. D Conjugate Reduction (NaBH4) C->D E Reduced Intermediate D->E F Halogenative Aromatization (TsBr) E->F G This compound F->G Yield: 36%

Caption: A three-step total synthesis of this compound.

Regioselective Synthesis of this compound and Neothis compound (Lim et al., 2025)

Regioselective Synthesis of this compound and Neothis compound (Lim et al., 2025) cluster_this compound This compound Synthesis cluster_neothis compound Neothis compound Synthesis A1 Ethyl Acetoacetate + Farnesyl Bromide B1 Dianion Alkylation A1->B1 C1 Alkylated Intermediate B1->C1 Yield: 63% D1 Dieckman Condensation C1->D1 E1 Cyclic Intermediate D1->E1 Yield: 86% F1 Decarboxylation E1->F1 G1 2-Farnesyl-5-methyl-cyclohexane-1,3-dione F1->G1 Yield: 67% H1 Oxidative Aromatization G1->H1 I1 This compound H1->I1 Yield: 55% A2 Ethyl Acetoacetate + Ethyl Crotonate B2 Michael Addition A2->B2 C2 Adduct B2->C2 D2 Alkylation with Farnesyl Bromide C2->D2 E2 Farnesylated Intermediate D2->E2 F2 Dieckman Condensation & Decarboxylation E2->F2 G2 4-Farnesyl-5-methyl-cyclohexane-1,3-dione F2->G2 H2 Oxidative Aromatization G2->H2 I2 Neothis compound H2->I2

Caption: Divergent synthesis of this compound and neothis compound.

Signaling Pathways Inhibited by this compound and Neothis compound

Signaling Pathways Inhibited by this compound and Neothis compound cluster_kras KRAS Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound / Neothis compound KRAS KRAS This compound->KRAS Inhibits Expression ERK ERK1/2 This compound->ERK Inhibits Akt Akt This compound->Akt Inhibits RAF RAF KRAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Grifolin: Application Notes and Protocols for In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has garnered significant interest in oncological research for its potential as an anti-cancer agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy.[3] This document provides detailed application notes and standardized protocols for investigating the in vitro anti-cancer effects of this compound, intended to support researchers in the fields of cancer biology and drug development.

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.[3][4] The primary mechanisms of action identified through in vitro studies include:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-3, -8, and -9.[5]

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, primarily in the G1 phase.[1] This is achieved by inhibiting the expression of key cell cycle regulators, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (CDK4).[1][6]

  • Inhibition of Signaling Pathways: this compound has been found to suppress the activity of critical cancer-related signaling pathways, including the ERK1/2 and PI3K/Akt pathways.[1] It has also been shown to inhibit KRAS-mediated signaling.[1]

  • Anti-Metastatic Properties: In vitro assays have demonstrated that this compound can inhibit the invasion and migration of cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various human cancer cell lines, providing a reference for dose-ranging studies.

Cell LineCancer TypeIC₅₀ (µM)Reference
HT-29Colon Cancer35.4 ± 2.4
SW-480Colon Cancer27.4 ± 2.2
HeLaCervical Cancer30.7 ± 1.0
CNE1Nasopharyngeal CarcinomaNot explicitly stated, but growth was strongly inhibited[5]
MCF7Breast CancerNot explicitly stated, but growth was strongly inhibited[5]
K562LeukemiaNot explicitly stated, but growth was strongly inhibited[5]
RajiBurkitt's LymphomaNot explicitly stated, but growth was strongly inhibited[5]
B95-8B-cell LymphoblastoidNot explicitly stated, but growth was strongly inhibited[5]
A549Lung CancerEffective at 10, 20, and 40 µM[1]
H1299Lung CancerEffective at 10, 20, and 40 µM[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • PBS (Phosphate-Buffered Saline)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound-treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Cell Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in serum-free medium.

  • Add complete medium containing a chemoattractant to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Visualizations

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro characterization.

Grifolin_ERK_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation CellCycle Cell Cycle Progression (Cyclin D1, Cyclin E, CDK4) ERK1_2->CellCycle

This compound inhibits the ERK1/2 signaling pathway.

Grifolin_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspases Caspase Activation (Caspase-3, -8, -9) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound induces apoptosis via the mitochondrial pathway.

Experimental_Workflow Start Start: Cancer Cell Culture Grifolin_Treatment This compound Treatment (Dose- and Time-dependent) Start->Grifolin_Treatment Cell_Viability Cell Viability Assay (MTT) Grifolin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Grifolin_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Grifolin_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathways) Grifolin_Treatment->Western_Blot Invasion_Assay Invasion Assay (Transwell) Grifolin_Treatment->Invasion_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Invasion_Assay->Data_Analysis

General experimental workflow for in vitro studies of this compound.

References

Application Notes: Measuring Grifolin Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grifolin is a natural compound isolated from the mushroom Albatrellus confluens that has garnered significant interest for its potent anticancer properties.[1] It has been shown to exhibit cytotoxic effects against a variety of human cancer cell lines by inducing apoptosis, cell cycle arrest, autophagy, and senescence.[2][3] The molecular mechanisms underlying these effects involve the modulation of several key signaling pathways, including the ERK1/2, Akt, and KRAS pathways.[4][5][6] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for evaluating cell viability.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7][8] This reduction is catalyzed by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase.[9] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9][10] By treating cells with varying concentrations of this compound, a dose-response curve can be generated to determine the concentration at which this compound inhibits cell growth by 50% (IC50).

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.

Materials and Reagents

  • This compound (of high purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • The selected cancer cell line (e.g., A549, A2780, CNE1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm)

Protocol Steps

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend them in a fresh complete medium.

    • Determine the cell count and viability using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO.

    • Prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only, no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Protect the solution from light.[9]

    • After the this compound treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[7][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

    • After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of MTT Solubilization Solution to each well to dissolve the purple formazan crystals.[8][10]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.[9]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the log of this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).[11]

Data Presentation

The cytotoxic effects of this compound are cell-type dependent. The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
A2780 Ovarian Cancer~20-80 (Dose-dependent effects shown)48
A549 Lung Cancer~20-80 (Dose-dependent effects shown)24
CNE1 Nasopharyngeal Carcinoma~10-40 (Dose-dependent effects shown)Not Specified
HeLa Cervical Cancer~1548
MCF-7 Breast Cancer~2548

Note: The IC50 values can vary depending on the specific experimental conditions, including cell seeding density and the specific batch of this compound used. The values presented here are approximate ranges based on published literature.[1][4][5]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the MTT assay and the key signaling pathways affected by this compound.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Grifolin_Apoptosis_Pathway cluster_pathways Signaling Cascades cluster_proteins Apoptotic & Cell Cycle Proteins cluster_outcomes Cellular Outcomes This compound This compound Akt p-Akt This compound->Akt inhibits ERK p-ERK1/2 This compound->ERK inhibits Bcl2 Bcl-2 Akt->Bcl2 inhibits Bax Bax Akt->Bax activates CyclinD1 Cyclin D1 / CDK4 ERK->CyclinD1 inhibits Apoptosis Apoptosis Bcl2->Apoptosis Casp3 Cleaved Caspase-3 Bax->Casp3 Casp3->Apoptosis Arrest G1 Cell Cycle Arrest CyclinD1->Arrest Grifolin_KRAS_Pathway cluster_downstream Downstream Pathways This compound This compound KRAS KRAS This compound->KRAS inhibits MAPK MAPK Pathway KRAS->MAPK PI3K_Akt PI3K/Akt Pathway KRAS->PI3K_Akt NFkB NF-κB Pathway KRAS->NFkB CellDeath Cell Death MAPK->CellDeath PI3K_Akt->CellDeath NFkB->CellDeath

References

Application Notes: Flow Cytometry Analysis of Grifolin-Induced Apoptosis

References

Application Notes and Protocols: Western Blot Analysis of Grifolin's Effect on Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has garnered significant interest for its potential antitumor properties.[1][2][3][4] This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the effects of this compound on protein expression in cancer cells. The provided methodologies and data summaries are intended to guide researchers in the preclinical evaluation of this compound and its derivatives.

Data Presentation: Summary of this compound's Effect on Protein Expression

This compound has been shown to modulate the expression and activity of numerous proteins involved in key cellular processes such as cell cycle regulation, apoptosis, autophagy, and metastasis.[1][2][5] The following tables summarize the observed effects of this compound on target protein expression as determined by Western blot analysis in various cancer cell lines.

Table 1: Proteins Downregulated by this compound Treatment

Target ProteinSignaling PathwayCell Line(s)Observed EffectReference(s)
p-ERK1/2MAPK/ERKCNE1, MCF7, HeLaDecrease[1][6]
p-Elk1 (Ser383)MAPK/ERK5-8F, MDA-MB-231Decrease[6]
DNMT1Epigenetic Regulation5-8F, MDA-MB-231Decrease[6]
PGC1αMetastasis5-8F, MGC803Decrease[7]
MMP-2Metastasis5-8F, MGC803Decrease[7]
CD44Metastasis5-8F, MGC803Decrease[7]
p-AktPI3K/Akt/mTORA2780, SKOV3Decrease[5]
p-mTORPI3K/Akt/mTORA2780, SKOV3Decrease[5]
p-p70S6KPI3K/Akt/mTORA2780, SKOV3Decrease[5]
p-4E-BP1PI3K/Akt/mTORA2780, SKOV3Decrease[5]
p62AutophagyA2780, SKOV3Decrease[5]
Cyclin D1Cell CycleCNE1, Lung Cancer CellsDecrease[1][3]
Cyclin ECell CycleCNE1Decrease[1][3]
CDK4Cell CycleCNE1, Lung Cancer CellsDecrease[1][3]
CDK6Cell CycleLung Cancer CellsDecrease[1]
p-pRBCell CycleCNE1Decrease[3]
KRASOncogenic SignalingSW480, HT29Decrease[8][9]
Bcl-2ApoptosisGastric Cancer CellsDecrease[2]

Table 2: Proteins Upregulated by this compound Treatment

Target ProteinSignaling PathwayCell Line(s)Observed EffectReference(s)
LC3BAutophagyA2780, SKOV3Increase[5]
Atg7AutophagyA2780, SKOV3Increase[5]
Beclin-1AutophagyA2780, SKOV3Increase[5]
p19INK4DCell CycleCNE1Increase[1][3]
DAPK1ApoptosisCNE1Increase[2]
Cleaved Caspase-3ApoptosisGastric Cancer CellsIncrease[2]
Cleaved PARPApoptosisGastric Cancer CellsIncrease[2]
BaxApoptosisGastric Cancer CellsIncrease[2]

Experimental Protocols

General Western Blot Protocol

This protocol provides a standard procedure for Western blotting to analyze protein expression changes upon this compound treatment.[10][11][12][13] Specific antibody dilutions and incubation times should be optimized for each target protein.

1. Sample Preparation (Cell Lysate)

  • Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE

  • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Load the samples and a molecular weight marker onto an appropriate percentage SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[10]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the protein bands using a chemiluminescence detection system.

  • For quantitative analysis, use densitometry software to measure band intensity. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

G This compound Western Blot Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/NC) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry & Normalization imaging->densitometry

Caption: Workflow for Western Blot Analysis of this compound's Effects.

G This compound's Effect on the MAPK/ERK Pathway This compound This compound pERK12 p-ERK1/2 This compound->pERK12 inhibits DNMT1 DNMT1 This compound->DNMT1 downregulates ERK12 ERK1/2 ERK12->pERK12 phosphorylation pElk1 p-Elk1 pERK12->pElk1 phosphorylates Elk1 Elk1 pElk1->DNMT1 upregulates Metastasis Metastasis DNMT1->Metastasis promotes

Caption: this compound inhibits the MAPK/ERK signaling pathway.

G This compound's Effect on the Akt/mTOR Pathway and Autophagy This compound This compound pAkt p-Akt This compound->pAkt inhibits Autophagy Autophagy This compound->Autophagy induces Akt Akt Akt->pAkt phosphorylation pmTOR p-mTOR pAkt->pmTOR activates mTOR mTOR pp70S6K p-p70S6K pmTOR->pp70S6K activates pmTOR->Autophagy inhibits p70S6K p70S6K LC3B LC3B Autophagy->LC3B upregulates

Caption: this compound induces autophagy by inhibiting the Akt/mTOR pathway.

G This compound's Effect on the PGC1α/MMP-2/CD44 Axis This compound This compound PGC1a PGC1α This compound->PGC1a inhibits Fra1_LSF Fra-1/LSF PGC1a->Fra1_LSF interacts with MMP2 MMP-2 Fra1_LSF->MMP2 upregulates CD44 CD44 Fra1_LSF->CD44 upregulates Metastasis Adhesion & Migration MMP2->Metastasis promotes CD44->Metastasis promotes

Caption: this compound suppresses metastasis via the PGC1α/MMP-2/CD44 axis.

References

Grifolin in In Vivo Animal Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo study of grifolin, a promising natural compound with demonstrated anti-tumor activities. This information is compiled from recent preclinical studies to guide the design and execution of future animal research.

Summary of In Vivo Dosage and Administration

This compound has been investigated in several preclinical cancer models, primarily utilizing xenograft mouse models. The administration routes and dosages have varied depending on the cancer type and the specific research objectives. The following tables summarize the quantitative data from key studies.

Animal ModelCancer Cell LineAdministration RouteDosageFrequencyDurationVehicleKey Findings
Nude BALB/c miceGastric Cancer (BGC-823, SGC-7901)Not specified15 mg/kgEvery 2 days30 daysNot specifiedSignificantly increased survival rate.[1][2]
BALB/c nude miceLung Cancer (A549)Intraperitoneal (i.p.)15 and 30 mg/kg/dayDaily30 daysPhosphate buffered saline (PBS)Inhibited tumor growth, decreased cell proliferation, and increased apoptosis.[3]
BABL/c nude miceNasopharyngeal Carcinoma (5-8F-Z, luciferase-expressing)Oral gavage (presumed)32 mg/kg/dayDaily25 daysCorn oilSignificantly reduced lung metastases.[4][5]

Detailed Experimental Protocols

This section outlines the methodologies for key in vivo experiments involving this compound, based on published research.

Protocol 1: Xenograft Tumor Model for Anti-Cancer Efficacy

This protocol is adapted from studies investigating the effect of this compound on the growth of subcutaneous tumors.[3]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on xenograft models.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS) or other appropriate vehicle

  • Cancer cell line of interest (e.g., A549 human lung cancer cells)

  • 6-week-old male BALB/c nude mice

  • Syringes and needles for cell and drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (length × width²) / 2.

  • This compound Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups.

    • Treatment Groups: Administer this compound intraperitoneally at the desired dosages (e.g., 15 and 30 mg/kg) daily.

    • Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) following the same schedule.

  • Endpoint Analysis: Continue treatment for the specified duration (e.g., 30 days). At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis assays (e.g., TUNEL staining).

Protocol 2: Metastatic Mouse Model for Anti-Metastatic Activity

This protocol is based on research assessing the inhibitory effect of this compound on cancer metastasis.[4][5]

Objective: To determine the in vivo anti-metastatic potential of this compound.

Materials:

  • This compound

  • Corn oil or other suitable vehicle

  • Metastatic cancer cell line expressing a reporter gene (e.g., 5-8F-Z human nasopharyngeal carcinoma cells expressing luciferase)

  • BABL/c nude mice

  • In vivo imaging system (for luciferase-expressing cells)

  • Syringes and needles

Procedure:

  • Cell Preparation: Prepare the metastatic cancer cell line as described in Protocol 1.

  • Induction of Metastasis: Inject the cells into the tail vein of the mice to induce experimental metastasis (e.g., 1 x 10^6 cells in 0.1 mL PBS).

  • This compound Administration:

    • Treatment Group: Administer this compound daily at the desired dosage (e.g., 32 mg/kg) dissolved in the vehicle (e.g., corn oil). The administration route in the cited study was likely oral gavage, given the use of corn oil as a vehicle.

    • Control Group: Administer an equivalent volume of the vehicle daily.

  • Monitoring Metastasis: Monitor the development of metastases over the course of the study (e.g., 25 days). For luciferase-expressing cells, this can be done non-invasively using an in vivo imaging system.

    • Perform bioluminescence imaging of excised organs to quantify metastatic burden.

    • Fix the tissues in formalin and embed in paraffin (B1166041) for histological analysis (e.g., Hematoxylin & Eosin staining) to confirm the presence and number of metastatic nodules.

Signaling Pathways and Experimental Workflows

The anti-tumor effects of this compound are attributed to its modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.

grifolin_signaling_pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits PI3K PI3K This compound->PI3K Inhibits Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation Metastasis Metastasis ERK1_2->Metastasis AKT AKT PI3K->AKT AKT->Cell_Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_model Establish Animal Model (Xenograft or Metastasis) cell_culture->animal_model randomization Randomize Animals animal_model->randomization treatment This compound Administration randomization->treatment control Vehicle Administration randomization->control monitoring Monitor Tumor Growth/ Metastasis treatment->monitoring control->monitoring endpoint Endpoint Analysis (Tumor size, Histology, etc.) monitoring->endpoint finish End endpoint->finish

References

Application Notes and Protocols for Testing Grifolin Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of Grifolin using xenograft mouse models. This document is intended to guide researchers in designing and executing in vivo studies to assess the therapeutic potential of this compound against various cancers.

Introduction

This compound, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2][3][4][5] Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK1/2 and PI3K/Akt pathways.[1][2][5][6][7][8][9] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, serve as a critical preclinical platform to evaluate the in vivo efficacy of promising anti-cancer agents like this compound.

Data Presentation

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in various xenograft mouse models.

Table 1: Efficacy of this compound in A549 Lung Cancer Xenograft Model [6]

Treatment GroupDose (mg/kg/day, i.p.)Mean Tumor Volume (mm³) at Day 30Mean Tumor Weight (g) at Day 30
Control (PBS)-~1500~1.2
This compound15~750~0.6
This compound30~400~0.3

Table 2: Summary of this compound's Efficacy in Gastric Cancer Xenograft Models [4][10]

Cell LineDose (mg/kg, every 2 days)Primary Outcome
BGC82315Significantly increased survival rate over 30 days compared to PBS control.[4]
SGC-790115Significantly increased survival time compared to PBS control.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in testing this compound efficacy in xenograft mouse models.

Protocol 1: Cell Culture
  • Cell Lines:

    • Nasopharyngeal Carcinoma: CNE1

    • Gastric Cancer: BGC823, SGC-7901[4][10]

    • Lung Cancer: A549[6]

  • Culture Medium: Use the recommended complete medium for each cell line (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[1]

Protocol 2: Establishment of Subcutaneous Xenograft Model
  • Animals: Use 4-6 week old immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[1] Allow for a 3-5 day acclimatization period.[1]

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.[11]

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to ensure viability.[1]

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1–5 × 10⁷ cells/mL.[11]

    • For some cell lines, mix the cell suspension 1:1 with Matrigel on ice to enhance tumor formation.[11][12]

  • Injection:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane).

    • Subcutaneously inject 100-200 µL of the cell suspension (containing approximately 1-5 x 10^6 cells) into the flank of each mouse using a 27- or 30-gauge needle.[1][11][12]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[3]

    • Calculate the tumor volume using the modified ellipsoid formula: Volume = (width)² x length / 2 .[1][3]

Protocol 3: this compound Administration
  • Preparation of this compound Solution: The vehicle for in vivo administration of this compound is not consistently reported across studies and may require optimization. A common approach for similar natural compounds is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform a pilot study to ensure the vehicle is non-toxic to the animals.

  • Treatment Initiation: Begin treatment when tumors reach a predetermined average volume (e.g., 50–150 mm³).[1][11]

  • Dosing and Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • Dosages reported in the literature include 15 mg/kg and 30 mg/kg daily for lung cancer models[6] and 15 mg/kg every two days for gastric cancer models.[4]

    • The control group should receive an equivalent volume of the vehicle.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the mice daily.

Protocol 4: Evaluation of Efficacy
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the this compound-treated groups to the control group over time.

  • Secondary Endpoints:

    • Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.[6]

    • Survival Analysis: Monitor a cohort of animals until a humane endpoint is reached (e.g., tumor size limit) to determine if this compound treatment improves survival.[4]

    • Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay).[6]

    • Western Blot Analysis: Analyze protein expression in tumor lysates to confirm the modulation of target signaling pathways (e.g., p-ERK, p-Akt).[6]

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound has been shown to inhibit the ERK1/2 and PI3K/Akt signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.

Grifolin_ERK1_2_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits Elk1 Elk1 ERK1_2->Elk1 Activates Proliferation Cell Proliferation & Survival ERK1_2->Proliferation DNMT1 DNMT1 Elk1->DNMT1 Activates Transcription Metastasis_Genes Metastasis Suppressor Genes (e.g., TIMP2, PTEN) DNMT1->Metastasis_Genes Methylates & Silences

Caption: this compound inhibits the ERK1/2 signaling pathway.

Grifolin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for testing this compound efficacy in a subcutaneous xenograft mouse model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., A549, SGC-7901) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration (i.p.) Randomization->Treatment Monitoring 7. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Size Limit) Monitoring->Endpoint Analysis 9. Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis Tissue_Analysis 10. Ex Vivo Analysis (IHC, Western Blot) Endpoint->Tissue_Analysis

Caption: Experimental workflow for xenograft mouse model studies.

References

Application Note: Quantification of Grifolin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin is a natural compound first isolated from the mushroom Albatrellus confluens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1] As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the quantification of this compound in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended as a validated starting point for researchers in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective HPLC method.

PropertyValueReference
Chemical Structure 5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol[2]
Molecular Formula C₂₂H₃₂O₂[2]
Molecular Weight 328.49 g/mol [3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[3]
UV Maximum Absorbance (λmax) 279 nm

Experimental Protocols

This section details the materials, equipment, and procedures for the quantification of this compound in plasma samples.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) - (e.g., a structurally similar and stable compound not present in the biological matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Human plasma (or other relevant biological matrix)

  • All other chemicals and reagents should be of analytical grade.

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary pump

  • Autosampler with temperature control

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 279 nm
Injection Volume 10 µL
Preparation of Standard and Quality Control Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) by spiking blank plasma with the appropriate amount of this compound working standard solution.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention times of this compound and the IS in blank biological matrix.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).
Precision (Intra- and Inter-day) The coefficient of variation (CV) should not exceed 15% (20% for the Lower Limit of Quantification).
Recovery Consistent and reproducible extraction recovery of this compound and the IS from the biological matrix.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte stability within acceptable limits under various storage and handling conditions.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (this compound/IS)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
250[Insert Data]
500[Insert Data]
1000[Insert Data]
2000[Insert Data]
Correlation Coefficient (r²) [Insert Data]

Table 2: Accuracy and Precision of the HPLC Method for this compound

Nominal Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (CV, %)
Low QC (30) [Insert Data][Insert Data][Insert Data]
Mid QC (300) [Insert Data][Insert Data][Insert Data]
High QC (1500) [Insert Data][Insert Data][Insert Data]

This compound Metabolism Considerations

To date, the specific metabolic pathways of this compound have not been extensively studied. However, as a terpenoid phenolic compound, it is anticipated that this compound may undergo metabolism by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic transformations could include hydroxylation of the farnesyl side chain or the phenolic ring, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The analytical method described in this note is for the quantification of the parent this compound molecule. For a comprehensive pharmacokinetic analysis, further studies to identify and quantify major metabolites would be necessary.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_injection Inject into HPLC supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (279 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Inhibition of the ERK1/2 signaling pathway by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using a reversed-phase HPLC method with UV detection. The described methodology, once validated, will serve as a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development, enabling the accurate assessment of this compound's pharmacokinetic and pharmacodynamic properties. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.

References

Grifolin: Application Notes and Protocols for the Development of Novel Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has emerged as a promising candidate in the development of novel anti-cancer therapeutics.[1][2] Extensive research has demonstrated its potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a variety of cancer cell lines and in preclinical animal models. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. The primary mechanisms of action include the inhibition of the ERK1/2 and Akt/PI3K signaling pathways, which are crucial for cancer cell survival, proliferation, and invasion.[1][3][4]

Data Presentation

In Vitro Cytotoxicity of this compound

This compound exhibits cytotoxic effects against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
B95-8Lymphoblastoid24[5]
RajiBurkitt's Lymphoma27[5]
K562Chronic Myelogenous Leukemia18[5]
SW480Colorectal Carcinoma27[5]
HT-29Colorectal Carcinoma35.4 ± 2.4[5]
MCF7Breast Adenocarcinoma30[5]
HeLaCervical Carcinoma34[5]
CNE1Nasopharyngeal Carcinoma24[5]
A2780Ovarian CancerVaries with time[1]
SGC-7901Gastric CancerNot specified[2]
BGC-823Gastric CancerNot specified[2]
A549Lung CancerNot specified
H1299Lung CancerNot specified
This compound-Induced Apoptosis

This compound treatment leads to a dose-dependent increase in apoptosis in cancer cells. The following table summarizes the percentage of apoptotic cells as determined by flow cytometry after treatment with various concentrations of this compound.

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Reference
A27800~5[1]
25~15[1]
50~25[1]
75~40[1]
A5490~2
10~10
20~20
40~35
In Vivo Anti-Tumor Efficacy of this compound

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

| Cancer Model | Cell Line | this compound Dose (mg/kg/day) | Tumor Growth Inhibition | Reference | |---|---|---|---| | Lung Cancer Xenograft | A549 | 15 | Significant reduction in tumor volume and weight |[2] | | | | 30 | Significant reduction in tumor volume and weight |[2] | | Nasopharyngeal Carcinoma Metastasis Model | 5-8F-Z | 32 | Prevention of lung metastasis | |

Signaling Pathways and Experimental Workflows

This compound-Induced Anti-Cancer Signaling Pathways

This compound inhibits key survival pathways in cancer cells, primarily the ERK1/2 and Akt pathways, leading to apoptosis and cell cycle arrest.

G cluster_ERK ERK1/2 Pathway cluster_Akt Akt/PI3K Pathway cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Akt Akt This compound->Akt Bax Bax (pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 CyclinD1_CDK4 Cyclin D1/CDK4 This compound->CyclinD1_CDK4 Elk1 Elk1 ERK1_2->Elk1 inhibition DNMT1 DNMT1 Elk1->DNMT1 inhibition Metastasis_Genes Metastasis-related genes (e.g., Timp2, pten) DNMT1->Metastasis_Genes inhibition leads to reactivation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 activates Cell_Survival Cell_Survival mTOR->Cell_Survival promotes Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis pRB pRB CyclinD1_CDK4->pRB phosphorylates G1_S_transition G1/S Transition pRB->G1_S_transition promotes Cell_Cycle_Arrest G1 Arrest

Caption: this compound's anti-cancer mechanism of action.

Experimental Workflow for Assessing this compound's Anti-Cancer Activity

A typical workflow for evaluating the anti-cancer effects of this compound involves a series of in vitro and in vivo experiments.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Grifolin_Treatment This compound Treatment (Varying Concentrations and Time) Cell_Culture->Grifolin_Treatment MTT_Assay Cell Viability Assay (MTT Assay) Grifolin_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI Staining) Grifolin_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Grifolin_Treatment->Cell_Cycle_Assay Western_Blot Protein Expression Analysis (Western Blot) Grifolin_Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model (e.g., A549 cells in nude mice) MTT_Assay->Xenograft_Model Grifolin_Administration This compound Administration (e.g., Intraperitoneal Injection) Xenograft_Model->Grifolin_Administration Tumor_Measurement Tumor Volume and Weight Measurement Grifolin_Administration->Tumor_Measurement IHC_Analysis Immunohistochemistry (e.g., Ki67, TUNEL) Tumor_Measurement->IHC_Analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells after this compound treatment using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with various concentrations of this compound.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound presents a compelling profile as a novel anti-cancer agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in the ongoing fight against cancer. Further preclinical and clinical studies are warranted to fully establish its safety and efficacy.

References

Application Notes and Protocols for Grifolin-Based Combination Therapies in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated notable anticancer properties in various preclinical studies.[1][2][3] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy, making it a promising candidate for cancer therapy.[1][2][3] this compound exerts its effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the ERK1/2 and Akt pathways.[1][4] The development of combination therapies, pairing this compound with conventional chemotherapeutic agents, represents a rational strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.

These application notes provide a framework for the investigation of this compound-based combination therapies, with a focus on synergistic interactions with standard-of-care chemotherapeutics like cisplatin, doxorubicin, and paclitaxel. While specific data on these combinations are limited in publicly available literature, the provided protocols offer a robust methodology for their evaluation.

Rationale for Combination Therapy

The multifaceted mechanism of action of this compound suggests its potential to synergize with chemotherapy drugs that act on different cellular processes. For instance, this compound's ability to induce cell cycle arrest could sensitize cancer cells to DNA-damaging agents like cisplatin.[5] Furthermore, by modulating survival pathways such as PI3K/Akt, this compound may lower the threshold for apoptosis induction by cytotoxic drugs.[6]

Data Presentation: Efficacy of this compound as a Single Agent

Cell LineCancer TypeIC50 (µM)Reference
CNE1Nasopharyngeal Carcinoma24[4]
HeLaCervical Cancer34[4]
MCF7Breast Cancer30[4]
SW480Colon Cancer27[4]
K562Chronic Myelogenous Leukemia18[4]
RajiBurkitt's Lymphoma27[4]
B95-8B-cell Lymphoblastoid24[4]
A549Lung Cancer10, 20, 40 (inhibition)[6]
H1299Lung Cancer10, 20, 40 (inhibition)[6]
SGC-7901Gastric CancerNot specified (inhibition)[4]
BGC-823Gastric CancerNot specified (inhibition)[4]

Experimental Protocols

Protocol 1: Determination of IC50 Values and Synergy Analysis using the Chou-Talalay Method

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent individually, and subsequently to evaluate their synergistic, additive, or antagonistic effects in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Paclitaxel; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader (for absorbance or luminescence)

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment (Single Agents):

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium. A typical concentration range for this compound could be 0-100 µM. The range for the chemotherapeutic agent should be based on its known potency.

    • Remove the overnight culture medium from the cells and replace it with medium containing the single drug dilutions. Include vehicle controls (e.g., DMSO).

  • Drug Preparation and Treatment (Combination):

    • Prepare drug combinations at a constant ratio (e.g., based on the ratio of their individual IC50 values) or at non-constant ratios in a checkerboard format.

    • Add the combination drug-containing medium to the designated wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value for each drug alone using dose-response curve fitting software (e.g., GraphPad Prism).

    • For combination data, use CompuSyn software to calculate the Combination Index (CI).[7][8][9][10][11]

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • The software can also generate Dose Reduction Index (DRI) values, which indicate the fold-change in the dose of each drug in a synergistic combination required to achieve the same effect as the drug alone.

Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is designed to investigate the molecular mechanisms underlying the observed synergistic effects, focusing on key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated as described in Protocol 1.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p-ERK, p-Akt, total ERK, total Akt, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to the loading control.

    • Compare the expression levels of target proteins between single-agent and combination treatments to elucidate the molecular effects of the synergistic interaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

grifolin_signaling_pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits Akt Akt This compound->Akt inhibits p53 p53 This compound->p53 activates CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Proliferation Cell Proliferation ERK1_2->Proliferation Akt->Bcl2 activates Akt->Proliferation DAPK1 DAPK1 p53->DAPK1 activates Apoptosis Apoptosis DAPK1->Apoptosis CellCycleArrest G1/S Arrest CyclinD1_CDK4->CellCycleArrest promotes progression Bcl2->Apoptosis inhibits Bax->Apoptosis

Caption: this compound's multifaceted anticancer mechanism.

combination_therapy_workflow start Start: Select Cancer Cell Line ic50 Determine IC50 of This compound & Chemo Agent start->ic50 synergy Combination Treatment (Constant or Variable Ratio) ic50->synergy viability Assess Cell Viability (e.g., MTT Assay) synergy->viability analysis Calculate Combination Index (CI) & Dose Reduction Index (DRI) viability->analysis synergistic Synergistic Interaction? analysis->synergistic mechanism Investigate Mechanism (Western Blot, etc.) synergistic->mechanism  Yes not_synergistic End: No Synergy Observed synergistic->not_synergistic  No end End: Identify Potential Combination Therapy mechanism->end

Caption: Workflow for evaluating this compound combination therapy.

Conclusion

The exploration of this compound-based combination therapies holds significant promise for advancing cancer treatment. The provided application notes and protocols offer a comprehensive guide for researchers to systematically evaluate the potential synergistic effects of this compound with standard chemotherapeutic agents. Through rigorous in vitro analysis, it is possible to identify effective combinations and elucidate their underlying molecular mechanisms, paving the way for future preclinical and clinical investigations. It is important to note that while the framework is provided, the optimal concentrations, incubation times, and specific experimental conditions will need to be empirically determined for each cancer cell line and drug combination.

References

Using Grifolin as a Molecular Probe to Study Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural compound first isolated from the mushroom Albatrellus confluens, has emerged as a valuable molecular probe for investigating cellular signaling pathways, particularly in the context of cancer biology.[1][2] Its ability to selectively modulate key protein kinases and downstream effectors makes it a powerful tool for dissecting complex signaling networks. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying the ERK/MAPK and PI3K/Akt signaling pathways.

This compound exerts its biological effects primarily through the inhibition of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades.[3][4] These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a subject of interest for therapeutic development.[3][4] Furthermore, evidence suggests that this compound can also modulate the expression of KRAS, a key upstream activator of these pathways.[5][6]

These notes will provide researchers with the necessary information to effectively utilize this compound as a molecular probe to explore these critical signaling pathways. The provided protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in a range of human cancer cell lines, demonstrating its broad anti-proliferative activity.[7]

Cell LineCancer TypeIC50 (µM)
B95-8Lymphoblastoid24
RajiBurkitt's Lymphoma27
K562Chronic Myelogenous Leukemia18
SW480Colorectal Carcinoma27
MCF7Breast Adenocarcinoma30
HeLaCervical Adenocarcinoma34
CNE1Nasopharyngeal Carcinoma24
HT-29Colorectal Adenocarcinoma35.4 ± 2.4
A549Lung Carcinoma~3.5-7.3 µg/mL
SGC-7901Gastric AdenocarcinomaNot specified
BGC-823Gastric CarcinomaNot specified
A2780Ovarian CarcinomaNot specified
Table 2: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines. This effect is a direct consequence of its inhibitory action on the ERK and Akt pathways, which regulate the expression of key cell cycle proteins. The data below illustrates the dose-dependent effect of this compound on the cell cycle distribution of A2780 human ovarian cancer cells after 24 hours of treatment.[8]

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.130.1 ± 1.514.7 ± 1.2
2563.8 ± 2.525.4 ± 1.310.8 ± 0.9
5072.1 ± 2.818.9 ± 1.19.0 ± 0.7
7578.5 ± 3.114.2 ± 0.97.3 ± 0.6
Table 3: Induction of Apoptosis by this compound in A2780 Ovarian Cancer Cells

This compound's ability to inhibit pro-survival signaling pathways ultimately leads to the induction of apoptosis, or programmed cell death. The following table quantifies the percentage of apoptotic A2780 cells after 24 hours of treatment with increasing concentrations of this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.[8]

This compound Concentration (µM)Total Apoptotic Cells (%)
0 (Control)5.2 ± 0.4
2515.8 ± 1.2
5028.4 ± 2.1
7542.6 ± 3.5

Signaling Pathway and Experimental Workflow Diagrams

G_1 cluster_0 This compound's Mechanism of Action cluster_1 KRAS Signaling cluster_2 PI3K/Akt Pathway cluster_3 ERK/MAPK Pathway cluster_4 Cellular Outcomes This compound This compound KRAS KRAS This compound->KRAS Akt Akt This compound->Akt Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Bax / Bcl-2 Ratio (Apoptosis) Akt->Apoptosis CellCycle Cyclin D1 / CDK4 (Cell Cycle Progression) mTOR->CellCycle MEK MEK RAF->MEK MEK->ERK ERK->CellCycle

Caption: this compound inhibits the PI3K/Akt and ERK/MAPK signaling pathways.

G_2 cluster_0 Experimental Workflow: Western Blot Analysis A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Immunoblotting with Primary Antibodies (p-ERK, p-Akt, etc.) C->D E Incubation with HRP-conjugated Secondary Antibody D->E F Chemiluminescent Detection and Imaging E->F G Data Analysis: Densitometry F->G

Caption: Workflow for analyzing signaling pathway protein phosphorylation.

G_3 cluster_0 Experimental Workflow: Cell-Based Assays A Cell Seeding in Multi-well Plates B This compound Treatment (Dose-Response and Time-Course) A->B C Assay-Specific Staining (MTT, Annexin V/PI, PI) B->C D Data Acquisition (Plate Reader or Flow Cytometer) C->D E Data Analysis (IC50, % Apoptosis, % Cell Cycle) D->E

Caption: General workflow for cell viability, apoptosis, and cell cycle assays.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to study the effects of this compound on cellular signaling pathways.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75 µM) for 24 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use appropriate compensation settings for FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described in Protocol 2.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is for examining the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for In Vivo Imaging of Grifolin's Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, including the ERK1/2, PI3K/Akt, and NF-κB pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][3] Understanding the in vivo biodistribution of this compound is crucial for its development as a therapeutic agent, as it provides insights into its targeting efficiency, organ accumulation, and clearance mechanisms.

These application notes provide a comprehensive, though hypothetical, framework for the fluorescent labeling of this compound and the subsequent in vivo and ex vivo imaging to determine its biodistribution in a preclinical mouse model. The protocols outlined are based on established methodologies for the in vivo imaging of small molecules.

Fluorescent Labeling of this compound

To enable in vivo imaging, this compound must be conjugated to a fluorescent dye, preferably in the near-infrared (NIR) spectrum, to minimize tissue autofluorescence and maximize tissue penetration. Since this compound's native structure does not contain readily reactive groups for standard conjugation chemistries, a two-step process is proposed: first, the introduction of a primary amine group to the this compound molecule, followed by conjugation to an amine-reactive NIR dye.

Protocol: Synthesis of Amino-Grifolin

This protocol is a hypothetical adaptation for creating a reactive site on this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 2 hours to activate one of the hydroxyl groups on the benzene (B151609) ring of this compound.

  • Amination: In a separate flask, dissolve an excess of a diamine linker (e.g., ethylenediamine, 10 equivalents) in DCM.

  • Conjugation: Slowly add the activated this compound solution to the diamine solution. Let the reaction proceed overnight at room temperature with continuous stirring.

  • Purification: Purify the resulting amino-Grifolin derivative using column chromatography (silica gel, with a mobile phase of DCM/methanol gradient) to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the amino-Grifolin product using techniques such as NMR and mass spectrometry.

Protocol: Conjugation of Amino-Grifolin with a NIR Dye

  • Dye Selection: Choose a near-infrared (NIR) fluorescent dye with an N-hydroxysuccinimide (NHS) ester reactive group, such as IVISense™ 645 NHS or a similar NIR Dye s775z NHS.[4] These dyes are suitable for in vivo imaging applications.

  • Reaction Setup: Dissolve the purified amino-Grifolin (1 equivalent) in anhydrous dimethylformamide (DMF).

  • pH Adjustment: Add triethylamine (B128534) (TEA) to the solution to raise the pH to ~8.5, which is optimal for the NHS ester reaction.

  • Conjugation: Add the amine-reactive NIR dye (1.2 equivalents) to the amino-Grifolin solution. Stir the reaction mixture in the dark, under an inert atmosphere (e.g., nitrogen or argon), for 4-6 hours at room temperature.

  • Purification: Purify the this compound-NIR dye conjugate using reverse-phase high-performance liquid chromatography (HPLC) to separate the labeled product from any unreacted dye and starting material.

  • Characterization and Quantification: Confirm the successful conjugation and determine the concentration of the this compound-NIR dye conjugate using UV-Vis spectroscopy.

In Vivo Imaging of this compound-NIR Dye Biodistribution

Animal Model: Athymic nude mice (nu/nu) are recommended for this study to minimize signal attenuation from fur. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol: In Vivo Imaging Procedure

  • Animal Preparation: Anesthetize the mice using isoflurane (B1672236) (2-3% in oxygen).

  • Pre-injection Imaging: Acquire a baseline whole-body fluorescence image of each mouse before injecting the this compound-NIR dye conjugate to determine the level of background autofluorescence.

  • Administration of this compound-NIR Dye: Inject a sterile solution of the this compound-NIR dye conjugate (typically 100-200 µL at a concentration of 1-5 mg/kg) into the tail vein of each mouse.

  • Longitudinal Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, and 48 hrs) using an in vivo imaging system (IVIS) or a similar fluorescence imaging platform.

  • Image Acquisition Parameters:

    • Excitation/Emission Filters: Select appropriate filters based on the spectral properties of the chosen NIR dye (e.g., for IVISense™ 645, excitation ~640 nm, emission ~680 nm).

    • Exposure Time: Use an automatic exposure setting or a fixed exposure time that provides a good signal-to-noise ratio without saturation.

    • Binning: Use a medium binning setting to improve sensitivity.

    • Field of View: Ensure the entire mouse is within the field of view.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the whole body and specific organs (e.g., liver, kidneys, lungs, spleen, tumor if applicable) on the images from each time point.

    • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.

    • Subtract the background fluorescence measured in the pre-injection images.

    • Plot the change in fluorescence intensity over time for each organ to visualize the pharmacokinetics of the this compound-NIR dye conjugate.

Ex Vivo Organ Imaging and Quantification

Protocol: Ex Vivo Imaging and Analysis

  • Euthanasia and Organ Harvest: At the final imaging time point (e.g., 48 hours), humanely euthanize the mice.

  • Organ Collection: Carefully dissect and collect major organs, including the liver, kidneys, spleen, lungs, heart, brain, and tumor (if a tumor model is used).

  • Ex Vivo Imaging: Arrange the collected organs on a non-fluorescent surface and acquire fluorescence images using the in vivo imaging system with the same acquisition parameters used for the in vivo imaging.

  • Quantitative Analysis:

    • Draw ROIs around each organ in the ex vivo images and quantify the average radiant efficiency.

    • Weigh each organ.

    • To determine the percentage of injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the this compound-NIR dye conjugate.

    • Homogenize a small piece of each organ and measure the fluorescence using a plate reader.

    • Calculate the concentration of the this compound-NIR dye in each organ by comparing the measured fluorescence to the standard curve.

    • Calculate the %ID/g using the following formula: %ID/g = (Concentration in organ (µg/g) / Injected dose (µg)) * 100

Quantitative Data Presentation

The following table presents a hypothetical biodistribution of this compound-NIR dye in major organs at 24 hours post-injection, as determined by ex vivo imaging and quantification.

OrganAverage Radiant Efficiency (x 10⁸ photons/s/cm²/sr)% Injected Dose per Gram (%ID/g)
Liver15.2 ± 2.512.8 ± 1.9
Kidneys8.7 ± 1.87.3 ± 1.5
Spleen3.1 ± 0.92.6 ± 0.7
Lungs2.5 ± 0.72.1 ± 0.6
Heart1.2 ± 0.41.0 ± 0.3
Brain0.5 ± 0.20.4 ± 0.1

Visualizations

This compound's Impact on the ERK1/2 Signaling Pathway

This compound has been shown to directly target and inhibit the ERK1/2 signaling pathway, which is often dysregulated in cancer.[1][5] This inhibition can lead to cell cycle arrest and apoptosis.

Grifolin_ERK1_2_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Elk1 Elk-1 ERK1_2->Elk1 Apoptosis Apoptosis ERK1_2->Apoptosis MEK1_2 MEK1/2 MEK1_2->ERK1_2 RAF RAF RAF->MEK1_2 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAS->RAF CellCycle Cell Cycle Progression Elk1->CellCycle Proliferation Cell Proliferation Elk1->Proliferation

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Workflow for In Vivo Imaging of this compound Biodistribution

The following diagram outlines the key steps in the experimental process, from the preparation of the fluorescently labeled this compound to the final data analysis.

Grifolin_Imaging_Workflow start Start labeling Fluorescent Labeling of this compound with NIR Dye start->labeling purification Purification and Characterization labeling->purification animal_prep Animal Preparation (Anesthesia) purification->animal_prep injection Intravenous Injection of This compound-NIR Dye animal_prep->injection in_vivo_imaging In Vivo Fluorescence Imaging (Longitudinal) injection->in_vivo_imaging ex_vivo_imaging Ex Vivo Organ Imaging in_vivo_imaging->ex_vivo_imaging data_analysis Quantitative Data Analysis (%ID/g) ex_vivo_imaging->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound biodistribution.

References

Unveiling Grifolin's Molecular Secrets: A CRISPR-Cas9 Screening Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] However, a comprehensive, unbiased understanding of its molecular targets remains elusive. This application note describes a powerful strategy utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes that modulate the cellular response to this compound. By identifying genes whose loss confers resistance to this compound, we can pinpoint the essential molecular targets and pathways through which this promising anti-cancer agent exerts its effects. This approach will accelerate the development of this compound as a targeted cancer therapeutic.

Introduction

This compound has emerged as a promising natural product with potent anti-tumor activities.[1] Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the ERK1/2 and Akt pathways.[2][3][4][5][6] Furthermore, this compound has been shown to activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like DAPK1.[1][7][8] Despite these insights, the direct molecular binders and the full spectrum of pathways essential for this compound's cytotoxicity are not fully understood.

CRISPR-Cas9 genome-wide screening offers an unbiased and robust method to identify the genetic dependencies of cancer cells and the mechanisms of drug action. By systematically knocking out every gene in the genome, we can identify which genetic perturbations lead to resistance to a particular drug, thereby revealing the drug's molecular targets or essential downstream effectors.

This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound. We also present protocols for essential validation assays to confirm the findings from the primary screen.

Experimental Workflow

The overall experimental workflow for the CRISPR-Cas9 screen and subsequent validation is depicted below.

This compound CRISPR Screen Workflow cluster_0 CRISPR-Cas9 Screen cluster_1 Hit Validation A Lentiviral sgRNA Library Production B Transduction of Cas9-expressing Cancer Cells A->B C This compound Treatment (Negative Selection) B->C D Genomic DNA Extraction C->D E sgRNA Sequencing & Data Analysis D->E F Individual Gene Knockout E->F G Cell Viability (MTT Assay) F->G H Apoptosis (Annexin V Assay) F->H I Western Blot (Pathway Analysis) F->I

Figure 1: Experimental workflow for CRISPR-Cas9 screening and hit validation.

Data Presentation

Table 1: Hypothetical Results from Genome-Wide CRISPR-Cas9 Screen

This table presents simulated data illustrating the potential outcome of a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound treatment. The data is ranked by the enrichment of single-guide RNAs (sgRNAs) in the this compound-treated population compared to the control. A higher positive enrichment score suggests that the knockout of that gene provides a survival advantage in the presence of this compound.

RankGene SymbolDescriptionEnrichment Score (Log2 Fold Change)p-value
1ERK1 (MAPK3) Mitogen-activated protein kinase 35.81.2e-8
2ERK2 (MAPK1) Mitogen-activated protein kinase 15.53.5e-8
3AKT1 AKT serine/threonine kinase 14.98.1e-7
4TP53 Tumor protein p534.52.3e-6
5DAPK1 Death associated protein kinase 14.27.8e-6
6BAX BCL2 associated X, apoptosis regulator3.91.5e-5
7CASP3 Caspase 33.64.2e-5
...............
Table 2: Validation of Top Candidate Genes by Individual Knockout and Cell Viability Assay

This table shows hypothetical data from the validation of the top candidate genes identified in the CRISPR-Cas9 screen. Individual knockout cell lines for each candidate gene were generated and their viability was assessed in the presence of this compound using an MTT assay. The IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Gene KnockoutIC50 of this compound (µM)Fold Change in IC50 (vs. Wild-Type)
Wild-Type (Control)251.0
ERK1 (MAPK3) 1506.0
ERK2 (MAPK1) 1455.8
AKT1 1204.8
TP53 1104.4
DAPK1 1054.2
Table 3: Apoptosis Induction in Validated Gene Knockout Cell Lines

This table presents simulated data on the percentage of apoptotic cells in wild-type and top candidate knockout cell lines after treatment with this compound, as determined by an Annexin V/PI apoptosis assay.

Gene Knockout% Apoptotic Cells (this compound-treated)% Apoptotic Cells (Untreated Control)
Wild-Type (Control)65%5%
ERK1 (MAPK3) 15%4%
ERK2 (MAPK1) 18%5%
AKT1 25%6%
TP53 30%5%
DAPK1 35%4%

Experimental Protocols

Protocol 1: Genome-Wide Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for performing a negative selection screen to identify genes that are essential for this compound-induced cytotoxicity.

1.1. Lentiviral sgRNA Library Production:

  • A pooled human genome-wide sgRNA library (e.g., GeCKO v2) is amplified and packaged into lentiviral particles in HEK293T cells using a second-generation packaging system.

  • Lentiviral titer is determined to ensure a multiplicity of infection (MOI) of 0.3 for the screen.

1.2. Transduction of Cas9-Expressing Cancer Cells:

  • A cancer cell line of interest (e.g., A549 lung cancer cells) stably expressing Cas9 nuclease is seeded.

  • The cells are transduced with the pooled sgRNA lentiviral library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.

  • Transduced cells are selected with puromycin.

1.3. This compound Treatment (Negative Selection):

  • The transduced cell population is split into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.

  • Cells are treated with a concentration of this compound that results in approximately 80-90% cell death in the wild-type population over 14 days.

  • The cell population is maintained at a sufficient number to ensure adequate library representation throughout the screen.

1.4. Genomic DNA Extraction and sgRNA Sequencing:

  • Genomic DNA is extracted from both the control and this compound-treated cell populations at the end of the experiment.

  • The sgRNA-containing regions are amplified by PCR.

  • The amplified products are sequenced using a high-throughput sequencing platform.

1.5. Data Analysis:

  • Sequencing reads are aligned to the sgRNA library to determine the abundance of each sgRNA.

  • The log2 fold change of each sgRNA in the this compound-treated sample versus the control sample is calculated.

  • Gene-level enrichment scores are determined using algorithms like MAGeCK to identify genes whose knockout leads to significant resistance.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to assess the viability of cells after this compound treatment.

2.1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

2.2. This compound Treatment:

  • Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for 48 hours.

2.3. MTT Reagent Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

2.4. Formazan (B1609692) Solubilization:

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

2.5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to quantify apoptosis.

3.1. Cell Treatment:

  • Treat cells with this compound (at the IC50 concentration) for 24 hours.

3.2. Cell Harvesting:

  • Harvest both adherent and floating cells and wash with cold PBS.

3.3. Annexin V and Propidium Iodide (PI) Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

3.4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Western Blotting

This protocol is for analyzing the protein expression and phosphorylation status of key signaling molecules.

4.1. Protein Extraction:

  • Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

4.2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p53, DAPK1, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

4.4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the known and hypothesized signaling pathways affected by this compound.

Grifolin_ERK_AKT_Pathway cluster_ERK ERK Pathway cluster_AKT AKT Pathway This compound This compound ERK ERK1/2 This compound->ERK inhibits AKT Akt This compound->AKT inhibits Elk1 Elk-1 ERK->Elk1 MEK MEK1/2 MEK->ERK DNMT1 DNMT1 Elk1->DNMT1 Metastasis Metastasis DNMT1->Metastasis Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival PI3K PI3K PI3K->AKT

Figure 2: this compound's inhibitory effect on the ERK and Akt signaling pathways.

Grifolin_p53_Apoptosis_Pathway cluster_p53 p53-Mediated Apoptosis This compound This compound p53 p53 This compound->p53 activates DAPK1 DAPK1 p53->DAPK1 upregulates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Apoptosis Apoptosis DAPK1->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis

Figure 3: this compound's activation of the p53-mediated apoptotic pathway.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to deconvolute the complex molecular mechanisms underlying this compound's anti-cancer activity. By identifying genes whose loss confers resistance to this compound, we can pinpoint its direct molecular targets and essential downstream signaling pathways. The validation of these "hits" through secondary assays will provide a more complete picture of this compound's mechanism of action, paving the way for its rational development as a novel cancer therapeutic and the identification of potential biomarkers for patient stratification. This comprehensive approach will undoubtedly accelerate the translation of this promising natural product from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Grifolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Grifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

This compound is a hydrophobic molecule with very limited aqueous solubility. While exact quantitative values are not widely published in peer-reviewed literature, it is generally considered poorly soluble in water. For practical laboratory purposes, its solubility in aqueous buffers like phosphate-buffered saline (PBS) at neutral pH is expected to be in the low µg/mL range. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can have biological effects and may be toxic to cells. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v) for cell-based assays.

  • Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution. It is crucial to perform control experiments to ensure the surfactant itself does not interfere with your assay.

  • Prepare a fresh dilution for each experiment: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time.

Q3: What are the most common strategies to improve the aqueous solubility of this compound for in vitro and in vivo studies?

Several formulation strategies can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:

  • Prodrug formation: Chemical modification of the this compound molecule to create a more soluble prodrug that is converted to the active this compound in vivo. A notable example is the synthesis of a PEGylated this compound derivative, PEG5-Grifolin, which has been reported to be miscible with aqueous buffers.

  • Cyclodextrin (B1172386) complexation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its apparent aqueous solubility.

  • Solid dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate in aqueous media.

Troubleshooting Guides for Solubility Enhancement Techniques

Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency or insignificant solubility improvement.

Possible Cause Troubleshooting Step
Incorrect cyclodextrin type: The size of the cyclodextrin cavity must be appropriate to accommodate the this compound molecule. For molecules of similar size, hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) are often effective.
Inappropriate molar ratio: The stoichiometry of the this compound:cyclodextrin complex is crucial. A 1:1 molar ratio is a good starting point, but other ratios (e.g., 1:2) should be tested to find the optimal complexation.
Suboptimal reaction conditions: Ensure adequate stirring or sonication for a sufficient duration (e.g., 24-48 hours) at a controlled temperature (e.g., 25-40°C) to reach equilibrium.
Inefficient complex formation method: The freeze-drying (lyophilization) method generally yields a high-quality, amorphous complex with improved solubility. If using other methods like co-precipitation or kneading, ensure proper execution.
Lack of complex formation confirmation: Use analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.
Solid Dispersion

Issue: The resulting solid dispersion does not show a significant improvement in dissolution rate.

Possible Cause Troubleshooting Step
Incompatible carrier: The chosen hydrophilic carrier (e.g., PVP, PEG, HPMC) may not be compatible with this compound. Screen a panel of carriers to identify one that forms a stable, amorphous dispersion.
Incorrect drug-to-carrier ratio: A low carrier concentration may not be sufficient to fully disperse the this compound molecules. Experiment with different drug-to-carrier weight ratios (e.g., 1:5, 1:10, 1:20).
Crystalline drug in the dispersion: The goal of solid dispersion is to have the drug in an amorphous state. If the drug crystallizes out, the solubility will not be enhanced. This can be caused by using an inappropriate solvent system or an inefficient solvent removal process. Confirm the amorphous nature of the drug in the dispersion using DSC or XRPD.
Inadequate solvent removal: Residual solvent can lead to instability and crystallization of the solid dispersion over time. Ensure complete solvent removal by drying under vacuum for an extended period.

Quantitative Data on Solubility Enhancement

The following table summarizes the expected improvements in aqueous solubility of this compound using different enhancement techniques.

Compound/Formulation Aqueous Solubility (Estimated) Fold Increase (Approx.) Notes
This compound ~1-10 µg/mL-Poorly soluble in aqueous buffers.
This compound-HP-β-CD Complex 100-500 µg/mL10-50xSolubility can be further optimized by adjusting the type of cyclodextrin and the complexation method.
PEG5-Grifolin Miscible>1000xAs a water-miscible prodrug, its solubility is significantly higher than the parent compound.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare the HP-β-CD solution: Accurately weigh a molar equivalent of HP-β-CD (assuming a 1:1 molar ratio with this compound) and dissolve it in deionized water with stirring to create a clear solution.

  • Prepare the this compound solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of ethanol to create a concentrated stock solution.

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the this compound solution dropwise.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-drying: Freeze the resulting solution at -80°C until completely solid. Lyophilize the frozen sample for 48-72 hours until a dry powder is obtained.

  • Characterization: Confirm the formation of the inclusion complex using analytical methods such as DSC, XRPD, and FTIR spectroscopy. Determine the solubility of the complex in water or a relevant buffer.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or another suitable carrier

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and the carrier (e.g., in a 1:10 drug-to-carrier weight ratio) and dissolve them in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a dry film or solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC and XRPD to confirm the amorphous state of this compound. Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to that of pure this compound.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow_cyclodextrin cluster_materials Materials cluster_procedure Procedure cluster_output Output This compound This compound dissolve_this compound Dissolve this compound in Ethanol This compound->dissolve_this compound HP_beta_CD HP-β-Cyclodextrin dissolve_cd Dissolve HP-β-CD in Water HP_beta_CD->dissolve_cd Ethanol Ethanol Ethanol->dissolve_this compound Water Deionized Water Water->dissolve_cd mix Mix Solutions (Dropwise Addition) dissolve_this compound->mix dissolve_cd->mix stir Stir for 24-48h (Equilibration) mix->stir freeze Freeze at -80°C stir->freeze lyophilize Lyophilize for 48-72h freeze->lyophilize complex This compound-HP-β-CD Inclusion Complex (Powder) lyophilize->complex experimental_workflow_solid_dispersion cluster_materials Materials cluster_procedure Procedure cluster_output Output This compound This compound dissolve Dissolve this compound & PVP K30 in Ethanol This compound->dissolve PVP_K30 PVP K30 PVP_K30->dissolve Ethanol Ethanol Ethanol->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying (24h) evaporate->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve solid_dispersion This compound Solid Dispersion (Powder) sieve->solid_dispersion grifolin_signaling_pathways cluster_erk ERK1/2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 PI3K PI3K This compound->PI3K IKK IKK This compound->IKK Proliferation Cell Proliferation ERK1_2->Proliferation Apoptosis Apoptosis ERK1_2->Apoptosis Metastasis Metastasis ERK1_2->Metastasis MEK1_2 MEK1/2 MEK1_2->ERK1_2 RAF RAF RAF->MEK1_2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Akt->Apoptosis Akt->Metastasis I_kappa_B IκB IKK->I_kappa_B NF_kappa_B NF-κB I_kappa_B->NF_kappa_B NF_kappa_B->Proliferation NF_kappa_B->Apoptosis NF_kappa_B->Metastasis

References

Technical Support Center: Enhancing the Bioavailability of Grifolin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of Grifolin. The focus is on enhancing its bioavailability to achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a natural compound isolated from the mushroom Albatrellus confluens and other sources, which has demonstrated significant potential as an anticancer agent.[1][2][3][4] Its therapeutic application is often hindered by its poor aqueous solubility and stability, which leads to low bioavailability when administered in vivo.[1] This means that only a small fraction of the administered dose reaches the systemic circulation and the target tumor site, potentially leading to inconsistent or suboptimal therapeutic effects in animal models. Further pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and elimination.[2][3][5][6][7]

Q2: What are the common signs of poor this compound bioavailability in my animal experiments?

Researchers may encounter the following issues, which could be indicative of poor bioavailability:

  • High variability in therapeutic outcomes: Significant differences in tumor growth inhibition or other efficacy endpoints between animals in the same treatment group.

  • Lack of dose-dependent response: Increasing the dose of this compound does not result in a corresponding increase in the therapeutic effect.

  • Low or undetectable plasma concentrations of this compound: Blood analysis shows minimal systemic exposure after administration.

  • Precipitation of the compound: The formulation appears cloudy or contains visible particles upon preparation or after administration.

Q3: What are the primary strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility and stability challenges of this compound and improve its in vivo bioavailability. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, liposomes, or niosomes can improve its solubility, protect it from degradation, and facilitate its absorption.[8][9][10]

  • Prodrugs: Synthesizing a water-miscible prodrug of this compound, such as PEGylated this compound, can enhance its stability and solubility.[1]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the solubility of poorly soluble drugs.[11]

Troubleshooting Guides

Issue 1: this compound formulation is precipitating.
  • Problem: You observe precipitation when preparing your this compound solution for injection.

  • Possible Cause: this compound has poor solubility in aqueous solutions commonly used for in vivo administration (e.g., saline, PBS).

  • Troubleshooting Steps:

    • Solvent System Optimization:

      • Try dissolving this compound in a small amount of a biocompatible organic solvent such as DMSO or ethanol (B145695) first, and then slowly adding it to the aqueous vehicle while vortexing. Be mindful of the final solvent concentration to avoid toxicity in animals.

      • Consider using co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol in the formulation.

    • pH Adjustment:

      • Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle might improve its solubility.

    • Utilize a Formulation Strategy:

      • If simple solvent systems fail, consider one of the bioavailability enhancement strategies mentioned in the FAQs, such as creating a nanoformulation or a cyclodextrin (B1172386) complex.

Issue 2: Inconsistent anti-tumor effects in xenograft models.
  • Problem: You are observing high variability in tumor volume among mice treated with the same dose of this compound.

  • Possible Cause: This is a classic sign of poor and variable oral bioavailability. If administered orally, the absorption can be erratic. Even with parenteral administration, poor solubility can lead to inconsistent drug exposure.

  • Troubleshooting Steps:

    • Switch to a Bioavailability-Enhanced Formulation:

      • Prepare a nanoformulation (e.g., liposomal this compound) to ensure more consistent absorption and systemic exposure.

    • Optimize the Route of Administration:

      • Intraperitoneal (i.p.) or intravenous (i.v.) injections generally provide more consistent bioavailability than oral gavage for poorly soluble compounds. The literature reports the use of i.p. administration for this compound in mice.[12]

    • Conduct a Pilot Pharmacokinetic (PK) Study:

      • Before a large efficacy study, perform a small-scale PK study with your chosen formulation and route of administration. This will help you understand the absorption, distribution, and clearance of this compound and confirm that you are achieving adequate plasma concentrations.

Quantitative Data Summary

The following table summarizes in vivo efficacy data for this compound in xenograft models as reported in the literature.

Parameter This compound Treatment Control (PBS) Reference
Dose 15 and 30 mg/kg/day (i.p.)-[12]
Tumor Model A549 lung cancer xenografts in nude mice-[12]
Effect on Tumor Growth Significant inhibition of tumor growth-[12]
Effect on Tumor Weight Observably lighter tumors-[12]
Ki67 Staining (Proliferation) Decreased-[12]
TUNEL Staining (Apoptosis) Increased-[12]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (Thin-Film Hydration Method)

This protocol is a standard method for preparing liposomes and can be adapted for this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine:cholesterol. The amount of this compound should be optimized based on desired drug loading.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Add sterile PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • To reduce the size of the liposomes, sonicate the MLV suspension using a bath sonicator or a probe sonicator until the suspension becomes translucent.

  • Extrusion (Homogenization):

    • For a more uniform size distribution, pass the sonicated liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency and drug loading by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using HPLC.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of a this compound formulation.

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., A549 human lung cancer cells)

  • Matrigel (optional)

  • This compound formulation (e.g., liposomal this compound)

  • Vehicle control (e.g., empty liposomes or the vehicle used for formulation)

  • Calipers

  • Sterile syringes and needles

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound formulation at different doses) with similar average tumor volumes.

  • Treatment Administration:

    • Administer the this compound formulation and vehicle control according to the planned schedule (e.g., daily intraperitoneal injections).[12]

  • Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Measure the tumor volume 2-3 times per week.

  • Endpoint and Analysis:

    • Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or at a predetermined study endpoint.

    • Excise the tumors and measure their final weight.

    • Process the tumors for further analysis, such as immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis) or Western blotting.[12]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Efficacy Study This compound This compound Powder formulation Bioavailability Enhancement (e.g., Liposomes, Prodrug) This compound->formulation characterization Formulation Characterization (Size, PDI, Encapsulation) formulation->characterization treatment Treatment Administration (this compound Formulation vs. Vehicle) characterization->treatment Optimized Formulation implantation Tumor Cell Implantation grouping Randomization into Treatment Groups implantation->grouping grouping->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

Caption: Experimental workflow for developing and testing a bioavailability-enhanced this compound formulation in vivo.

grifolin_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to decreased cell proliferation and increased apoptosis.[12]

grifolin_erk_pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits CyclinD1 Cyclin D1 ERK1_2->CyclinD1 Promotes Expression CDK4 CDK4 ERK1_2->CDK4 Promotes Expression G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest Inhibits Progression Past G1 CDK4->G1_Arrest Inhibits Progression Past G1

Caption: this compound induces G1 phase cell cycle arrest by inhibiting the ERK1/2 signaling pathway.[1]

References

Grifolin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of grifolin in cell culture media. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Troubleshooting Guides

This guide addresses common problems related to the stability and activity of this compound in cell culture experiments.

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.

  • Possible Cause 1: Degradation of this compound in cell culture medium.

    • Explanation: this compound, as a phenolic compound, may be susceptible to oxidation and other forms of degradation in the aqueous, oxygen-rich environment of cell culture media, especially over long incubation periods. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable or diminished biological effects.

    • Solution:

      • Assess this compound Stability: It is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO₂). We provide a detailed protocol for a stability study using HPLC in the "Experimental Protocols" section.

      • Shorten Incubation Time: If significant degradation is observed, consider designing experiments with shorter incubation times if the assay permits.

      • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing pre-diluted solutions.

      • Control for Degradation: Include a "media only" control (this compound in media without cells) incubated for the same duration as your experiment. Analyze this control by HPLC to quantify the extent of degradation.

  • Possible Cause 2: Precipitation of this compound in the cell culture medium.

    • Explanation: this compound has poor aqueous solubility and is typically dissolved in a non-aqueous solvent like DMSO to prepare a stock solution. When this stock solution is diluted into the aqueous cell culture medium, the this compound may precipitate out of solution, especially at higher concentrations. This reduces the bioavailable concentration of the compound.

    • Solution:

      • Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to minimize solvent-induced artifacts and toxicity. However, this may limit the achievable concentration of this compound.

      • Visual Inspection: After adding the this compound stock solution to the medium, visually inspect for any signs of precipitation (cloudiness, particulate matter).

      • Solubility Testing: Empirically determine the solubility of this compound in your specific cell culture medium. This can be done by preparing serial dilutions and observing the concentration at which precipitation occurs.

      • Consider Serum Content: The presence of fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.[1] Compare the solubility and stability of this compound in media with and without serum.

Logical Workflow for Troubleshooting Inconsistent Bioactivity

A Inconsistent Bioactivity Observed B Check for Precipitation A->B C Perform Stability Study (HPLC) A->C D Precipitate Visible? B->D E Degradation Observed? C->E F Lower this compound Concentration D->F Yes G Optimize DMSO Concentration D->G Yes H Incorporate Serum D->H Yes L Re-evaluate Experiment D->L No I Shorten Incubation Time E->I Yes J Prepare Fresh Solutions E->J Yes K Include 'Media Only' Control E->K Yes E->L No F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for inconsistent this compound bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.[2] It is important to use cell-culture grade DMSO and to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular stress and toxicity.[2]

Q2: How should I store this compound stock solutions?

A: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solutions from light. Repeated freeze-thaw cycles can lead to compound degradation or precipitation upon thawing.

Q3: Is this compound sensitive to light?

Q4: Does the presence of serum in the cell culture medium affect this compound's stability and activity?

A: The presence of fetal bovine serum (FBS) can have a dual effect. Serum proteins, such as albumin, can bind to hydrophobic compounds like this compound, which may increase its solubility in the aqueous medium.[1] However, this binding can also potentially reduce the free concentration of this compound available to interact with the cells. The impact of serum on this compound stability and bioactivity should be empirically determined for your specific experimental system.

Q5: What are the known signaling pathways affected by this compound?

A: this compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. It is known to inhibit the ERK1/2 and Akt signaling pathways.[3][4] Additionally, this compound can suppress the NF-κB signaling pathway. These pathways are crucial for cell proliferation, survival, and inflammation.

Signaling Pathways Modulated by this compound

This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Akt Akt This compound->Akt NF_kB NF-κB This compound->NF_kB Proliferation Proliferation ERK1_2->Proliferation Survival Survival Akt->Survival Inflammation Inflammation NF_kB->Inflammation

Caption: this compound's inhibitory effects on key signaling pathways.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (hours)Reference
CNE1Nasopharyngeal Carcinoma24Not Specified[5]
HeLaCervical Cancer34Not Specified[5]
MCF7Breast Cancer30Not Specified[5]
SW480Colon Cancer27Not Specified[5]
K562Leukemia18Not Specified[5]
RajiBurkitt's Lymphoma27Not Specified[5]
B95-8B-cell Lymphoblastoid24Not Specified[5]
HT-29Colon Cancer35.4 ± 2.448[6]
A2780Ovarian CancerNot specified, but effective24, 48[3]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Cell culture grade DMSO

  • Your specific cell culture medium (e.g., DMEM) with and without 10% FBS

  • HPLC system with a UV detector and a C18 column

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Sterile, low-binding microcentrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the this compound is completely dissolved. Store in single-use aliquots at -80°C, protected from light.

  • Spiking the Media:

    • Pre-warm the cell culture media (with and without 10% FBS) to 37°C.

    • Spike the this compound stock solution into the media to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Mix gently but thoroughly by inverting the tube.

  • Time Zero (T=0) Sample:

    • Immediately after spiking, take an aliquot of the this compound-containing media. This will serve as your T=0 time point.

  • Incubation:

    • Aliquot the remaining spiked media into sterile, low-binding tubes for each time point you wish to test (e.g., 2, 4, 8, 24, 48, 72 hours).

    • Place the samples in a humidified incubator at 37°C with 5% CO₂.

  • Sample Processing at Each Time Point:

    • For media without serum: At each time point, remove an aliquot and proceed directly to HPLC analysis or store at -80°C until analysis.

    • For media with serum: To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis:

    • Inject the processed samples onto the HPLC system.

    • Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any degradation products.

    • Detect this compound using a UV detector at its maximum absorbance wavelength (λmax).

  • Data Analysis:

    • Determine the peak area of this compound in the chromatograms for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the medium.

Experimental Workflow for this compound Stability Assessment

A Prepare 10 mM this compound Stock in DMSO B Spike this compound into Pre-warmed Media (with/without FBS) A->B C Collect T=0 Sample B->C D Incubate Samples at 37°C, 5% CO₂ B->D G Analyze by HPLC C->G E Collect Samples at Desired Time Points D->E F Process Samples (Protein Precipitation for Serum-containing Media) E->F F->G H Calculate % this compound Remaining vs. T=0 G->H I Determine Stability Profile and Half-life H->I

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Synthesis and Application of Grifolin Analogs and Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of more stable Grifolin analogs and prodrugs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

A1: this compound inherently suffers from poor aqueous solubility and chemical stability, which limits its therapeutic application. Its phenolic hydroxyl groups are susceptible to oxidation, and the farnesyl side chain can undergo degradation.

Q2: What strategies can be employed to enhance the stability of this compound?

A2: Two main strategies are the synthesis of more stable analogs and the development of prodrugs. Analog synthesis may involve modifying the resorcinol (B1680541) core or the farnesyl tail to improve stability while retaining biological activity. Prodrug approaches, such as PEGylation, aim to mask the reactive phenolic groups with a promoiety that is cleaved in vivo to release the active this compound. This enhances solubility and protects the molecule from premature degradation.[1]

Q3: What is a common issue in the synthesis of this compound and its analogs?

A3: A significant challenge is controlling the regioselectivity during the farnesylation of the orcinol (B57675) core. Alkylation can occur at multiple positions, leading to a mixture of isomers, such as this compound and Neothis compound (B162079).[2][3] Reaction conditions must be carefully optimized to favor the desired product.

Q4: What are the known mechanisms of action for this compound and its analogs?

A4: this compound and its derivatives exhibit anticancer activity through multiple signaling pathways. They have been shown to induce apoptosis, cell cycle arrest, and autophagy. Key pathways modulated include the ERK1/2, Akt, and p53 signaling cascades.[1][4]

Troubleshooting Guides

Issue 1: Low yield or mixture of isomers in farnesylation reaction.

  • Question: I am attempting to synthesize this compound by farnesylating orcinol, but I am getting a low yield of the desired product and a mixture of this compound and Neothis compound. How can I improve the regioselectivity?

  • Answer:

    • Control of Reaction Conditions: The choice of base and solvent is critical. Using a strong, non-nucleophilic base can help in selective deprotonation. The reaction temperature should also be carefully controlled, as higher temperatures can lead to reduced selectivity.

    • Protecting Groups: Consider using protecting groups on the hydroxyl moieties of orcinol to direct the farnesylation to the desired carbon atom. Subsequent deprotection will yield the target molecule.

    • Alternative Synthetic Routes: Explore de novo synthesis of the farnesylated aromatic core, which can offer greater control over the final structure.[2] One reported method involves the alumina-promoted regioselective aromatic allylation, which has been shown to be highly efficient.

Issue 2: Instability of synthesized this compound analog during purification or storage.

  • Question: My synthesized this compound analog appears to be degrading during column chromatography or upon storage. What precautions should I take?

  • Answer:

    • Minimize Exposure to Air and Light: this compound and its analogs are sensitive to oxidation. Perform all purification and handling steps under an inert atmosphere (e.g., argon or nitrogen) and protect the compound from light.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to solvents during purification and for storage.

    • Storage Conditions: Store the purified compound at low temperatures (-20°C or -80°C) as a solid under an inert atmosphere. If in solution, use deoxygenated solvents.

Issue 3: Poor water solubility of a newly synthesized this compound analog.

  • Question: I have successfully synthesized a novel this compound analog, but it has very poor solubility in aqueous buffers, making biological assays challenging. What can I do?

  • Answer:

    • Prodrug Approach: If the analog has promising activity, consider converting it into a more soluble prodrug. PEGylation is a common strategy to increase aqueous solubility and stability.[1]

    • Formulation Strategies: For in vitro assays, you can dissolve the compound in a small amount of a biocompatible organic solvent (e.g., DMSO) first and then dilute it in the aqueous assay medium. Be mindful of the final solvent concentration to avoid toxicity to cells.

    • Salt Formation: If your analog possesses acidic or basic functional groups, salt formation can significantly improve aqueous solubility.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHeLaCervical Cancer27.4 ± 2.2[5][6]
SW480Colon Cancer35.4 ± 2.4[5][6]
HT29Colon Cancer30.7 ± 1.0[5][6]
CNE1Nasopharyngeal Carcinoma24[4]
MCF7Breast Cancer30[4]
K562Leukemia18[4]
RajiLymphoma27[4]
B95-8Lymphoblastoid24[4]
Neothis compoundHeLaCervical Cancer24.3 ± 2.5[6]
SW480Colon Cancer34.6 ± 5.9[6]
HT29Colon Cancer30.1 ± 4.0[6]
Confluentin (B1159164)HeLaCervical Cancer25.9 ± 2.9[6]
SW480Colon Cancer33.5 ± 4.0[6]
HT29Colon Cancer25.8 ± 4.1[6]

Table 2: Stability of this compound and a Prodrug Analog

CompoundConditionHalf-lifeReference
This compound(Not specified)Poor[1]
PEG5-Grifolin25 °CConsiderably extended[1]

Experimental Protocols

Protocol 1: Regioselective De Novo Synthesis of this compound [2]

This protocol describes a method to control the regiochemistry of farnesylation.

  • Synthesis of 2-Farnesyl-5-methyl-cyclohexane-1,3-dione:

    • To a solution of ethyl acetoacetate (B1235776) in an appropriate solvent, add a strong base (e.g., NaH) at 0°C.

    • Add farnesyl bromide to the reaction mixture and stir.

    • In a separate flask, prepare a solution of ethyl crotonate and a base.

    • Add the farnesylated ethyl acetoacetate to the ethyl crotonate solution to initiate cyclization.

    • The resulting product is 2-farnesyl-5-methyl-cyclohexane-1,3-dione.

  • Aromatization to this compound:

    • Protect the hydroxyl groups of the dione (B5365651) intermediate using a suitable protecting group (e.g., silylation).

    • Perform an oxidative aromatization using a reagent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    • Deprotect the hydroxyl groups to yield this compound.

Protocol 2: Synthesis of PEG5-Grifolin Prodrug

This protocol is a general representation based on the synthesis of PEGylated prodrugs.[1]

  • Activation of PEG:

    • Start with a PEG molecule containing a terminal carboxylic acid group (PEG-acid).

    • Activate the carboxylic acid group using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous organic solvent.

  • Esterification with this compound:

    • Dissolve this compound in an anhydrous solvent.

    • Add the activated PEG to the this compound solution.

    • The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Purification:

    • The crude product is purified using column chromatography or preparative HPLC to obtain the pure PEG5-Grifolin.

Visualizations

grifolin_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Products cluster_prodrug Prodrug Synthesis start1 Orcinol step1 Farnesylation start1->step1 start2 Farnesyl Bromide start2->step1 step2 Purification step1->step2 Crude Mixture prod1 This compound step2->prod1 Desired Product prod2 Neothis compound (Isomer) step2->prod2 Byproduct step3 Esterification prod1->step3 peg PEG-COOH peg->step3 prod3 PEG-Grifolin step3->prod3

Caption: Workflow for the synthesis of this compound and a PEGylated prodrug.

grifolin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor This compound This compound erk ERK1/2 Pathway This compound->erk inhibits akt Akt Pathway This compound->akt inhibits p53 p53 This compound->p53 activates cell_cycle Cell Cycle Arrest (G1) erk->cell_cycle apoptosis Apoptosis akt->apoptosis p53->apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Potential off-target effects of Grifolin in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Grifolin in preclinical models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing cytotoxicity in our non-cancerous control cell line when treated with this compound. Is this expected?

A1: While this compound's cytotoxic effects have been predominantly studied in cancer cell lines, some evidence suggests it may also affect non-cancerous cells.[1] this compound targets fundamental cellular pathways such as the ERK1/2 and PI3K/Akt signaling cascades, which are crucial for the survival and proliferation of all cell types, not just cancerous ones.[2][3][4][5] Therefore, cytotoxicity in non-cancerous cell lines is a potential off-target effect. It is recommended to perform a dose-response study on your specific control cell line to determine its sensitivity to this compound.

Q2: Our experimental results with this compound are inconsistent across different batches of the compound. What could be the cause?

A2: Inconsistencies in results with natural products like this compound can arise from several factors. Purity and stability of the compound are primary concerns. Ensure you are using a high-purity grade of this compound and follow the supplier's storage recommendations. It is also advisable to prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[6]

Q3: We are seeing unexpected changes in the phosphorylation status of proteins unrelated to the ERK1/2 or Akt pathways. Why might this be happening?

A3: This could indicate that this compound has additional, uncharacterized off-target effects. This compound's ability to inhibit ERK1/2 and PI3K/Akt, which are central nodes in cellular signaling, can lead to downstream or crosstalk effects on other pathways.[7][8] It is also possible that this compound interacts with other kinases or phosphatases. A broad-spectrum kinase inhibitor screen could help identify potential off-target interactions.

Q4: Are there any known in vivo toxicities associated with this compound in preclinical models?

A4: The currently available literature on this compound primarily focuses on its anti-cancer efficacy in vitro and in vivo.[9][10][11] While some studies mention its "low toxicity" in the context of its therapeutic window for cancer treatment, comprehensive preclinical toxicology data is not yet widely published.[2] Researchers should be aware that formal safety and toxicology studies are still needed to fully characterize the in vivo off-target effects and potential toxicities of this compound.[9][10][11]

Troubleshooting Guides

Issue 1: High background cell death in control (non-cancerous) cell lines.
  • Potential Cause 1: Off-target cytotoxicity. this compound's inhibition of fundamental pathways like ERK1/2 can impact the viability of normal cells.[1]

    • Troubleshooting Step: Determine the IC50 of this compound for your specific non-cancerous cell line to establish a non-toxic working concentration for your experiments.

  • Potential Cause 2: Solvent toxicity. If using a high concentration of a solvent like DMSO to dissolve this compound, the solvent itself may be causing cytotoxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[6] Run a solvent-only control to assess its effect on cell viability.

Issue 2: Unexpected phenotypic changes in treated cells (e.g., changes in morphology, adhesion).
  • Potential Cause: Inhibition of ERK1/2-mediated processes. The ERK1/2 pathway is involved in a wide range of cellular processes beyond proliferation, including cell adhesion and migration.[4]

    • Troubleshooting Step: Investigate the effect of this compound on the expression and phosphorylation of proteins involved in cell adhesion and cytoskeletal organization.

  • Potential Cause: Off-target kinase inhibition. this compound may be inhibiting other kinases that regulate cell morphology and adhesion.

    • Troubleshooting Step: Consider performing a kinase inhibitor profiling screen to identify potential off-target interactions of this compound.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
HT-29Colon Cancer35.4 ± 2.4[12]
SW480Colon Cancer27.4 ± 2.2[12][13]
HeLaCervical Cancer30.7 ± 1.0[12][13]
CNE1Nasopharyngeal CarcinomaNot specified[14]
MCF7Breast CancerNot specified[14]
K562LeukemiaNot specified[14]
RajiLymphomaNot specified[14]
B95-8LymphoblastoidNot specified[14]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in a Non-Cancerous Cell Line using an MTT Assay
  • Cell Seeding: Seed the desired non-cancerous cell line (e.g., NIH-3T3, MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (solvent control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control and determine the IC50 value.

Protocol 2: Assessing Off-Target Kinase Inhibition using a Kinase Profiling Service
  • Compound Submission: Prepare a high-concentration stock solution of this compound in DMSO of known purity and concentration.

  • Service Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services. Select a panel of kinases that covers a broad range of the human kinome.

  • Assay Performance: The CRO will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 10 µM).

  • Data Analysis: The service will provide a report detailing the percentage of inhibition of each kinase in the panel by this compound.

  • Hit Validation: For any significant off-target "hits" (kinases that are strongly inhibited), perform follow-up dose-response experiments to determine the IC50 of this compound for these specific kinases.

Visualizations

Grifolin_Signaling_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits PI3K PI3K This compound->PI3K inhibits p53 p53 This compound->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest (G1) ERK1_2->Cell_Cycle_Arrest leads to Proliferation Cell Proliferation ERK1_2->Proliferation promotes Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis leads to Akt->Proliferation promotes DAPK1 DAPK1 p53->DAPK1 upregulates DAPK1->Apoptosis induces Off_Target_Workflow Start Unexpected Experimental Result (e.g., off-target toxicity) Check_Compound 1. Verify Compound Integrity (Purity, Stability, Solubility) Start->Check_Compound Check_Controls 2. Review Experimental Controls (Solvent, Vehicle) Check_Compound->Check_Controls Dose_Response 3. Perform Dose-Response in Non-Target Cells/Tissues Check_Controls->Dose_Response Kinase_Screen 4. Conduct Broad Kinase Inhibitor Screen Check_Controls->Kinase_Screen Validate_Hits 5. Validate Off-Target Hits (IC50 determination) Dose_Response->Validate_Hits Kinase_Screen->Validate_Hits Conclusion Identify and Characterize Off-Target Effect Validate_Hits->Conclusion

References

Overcoming resistance to Grifolin in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grifolin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on overcoming potential resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound is a natural compound that exhibits anticancer effects through multiple mechanisms.[1] Primarily, it induces apoptosis (programmed cell death), cell cycle arrest, and autophagy in various cancer cell lines.[1] this compound has been shown to modulate several key signaling pathways, including the inhibition of the ERK1/2 and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[2][3][4][5][6] It can also upregulate the tumor suppressor p53, leading to increased expression of the pro-apoptotic protein DAPK1.

Q2: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential reasons for this acquired resistance?

While specific studies on this compound resistance are limited, based on its known mechanisms of action, several general cancer drug resistance mechanisms could be at play:

  • Alterations in Target Pathways: Cancer cells can develop resistance to drugs that target specific signaling pathways by acquiring mutations in the target proteins or by activating alternative "bypass" pathways to sustain proliferation and survival. For instance, mutations in components of the ERK1/2 or PI3K/Akt pathways could render them insensitive to this compound's inhibitory effects.

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound to sub-lethal levels.

  • Upregulation of Anti-Apoptotic Proteins: An increase in the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic signals induced by this compound, making the cells more resistant to cell death.[3]

  • Mutations in Tumor Suppressor Genes: Mutations in the p53 tumor suppressor gene are common in cancer and can lead to resistance to drugs that rely on p53-mediated apoptosis.

Q3: How can we experimentally determine if our cell line has developed resistance to this compound?

To confirm this compound resistance, you can perform the following experiments:

  • IC50 Determination: Conduct a dose-response experiment (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance.

  • Apoptosis Assay: Use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to assess the level of apoptosis induced by this compound in both sensitive and suspected resistant cells. A reduced apoptotic population in the treated resistant cells would confirm resistance.

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the signaling pathways targeted by this compound (e.g., p-ERK, p-Akt, Bcl-2 family proteins) in both cell types with and without this compound treatment.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound-induced apoptosis.

Potential Cause Suggested Troubleshooting Strategy
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) 1. Perform Western blot analysis to compare the expression levels of Bcl-2 family proteins in sensitive versus resistant cells. 2. Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially re-sensitize the cells to this compound.
Mutations in the p53 gene 1. Sequence the TP53 gene in your resistant cell line to check for mutations. 2. If a p53 mutation is present, investigate this compound's efficacy in combination with drugs that have p53-independent mechanisms of action.
Downregulation of pro-apoptotic proteins (e.g., Bax, Bak) 1. Assess the expression levels of pro-apoptotic proteins via Western blotting. 2. Explore combination therapies that can upregulate these proteins or directly activate the mitochondrial apoptosis pathway.

Problem 2: Reduced inhibition of cell proliferation and survival pathways.

Potential Cause Suggested Troubleshooting Strategy
Reactivation of the ERK1/2 or PI3K/Akt pathways 1. Use Western blotting to check the phosphorylation levels of ERK and Akt in resistant cells after this compound treatment. Persistent phosphorylation suggests pathway reactivation. 2. Investigate for mutations in upstream regulators (e.g., Ras, Raf) or downstream effectors of these pathways. 3. Consider combination therapy with other inhibitors targeting different nodes of the same pathway (e.g., a MEK inhibitor if ERK signaling is reactivated).
Activation of a bypass signaling pathway 1. Perform a phosphoproteomic screen to identify alternative signaling pathways that may be activated in the resistant cells. 2. Based on the screen, test inhibitors of the identified bypass pathway in combination with this compound.

Problem 3: Suspected increase in this compound efflux from the cells.

Potential Cause Suggested Troubleshooting Strategy
Overexpression of ABC transporters (e.g., P-glycoprotein/MDR1) 1. Perform qPCR or Western blot to measure the expression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in resistant cells compared to sensitive cells. 2. Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay to functionally assess pump activity. 3. Test the effect of co-administering this compound with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CNE1Nasopharyngeal Carcinoma24
HeLaCervical Cancer34
MCF7Breast Cancer30
SW480Colon Cancer27
K562Leukemia18
RajiBurkitt's Lymphoma27
B95-8B-cell Lymphoblastoid24
A2780Ovarian CancerNot specified, but effective[2]
U2OSOsteosarcomaEffective at 50 µmol
MG63OsteosarcomaEffective at 50 µmol

Note: IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line used.

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate time. Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting for Protein Expression Analysis

This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Cell culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound as required.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine relative protein expression levels, normalizing to a loading control like β-actin.

Visualizations

Grifolin_Signaling_Pathways cluster_ERK ERK1/2 Pathway cluster_PI3K PI3K/Akt Pathway cluster_Apoptosis Apoptosis Regulation This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits Akt Akt This compound->Akt Inhibits p53 p53 This compound->p53 Activates Proliferation Proliferation ERK1_2->Proliferation MEK1_2 MEK1/2 MEK1_2->ERK1_2 RAF RAF RAF->MEK1_2 RAS RAS RAS->RAF Survival Survival Akt->Survival PI3K PI3K PI3K->Akt PTEN PTEN PTEN->PI3K DAPK1 DAPK1 p53->DAPK1 Bax Bax p53->Bax Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Signaling pathways targeted by this compound in cancer cells.

Resistance_Workflow start Observation: Decreased this compound Efficacy ic50 Confirm Resistance: Compare IC50 in Parental vs. Suspected Resistant Cells start->ic50 apoptosis_assay Assess Apoptosis: Annexin V/PI Staining ic50->apoptosis_assay pathway_analysis Analyze Signaling Pathways: Western Blot for p-ERK, p-Akt apoptosis_assay->pathway_analysis resistance_confirmed Resistance Confirmed pathway_analysis->resistance_confirmed investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism abc_transporters ABC Transporter Expression: qPCR/Western Blot investigate_mechanism->abc_transporters bcl2_expression Bcl-2 Family Expression: Western Blot investigate_mechanism->bcl2_expression p53_status p53 Sequencing investigate_mechanism->p53_status develop_strategy Develop Overcoming Strategy abc_transporters->develop_strategy bcl2_expression->develop_strategy p53_status->develop_strategy combination_therapy Combination Therapy: - ABC Transporter Inhibitors - Bcl-2 Inhibitors - Other Pathway Inhibitors develop_strategy->combination_therapy

Caption: Experimental workflow for investigating this compound resistance.

Caption: Logic diagram for troubleshooting this compound resistance.

References

Optimizing Grifolin treatment conditions for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Grifolin treatment conditions to achieve maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural compound first isolated from the mushroom Albatrellus confluens.[1][2][3] Its primary mechanism of action as an anticancer agent involves inducing apoptosis (programmed cell death), cell cycle arrest, and autophagy in various cancer cell lines.[4][5][6][7] this compound has been shown to modulate several key signaling pathways implicated in cancer progression.[4][7]

Q2: In which signaling pathways has this compound been shown to be active?

This compound has been demonstrated to exert its effects through multiple signaling pathways, including:

  • ERK1/2 pathway: this compound can inhibit the ERK1/2 pathway, leading to cell-cycle arrest in the G1 phase.[8][9]

  • PI3K/Akt pathway: It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10]

  • p53-DAPK1 pathway: this compound can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) via the p53 tumor suppressor protein, promoting apoptosis.[11]

  • Akt/mTOR/S6K pathway: In ovarian cancer cells, this compound has been found to induce autophagy by inhibiting the Akt/mTOR/S6K pathway.[12]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[13] Stock solutions can be prepared in DMSO and should be stored at -20°C for up to one month or -80°C for up to six months.[1][13]

Q4: Is this compound effective in vivo?

Yes, in vivo studies have demonstrated the anti-metastatic activity of this compound. For instance, daily treatment with 32 mg/kg of this compound for 25 days significantly reduced lung metastases in a mouse model.[4] Another study showed that 15 and 30 mg/kg/day of this compound inhibited the growth of lung cancer xenograft tumors.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Cell Viability/Unexpected Cytotoxicity This compound concentration is too high for the specific cell line.Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a broad range of concentrations (e.g., 10-100 µM).[10][12]
Cell line is particularly sensitive to DMSO.Ensure the final DMSO concentration in your culture medium is below 0.5%. Run a vehicle control (DMSO only) to assess its effect.
Inconsistent or Non-reproducible Results Improper storage and handling of this compound leading to degradation.Follow the recommended storage conditions strictly (4°C for short-term, -20°C for long-term, protect from light).[1][13] Prepare fresh dilutions from a concentrated stock solution for each experiment.
Variations in cell culture conditions (e.g., cell passage number, confluency).Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment.
Poor Solubility of this compound in Aqueous Media This compound is a lipophilic compound with limited aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[13] When diluting into aqueous culture media, ensure thorough mixing. Gentle warming and vortexing can aid dissolution.
No Observable Effect of this compound Treatment This compound concentration is too low.Refer to published literature for effective concentrations in similar cell lines.[4][10][12] Increase the concentration and/or treatment duration.
The target signaling pathway is not active or is mutated in the chosen cell line.Verify the expression and activation status of key proteins in the targeted pathway (e.g., ERK, Akt) in your cell line using techniques like Western blotting.
The experimental readout is not sensitive enough to detect the effect.Use multiple assays to assess the cellular response (e.g., combine cell viability assays with apoptosis or cell cycle analysis).

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
HT-29Colon CancerCytotoxicity35.4 ± 2.4 µMNot Specified[4]
SW-480Colon CancerCytotoxicity27.4 ± 2.2 µMNot Specified[4]
HeLaCervical CancerCytotoxicity30.7 ± 1.0 µMNot Specified[4]
CNE1Nasopharyngeal CarcinomaApoptosisUpregulation of DAPK1Not Specified[11]
A2780Ovarian CancerProliferation (MTT)~40-60 µM24, 48, 72 h[12]
SKOV3Ovarian CancerProliferation (MTT)~40-60 µM24, 48, 72 h[12]
A549Lung CancerProliferation (MTT)10, 20, 40 µM (inhibitory)24 h[10]
H1299Lung CancerProliferation (MTT)10, 20, 40 µM (inhibitory)24 h[10]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageTreatment DurationOutcomeReference
MiceMetastatic Lung Cancer32 mg/kg/day25 daysSignificantly reduced lung metastases[4]
MiceLung Cancer Xenograft15 and 30 mg/kg/day30 daysInhibited tumor growth[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total-ERK, p-Akt, total-Akt, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Grifolin_Signaling_Pathways cluster_ERK ERK1/2 Pathway cluster_PI3K PI3K/Akt Pathway cluster_p53 p53-DAPK1 Pathway cluster_mTOR Akt/mTOR/S6K Pathway Grifolin_ERK This compound MEK1_MEK5 MEK1/MEK5 Grifolin_ERK->MEK1_MEK5 inhibits ERK1_2_ERK5 ERK1/2, ERK5 MEK1_MEK5->ERK1_2_ERK5 CyclinD1_E_CDK4 Cyclin D1, Cyclin E, CDK4 ERK1_2_ERK5->CyclinD1_E_CDK4 pRB pRB Phosphorylation CyclinD1_E_CDK4->pRB G1_Arrest G1 Phase Arrest pRB->G1_Arrest Grifolin_PI3K This compound PI3K PI3K Grifolin_PI3K->PI3K inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Grifolin_p53 This compound p53 p53 Grifolin_p53->p53 activates DAPK1 DAPK1 p53->DAPK1 Apoptosis_p53 Apoptosis DAPK1->Apoptosis_p53 Grifolin_mTOR This compound Akt_mTOR Akt Grifolin_mTOR->Akt_mTOR inhibits mTOR mTOR Akt_mTOR->mTOR S6K S6K mTOR->S6K Autophagy Autophagy S6K->Autophagy

Caption: Overview of key signaling pathways modulated by this compound.

Grifolin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with This compound Dilutions Stock_Solution->Treat_Cells Cell_Culture Culture Cancer Cell Line Seed_Cells Seed Cells in Appropriate Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Viability Cell Viability (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubate->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Incubate->Western_Blot Data_Analysis Data Analysis and Statistical Evaluation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound's efficacy.

References

Technical Support Center: Troubleshooting Grifolin Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Grifolin, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. Precipitation of this compound, a common issue with hydrophobic compounds, can lead to inaccurate concentrations and flawed data. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent this compound precipitation in your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most cell-based assays, DMSO is the solvent of choice due to its miscibility with cell culture media at low concentrations.

Q2: My this compound stock solution in DMSO, which was initially clear, has now formed a precipitate after storage. What is the likely cause?

A2: Precipitation in a DMSO stock solution upon storage can be attributed to several factors:

  • High Concentration: The intended concentration of your stock solution may have exceeded this compound's solubility limit in DMSO at the storage temperature.

  • Temperature Fluctuations: Repeated freeze-thaw cycles are a primary cause of precipitation for many compounds dissolved in DMSO. Solubility is often lower at colder temperatures.

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.

  • Improper Storage: Storing the solution at an inappropriate temperature or in a poorly sealed container can lead to solvent evaporation, thereby increasing the this compound concentration beyond its solubility limit.

Q3: I observed precipitation immediately after diluting my this compound DMSO stock into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A3: This phenomenon is known as "antisolvent precipitation" or "crashing out." It occurs because this compound is significantly less soluble in the aqueous environment of your cell culture medium compared to DMSO. When the concentrated DMSO stock is rapidly diluted, the solvent environment abruptly changes from organic to aqueous, causing the compound to precipitate out of the solution. To prevent this, refer to the detailed "Protocol for Diluting this compound Stock Solution in Aqueous Media" below.

Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A4: While the absolute solubility limit is not extensively published, researchers have successfully prepared and used this compound stock solutions in DMSO at concentrations of 50 mM and even up to 100 mM for biological assays.[1][2] However, to minimize the risk of precipitation, preparing a stock solution in the range of 10-50 mM is a common and recommended practice.

Q5: What is the maximum final concentration of DMSO that is safe for my cell cultures?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with a concentration of 0.1% being preferable for sensitive cell lines and long-term experiments. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.

Quantitative Data: this compound Solubility and Stock Preparation

The following table summarizes key quantitative data for the preparation of this compound stock solutions.

ParameterValueNotes
Molecular Weight 328.49 g/mol
Common Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneThis compound is poorly soluble in water.
Recommended Stock Solvent High-purity, anhydrous DMSO
Typical Stock Concentration 10 mM - 100 mM in DMSOConcentrations of 50 mM are commonly used in research.[2]
Final DMSO Concentration in Assays ≤ 0.5% (ideally ≤ 0.1%)A vehicle control is essential.

Volumes required to prepare stock solutions at various concentrations are provided in the table below.

Desired Stock ConcentrationVolume of Solvent to Add to 1 mg of this compoundVolume of Solvent to Add to 5 mg of this compound
1 mM 3.044 mL15.221 mL
5 mM 0.609 mL3.044 mL
10 mM 0.304 mL1.522 mL
50 mM 0.061 mL0.304 mL
100 mM 0.030 mL0.152 mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amounts: To prepare a 50 mM stock solution, you will need to dissolve 16.42 mg of this compound in 1 mL of DMSO. Adjust quantities as needed based on your experimental requirements.

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Gentle Warming and Sonication (if necessary): If the this compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes in a water bath and vortex again. Alternatively, sonicate the tube for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound Stock Solution in Aqueous Media

This protocol details the recommended procedure for diluting the concentrated DMSO stock solution into aqueous media (e.g., cell culture medium, PBS) to minimize precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile aqueous medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C. Adding a cold stock solution to a cold medium can decrease solubility.

  • Prepare for Dilution: In a sterile tube, place the required volume of the pre-warmed aqueous medium.

  • Drop-wise Addition with Mixing: While gently vortexing or swirling the aqueous medium, add the required volume of the this compound DMSO stock solution drop-wise. This rapid dispersion helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Final Mixing: Once the stock solution is added, continue to vortex the final solution for a few seconds to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of delayed precipitation.

Mandatory Visualizations

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Grifolin_Precipitation Troubleshooting this compound Precipitation start Precipitate Observed in Stock Solution check_conc Is the stock concentration too high? start->check_conc check_solvent Was high-purity, anhydrous DMSO used? check_conc->check_solvent No lower_conc Prepare a fresh stock solution at a lower concentration. check_conc->lower_conc Yes check_dissolution Was the initial dissolution complete? check_solvent->check_dissolution Yes use_anhydrous Use fresh, high-purity, anhydrous DMSO for new stock. check_solvent->use_anhydrous No check_storage Were single-use aliquots used to avoid freeze-thaw cycles? check_dissolution->check_storage Yes redissolve Attempt to redissolve the precipitate. Gently warm (37°C) and/or sonicate. check_dissolution->redissolve No aliquot Store new stock solutions in single-use aliquots at -20°C or -80°C. check_storage->aliquot No success Solution is clear and ready for use. (Use promptly) check_storage->success Yes lower_conc->success use_anhydrous->success redissolve->success Clear fail Precipitate remains. The stock concentration is likely inaccurate. Discard and prepare a fresh stock. redissolve->fail Precipitate remains aliquot->success

Caption: A workflow for troubleshooting this compound precipitation in stock solutions.

This compound's Inhibition of the ERK1/2 Signaling Pathway

Grifolin_ERK12_Pathway This compound's Mechanism of Action on the ERK1/2 Pathway cluster_downstream Downstream Effects This compound This compound ERK12 ERK1/2 This compound->ERK12 Directly binds and inhibits kinase activity Elk1 Elk1 ERK12->Elk1 Phosphorylates and activates DNMT1 DNMT1 Elk1->DNMT1 Promotes transcription Transcription_Inhibition Inhibition of Transcription Metastasis_Suppressor Metastasis Suppressor Genes (e.g., Timp2, PTEN) DNMT1->Metastasis_Suppressor Epigenetically silences Gene_Reactivation Reactivation of Gene Expression Metastasis_Suppression Suppression of Cancer Cell Metastasis Transcription_Inhibition->Gene_Reactivation Gene_Reactivation->Metastasis_Suppression

Caption: this compound inhibits the ERK1/2 signaling pathway to suppress cancer metastasis.[3][4]

References

Technical Support Center: Grifolin Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Grifolin degradation during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing pure, solid this compound?

For long-term storage, pure, solid this compound should be desiccated and stored at -20°C. For short-term storage, 4°C is acceptable when protected from light and stored under an inert atmosphere, such as nitrogen.

Q2: How should I store this compound solutions?

This compound solutions are significantly less stable than the solid compound. For optimal stability, solutions should be prepared fresh for each experiment. If storage is necessary, it is recommended to store aliquots in a tightly sealed vial under a nitrogen atmosphere at -80°C for up to six months. For storage up to one month, -20°C is acceptable. Always protect solutions from light.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line.

Q4: What are the main factors that cause this compound degradation?

As a phenolic compound, this compound is susceptible to degradation from three main factors:

  • Oxidation: Exposure to oxygen can lead to the oxidation of the phenol (B47542) groups, resulting in loss of activity.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Heat: Elevated temperatures can accelerate the rate of degradation.

Q5: Are there any visible signs of this compound degradation?

While subtle chemical changes may not be visible, significant degradation of this compound, which is typically a white to light yellow oil or solid, may result in a noticeable color change to a darker yellow or brown.[2] However, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical methods like HPLC.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments This compound has degraded due to improper storage or handling.- Prepare fresh this compound solutions for each experiment. - If using a stock solution, ensure it has been stored correctly at -80°C and for no longer than 6 months. - Minimize the exposure of this compound solutions to light and air during experimental procedures.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use a validated analytical method, such as HPLC, to confirm the concentration of your this compound solution before use.
Visible color change in this compound (solid or solution) Significant degradation has likely occurred.- Discard the degraded this compound. - Obtain a fresh batch of the compound and store it under the recommended conditions (-20°C for solid, -80°C for solutions, protected from light and under nitrogen).

Quantitative Stability Data

Due to the limited availability of published, comprehensive stability studies specifically on this compound, the following table presents representative data on the stability of a generic phenolic compound with structural similarities to this compound. This data is intended to illustrate the expected degradation patterns and should be used as a guideline for handling this compound.

Table 1: Representative Stability of a Phenolic Compound Under Various Storage Conditions

Storage ConditionTime (Days)Remaining Compound (%)Appearance
Solid
-20°C, Dark, Desiccated365>99%No change
4°C, Dark, Desiccated36595 - 98%Slight yellowing
25°C, Dark3085 - 90%Yellowing
25°C, Light3070 - 80%Significant yellowing/browning
Solution (in DMSO)
-80°C, Dark180>98%No change
-20°C, Dark3090 - 95%Slight color change
4°C, Dark780 - 85%Noticeable color change
25°C, Dark1<70%Significant color change
25°C, Light1<50%Darkening of solution

Note: This data is illustrative and based on the general stability of phenolic compounds. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for quantifying this compound and detecting its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile.

    • Start with a higher percentage of A and gradually increase the percentage of B to elute this compound and its more nonpolar degradation products. A typical gradient might be:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Gradient to 10% A, 90% B

      • 15-18 min: Hold at 10% A, 90% B

      • 18-20 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the phenol chromophore)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Test Samples: Dilute the this compound samples from the stability study with the mobile phase to fall within the range of the calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the test samples and determine the this compound concentration from the calibration curve.

  • The appearance of new peaks with different retention times indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_solid This compound (Solid) temp_neg_20 -20°C (Dark, Desiccated) prep_solid->temp_neg_20 temp_4 4°C (Dark, N2) prep_solid->temp_4 temp_25_dark 25°C (Dark) prep_solid->temp_25_dark temp_25_light 25°C (Light) prep_solid->temp_25_light prep_solution This compound Solution (e.g., in DMSO) prep_solution->temp_neg_20 prep_solution->temp_4 temp_neg_80 -80°C (Dark, N2) prep_solution->temp_neg_80 prep_solution->temp_25_dark prep_solution->temp_25_light sampling Time-Point Sampling temp_neg_20->sampling temp_4->sampling temp_neg_80->sampling temp_25_dark->sampling temp_25_light->sampling hplc HPLC Analysis (Quantification) sampling->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_stressors Stress Factors This compound This compound (Active Phenolic Compound) Degradation_Products Oxidized/Degraded Products (Loss of Activity) This compound->Degradation_Products Degradation Light Light (UV) Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Caption: Factors leading to this compound degradation.

signaling_pathway This compound This compound ERK1_2 ERK1/2 Pathway This compound->ERK1_2 Inhibits Akt Akt Pathway This compound->Akt Inactivates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) ERK1_2->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Induction Akt->Apoptosis Leads to

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Natural Grifolin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural Grifolin extracts. Our aim is to help you navigate the challenges of batch-to-batch variability and ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variations in the biological activity of different batches of this compound extract in our cancer cell line assays. What are the likely causes?

A1: Batch-to-batch variability in natural product extracts is a common challenge and can stem from several factors throughout the production pipeline. The primary sources of this inconsistency can be categorized as follows:

  • Raw Material Variability: The chemical composition of the source mushroom (Albatrellus confluens or other this compound-producing species) can vary significantly based on:

    • Genetics: Different strains or subspecies of the mushroom can produce varying levels of this compound and other secondary metabolites.

    • Environmental Factors: Growing conditions such as substrate, temperature, humidity, and light exposure can all impact the biosynthesis of active compounds.

    • Harvesting and Post-Harvest Processing: The developmental stage of the mushroom at harvest, as well as drying and storage conditions, can lead to degradation or alteration of this compound.

  • Extraction and Manufacturing Processes: The methods used to extract and process the raw material are critical. Inconsistencies in the following parameters can lead to different chemical profiles in the final extract:

    • Solvent Choice: The type, polarity, and concentration of the solvent used will determine which compounds are preferentially extracted.

    • Extraction Method: Techniques such as maceration, Soxhlet extraction, or supercritical fluid extraction have different efficiencies and can yield extracts with varying compositions.

    • Process Parameters: Variations in temperature, pressure, and extraction time can all affect the final product.

Q2: How can we standardize our this compound extracts to minimize batch-to-batch variability?

A2: Standardization is key to ensuring reproducible results. A multi-step approach is recommended:

  • Raw Material Authentication and Quality Control:

    • Verify the species of the raw material using macroscopic, microscopic, and/or genetic (e.g., DNA barcoding) methods.

    • Establish quality control parameters for the raw material, such as moisture content and ash value.

  • Chromatographic Fingerprinting:

    • Develop a standardized High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to create a chemical fingerprint of your extract.

    • This fingerprint will allow you to compare the chemical composition of different batches and identify variations. Key parameters to monitor are the presence and relative abundance of this compound and other major secondary metabolites.

  • Quantification of Marker Compounds:

    • Quantify the concentration of this compound in each batch using a validated analytical method (e.g., HPLC-UV with a certified reference standard).

    • Establishing a target concentration range for this compound can help ensure consistency.

  • Bioactivity-Based Standardization:

    • In addition to chemical analysis, assess the biological activity of each batch using a standardized in vitro assay, such as an MTT assay on a specific cancer cell line.

    • This will help to ensure that the biological potency of the extract remains consistent, even if minor chemical variations exist.

Q3: Our latest batch of this compound extract shows a lower cytotoxic effect on cancer cells compared to previous batches, even though the this compound concentration is similar. What could be the reason?

A3: This phenomenon, where chemical equivalence does not translate to equivalent biological activity, is known as "chemo-biological discrepancy." It can be caused by:

  • Synergistic or Antagonistic Effects: Natural extracts are complex mixtures. The biological activity you observe may not be due to this compound alone but could be the result of synergistic interactions with other compounds in the extract. A new batch might have a different profile of these other compounds, leading to a change in overall activity.

  • Presence of Antagonists: The new batch may contain compounds that interfere with the cytotoxic effects of this compound.

  • Degradation of Bioactive Compounds: Other, unmonitored bioactive compounds may have degraded in the new batch.

To troubleshoot this, consider the following:

  • Comprehensive Chemical Profiling: Use techniques like LC-MS/MS to get a more detailed chemical profile of your batches and look for differences in other constituents.

  • Fractionation and Recombination Studies: Fractionate the extract and test the activity of individual fractions and reconstituted mixtures to identify synergistic or antagonistic interactions.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound against various cancer cell lines. This data can serve as a reference for your own experiments.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CNE1Nasopharyngeal Carcinoma24[1][2][3]
HeLaCervical Cancer34[1][2][3]
MCF7Breast Cancer30[1][2][3]
SW480Colon Cancer27[1][2][3]
K562Leukemia18[1][3]
RajiBurkitt's Lymphoma27[1][3]
B95-8B-cell Lymphoblastoid24[1][3]
HT-29Colon Cancer30.7 ± 1.0[1][4]
A549Lung Carcinoma5.0 - 10.5 µg/mL[1]
SGC-7901Gastric CancerNot specified[1]
BGC-823Gastric CancerNot specified[1]

Table 2: Comparative IC50 Values of this compound and Neothis compound (B162079)

CompoundCell LineIC50 (µM)Reference
This compoundHT-2935.4 ± 2.4[1]
Neothis compoundHT-2934.6 ± 5.9[1]
This compoundSW48027.4 ± 2.2[1]
Neothis compoundSW48024.3 ± 2.5[1]
This compoundHeLa30.7 ± 1.0[1]
Neothis compoundHeLa30.1 ± 4.0[1]

Experimental Protocols

Protocol 1: Standardization of this compound Extracts using HPLC-UV

Objective: To develop a standardized HPLC-UV method for the quantification of this compound in natural extracts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. An example gradient is:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: Gradient to 90% Acetonitrile

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: Gradient back to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound extracts on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound extract stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound extract in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound extract to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.[5][6][7][8]

Protocol 3: Detection of Apoptosis using Annexin V-FITC/PI Staining

Objective: To determine if this compound-induced cell death is due to apoptosis.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound extract

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound extract (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Interpretation of Results:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells[9][10]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

Grifolin_Signaling_Pathways cluster_ERK ERK1/2 Pathway Inhibition cluster_p53 p53-DAPK1 Pathway Activation cluster_Akt Akt/mTOR/S6K Pathway Inhibition Grifolin_ERK This compound ERK1_2 ERK1/2 Grifolin_ERK->ERK1_2 inhibits CyclinD1_E Cyclin D1/E ERK1_2->CyclinD1_E activates CDK4 CDK4 ERK1_2->CDK4 activates pRB pRB Phosphorylation CyclinD1_E->pRB CDK4->pRB G1_Arrest G1 Cell Cycle Arrest pRB->G1_Arrest promotes progression past G1 Grifolin_p53 This compound p53 p53 Grifolin_p53->p53 activates DAPK1 DAPK1 p53->DAPK1 upregulates Apoptosis_p53 Apoptosis DAPK1->Apoptosis_p53 induces Grifolin_Akt This compound Akt Akt Grifolin_Akt->Akt inhibits mTOR mTOR Akt->mTOR activates S6K S6K mTOR->S6K activates Autophagy Autophagy mTOR->Autophagy inhibits Troubleshooting_Workflow start Inconsistent Biological Activity Observed raw_material Step 1: Raw Material Verification start->raw_material extraction_process Step 2: Extraction Process Review raw_material->extraction_process Raw material consistent chemical_analysis Step 3: Comparative Chemical Analysis extraction_process->chemical_analysis Extraction parameters consistent bioassay Step 4: Standardized Bioassay chemical_analysis->bioassay decision Are Chemical Profiles and Bioactivity Consistent? bioassay->decision accept_batch Accept Batch decision->accept_batch Yes reject_batch Reject or Re-process Batch decision->reject_batch No

References

Technical Support Center: Optimizing Grifolin Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of Grifolin. The information is designed to address common challenges encountered during the formulation, characterization, and application of this compound-loaded nanoparticle delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Formulation & Drug Loading

Q1: I am experiencing low drug loading and encapsulation efficiency for this compound in my polymeric nanoparticles. What are the potential causes and solutions?

A1: Low drug loading of a hydrophobic drug like this compound is a common challenge. Several factors could be contributing to this issue:

  • Poor affinity between this compound and the polymer matrix: The hydrophobicity of this compound may not perfectly match that of the polymer core, leading to its expulsion during nanoparticle formation.

  • Drug precipitation during formulation: Rapid changes in solvent polarity during methods like nanoprecipitation can cause this compound to precipitate before it can be efficiently encapsulated.

  • Suboptimal drug-to-polymer ratio: An excess of this compound relative to the polymer amount can lead to drug saturation and subsequent low encapsulation.

Troubleshooting Steps:

  • Polymer Selection: Experiment with different types of biodegradable polymers. For a hydrophobic drug like this compound, polymers such as PLGA (poly(lactic-co-glycolic acid)), PCL (polycaprolactone), and PLA (polylactic acid) are good starting points. The choice of polymer can significantly impact drug-polymer interactions.[1]

  • Optimize Formulation Method:

    • For nanoprecipitation , try adjusting the solvent/antisolvent ratio and the mixing speed to control the precipitation rate.

    • For emulsion-based methods , select appropriate surfactants and optimize homogenization parameters to ensure stable emulsion droplets that can effectively encapsulate the drug.

  • Vary Drug-to-Polymer Ratio: Systematically test different drug-to-polymer ratios to identify the optimal loading capacity of your chosen polymer. Start with a low ratio and gradually increase it while monitoring the encapsulation efficiency. An increase in the polymer concentration can sometimes lead to higher encapsulation efficiency.[2]

Q2: My this compound-loaded nanoparticles are aggregating after formulation. How can I improve their stability?

A2: Nanoparticle aggregation is often due to insufficient surface stabilization.

Troubleshooting Steps:

  • Optimize Surfactant/Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA, Poloxamer) is critical. Too little will not provide adequate surface coverage, while too much can sometimes lead to bridging flocculation. Perform a concentration optimization study for your chosen stabilizer.

  • Surface Modification: Consider coating the nanoparticles with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG). This process, known as PEGylation, creates a steric barrier that prevents aggregation and can also reduce clearance by the immune system.

  • Zeta Potential: Measure the zeta potential of your nanoparticles. A zeta potential of greater than +30 mV or less than -30 mV generally indicates good colloidal stability due to electrostatic repulsion. If your zeta potential is close to neutral, consider using a charged polymer or surfactant to increase surface charge.

2. Nanoparticle Characterization

Q3: I am getting inconsistent particle size measurements with Dynamic Light Scattering (DLS). What could be the issue?

A3: Inconsistent DLS results can arise from several factors:

  • Sample Preparation: Ensure your nanoparticle suspension is adequately diluted. Concentrated samples can cause multiple scattering events, leading to inaccurate size readings. Also, ensure the sample is well-dispersed by gentle sonication or vortexing before measurement.

  • Presence of Aggregates: Large aggregates can disproportionately affect the DLS results, which are intensity-weighted. Filter your sample through a syringe filter (e.g., 0.45 µm) to remove large aggregates before measurement.

  • Instrument Settings: Ensure the instrument parameters (e.g., laser wavelength, scattering angle, temperature) are appropriate for your sample and are kept consistent between measurements.

Q4: How do I accurately determine the drug loading content and encapsulation efficiency of my this compound nanoparticles?

A4: Accurate quantification is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Procedure Outline:

  • Separate Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated this compound.

  • Quantify Free Drug: Analyze the supernatant using a validated HPLC method with a UV detector to determine the amount of free this compound.

  • Quantify Total Drug: Lyophilize a known volume of the nanoparticle suspension to get a dry powder. Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated this compound. Analyze this solution by HPLC to determine the total amount of this compound.

  • Calculate Loading Content (LC) and Encapsulation Efficiency (EE):

    • LC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

3. In Vitro & In Vivo Performance

Q5: My this compound formulation is stable on the bench, but I am observing a rapid initial burst release in my in vitro studies. How can I achieve a more sustained release profile?

A5: A significant burst release is often due to this compound adsorbed on the nanoparticle surface.

Troubleshooting Steps:

  • Washing Steps: Ensure your nanoparticle purification process includes thorough washing steps (e.g., multiple centrifugation and resuspension cycles) to remove surface-adsorbed drug.

  • Polymer Properties: The polymer's molecular weight and composition can influence the release rate. Higher molecular weight and more hydrophobic polymers generally lead to slower drug release.[3]

  • Nanoparticle Structure: Consider core-shell nanoparticle designs where a drug-free polymer shell can act as a diffusion barrier to control the release of the encapsulated this compound.

Q6: I am seeing inconsistent results in my animal studies. What could be the cause?

A6: In vivo variability can be complex. Potential causes include:

  • In Vivo Instability: The formulation may be aggregating or degrading in the bloodstream. PEGylation can improve in vivo stability.

  • Rapid Clearance: The reticuloendothelial system (RES) can rapidly clear nanoparticles from circulation. Modifying the nanoparticle surface properties (size, charge, and PEGylation) can help evade RES uptake. Nanoparticles around 100 nm often exhibit prolonged circulation times.

  • Metabolic Instability: this compound may be rapidly metabolized. Encapsulation is intended to protect the drug, but the release kinetics in vivo will play a significant role.

Quantitative Data Summary

The following tables provide representative data for nanoparticle formulations of hydrophobic drugs, which can serve as a starting point for optimizing this compound delivery systems.

Table 1: Formulation Parameters for PLGA Nanoparticles

Drug/Polymer Ratio (w/w)Polymer Concentration (% w/v)Surfactant (PVA) Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
1:101.01.0150 ± 25< 0.2~ 60
1:201.01.0180 ± 30< 0.2~ 75
1:102.01.0200 ± 35< 0.25~ 65
1:202.02.0170 ± 28< 0.15~ 80

Data are representative and should be optimized for each specific application.

Table 2: Formulation Parameters for Lipid-Based Nanoparticles

Lipid CompositionDrug/Lipid Ratio (w/w)SurfactantParticle Size (nm)Zeta Potential (mV)Drug Loading (%)
Compritol 888 ATO1:10Poloxamer 188250 ± 40-25 ± 5~ 5
Glyceryl monostearate1:15Tween 80200 ± 30-20 ± 5~ 7
Precirol ATO 51:10Poloxamer 188300 ± 50-30 ± 6~ 6
Compritol/Miglyol 8121:12Tween 80180 ± 25-22 ± 4~ 8

Data are representative and should be optimized for each specific application.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of DCM (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare a solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for 3-4 hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air-dry.

    • Visualize the nanoparticles using a Transmission Electron Microscope (TEM) or a Scanning Electron Microscope (SEM).

  • Drug Loading and Encapsulation Efficiency:

    • Follow the HPLC procedure outlined in FAQ Q4.

Visualizations

Grifolin_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK P ERK_inactive ERK1/2 (Inactive) MEK->ERK_inactive P ERK_active p-ERK1/2 (Active) ERK_inactive->ERK_active Elk1 Elk-1 ERK_active->Elk1 Translocation This compound This compound This compound->ERK_active Inhibition Transcription Gene Transcription (e.g., c-Fos, c-Jun) Elk1->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: this compound inhibits the ERK1/2 signaling pathway, a key regulator of cell proliferation.

Nanoparticle_Workflow Formulation 1. Nanoparticle Formulation (e.g., Emulsification) Purification 2. Purification (Centrifugation/Washing) Formulation->Purification Characterization 3. Physicochemical Characterization (DLS, TEM, HPLC) Purification->Characterization InVitro 4. In Vitro Evaluation (Drug Release, Cytotoxicity) Characterization->InVitro InVivo 5. In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Optimization Optimization Loop InVivo->Optimization Optimization->Formulation Refine Parameters

Caption: Experimental workflow for developing this compound-loaded nanoparticles for targeted therapy.

References

Technical Support Center: Grifolin Formulations for Overcoming the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Grifolin-based formulations for delivery across the blood-brain barrier (BBB). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of action for this compound formulations designed to cross the blood-brain barrier?

A1: this compound itself is a natural compound with potential therapeutic benefits.[1][2] However, its ability to cross the BBB is limited. Formulations are typically designed as nanoparticle-based drug delivery systems.[3] These nanoparticles encapsulate this compound and are often surface-modified with ligands that target specific receptors on the brain capillary endothelial cells. This targeted approach facilitates receptor-mediated transcytosis, a process where the nanoparticle is transported across the cellular barrier of the BBB.[4]

Q2: What are the critical factors to consider for the stability of our this compound nanoparticle formulation?

A2: The stability of nanoparticle formulations is crucial for reproducible results. Key factors include:

  • Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value indicates greater stability and resistance to aggregation.

  • Storage Conditions: Formulations should be stored at recommended temperatures, typically refrigerated, and protected from light to prevent degradation of both the this compound and the nanoparticle components.

  • Reconstitution: If the formulation is lyophilized, use only the specified reconstitution buffer and follow the protocol precisely to ensure proper nanoparticle formation and drug encapsulation.

Q3: Can we use alternative administration routes, such as intranasal delivery, for our this compound formulation?

A3: Intranasal delivery is a promising non-invasive alternative for bypassing the BBB and delivering therapeutics directly to the central nervous system (CNS).[5][6] This route utilizes the olfactory and trigeminal nerve pathways to transport drugs to the brain.[5] Formulations for intranasal delivery often require specific properties, such as mucoadhesion, to increase residence time in the nasal cavity and enhance absorption.[7][8] It is essential to use a formulation specifically designed and optimized for intranasal administration.

Troubleshooting Guides

This section addresses common problems encountered during in vitro and in vivo experiments with this compound formulations.

In Vitro Blood-Brain Barrier Models
Issue Potential Cause Troubleshooting Steps
Low Permeability Across Cell Monolayer 1. Incomplete formation of a tight cell monolayer.[9] 2. Nanoparticle instability or aggregation in culture media. 3. Low expression of target receptors on the cell model.1. Confirm monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER).[9][10] 2. Characterize nanoparticle size and zeta potential in the presence of cell culture media. 3. Verify target receptor expression using techniques like immunocytochemistry or western blotting.
High Variability in Permeability Data 1. Inconsistent cell seeding density. 2. Variation in the passage number of cells. 3. Inconsistent incubation times or conditions.1. Standardize cell seeding protocols. 2. Use cells within a defined passage number range. 3. Ensure precise timing and consistent environmental conditions for all replicates.
In Vivo Animal Studies
Issue Potential Cause Troubleshooting Steps
Low Brain Uptake of this compound Formulation 1. Rapid clearance of nanoparticles from circulation. 2. Improper administration technique (e.g., intravenous injection). 3. Degradation of the formulation in vivo.1. Consider modifying the nanoparticle surface with polymers like PEG to increase circulation time. 2. Ensure proper and consistent administration technique. 3. Evaluate the in vivo stability of the formulation.
High Inter-Animal Variability 1. Differences in animal age, weight, or strain. 2. Inconsistent dosing. 3. Incomplete removal of blood from brain tissue during sample collection.1. Use a homogenous group of animals for each study. 2. Ensure accurate dosing based on individual animal weight. 3. Perform thorough transcardial perfusion with saline to remove blood from the brain vasculature before tissue collection.[9]

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected improvement in brain delivery with a formulated version of this compound compared to the unformulated compound.

Table 1: Brain-to-Plasma Concentration Ratios of Unformulated this compound vs. a this compound Nanoformulation in a Rodent Model

CompoundDose (mg/kg, IV)Time Point (hours)Mean Brain Concentration (ng/g)Mean Plasma Concentration (ng/mL)Brain-to-Plasma Ratio
Unformulated this compound10225.5425.00.06
This compound Nanoformulation102212.8450.50.47
Unformulated this compound1068.2110.30.07
This compound Nanoformulation106135.6150.20.90

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay

This protocol outlines a general procedure for assessing the permeability of a this compound formulation using a cell-based in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on Transwell® inserts.[9]

  • Cell Culture: Culture brain endothelial cells on the apical side of the Transwell® inserts and astrocytes in the basolateral chamber to establish a co-culture model.[9]

  • Barrier Integrity Assessment: Monitor the formation of a tight endothelial monolayer by measuring the TEER. Perform a permeability assay with a fluorescent marker like Lucifer yellow to assess paracellular leakage.[9]

  • Permeability Assay:

    • Prepare the this compound formulation in the appropriate cell culture medium.

    • Add the formulation to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[9]

Protocol 2: In Vivo Brain Penetration Study in Rodents

This protocol describes a typical in vivo study to determine the extent of brain penetration of a this compound formulation following systemic administration.[9]

  • Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).

  • Administration: Administer the this compound formulation via the desired route (e.g., intravenous injection into the tail vein).

  • Sample Collection: At predetermined time points post-administration, anesthetize the animals and collect blood via cardiac puncture. Subsequently, perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain.[9]

  • Tissue Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis: Extract this compound from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of BBB penetration.[9]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Grifolin_NP This compound Nanoparticle Target_Receptor Target Receptor Grifolin_NP->Target_Receptor 1. Receptor Binding Endothelial_Cell Apical Membrane Brain Endothelial Cell Basolateral Membrane Released_this compound Released this compound Endothelial_Cell:f2->Released_this compound 3. This compound Release Target_Receptor->Endothelial_Cell:f1 2. Transcytosis Neuronal_Cell Target Neuronal Cell Released_this compound->Neuronal_Cell 4. Therapeutic Effect

Caption: Mechanism of nanoparticle-mediated this compound delivery across the BBB.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_efficacy Efficacy Evaluation Formulation Formulation Characterization BBB_Model In Vitro BBB Permeability Assay Formulation->BBB_Model PK_Study Pharmacokinetic Study BBB_Model->PK_Study Brain_Penetration Brain Penetration Analysis PK_Study->Brain_Penetration PD_Model Pharmacodynamic Model Brain_Penetration->PD_Model Efficacy_Assessment Therapeutic Efficacy Assessment PD_Model->Efficacy_Assessment

Caption: Experimental workflow for developing and evaluating this compound formulations.

G Start High In Vivo Variability Q1 Is the formulation stable? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the dosing accurate? A1_Yes->Q2 Sol1 Re-evaluate formulation stability and storage. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the animal model homogenous? A2_Yes->Q3 Sol2 Ensure calibrated equipment and accurate calculations. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review surgical and sampling procedures. A3_Yes->End Sol3 Standardize animal strain, age, and weight. A3_No->Sol3

Caption: Troubleshooting logic for high variability in in vivo experiments.

References

Managing compensatory signaling pathways activated by Grifolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing experiments involving Grifolin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity, with a focus on addressing the activation of compensatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural compound that has been shown to exhibit anti-cancer effects by inducing apoptosis (programmed cell death), cell cycle arrest, and autophagy in various cancer cell lines.[1][2] Its primary mechanism involves the direct inhibition of key pro-survival signaling pathways, most notably the ERK1/2 and PI3K/Akt pathways.[3][4][5] By inhibiting these pathways, this compound disrupts essential cellular processes that cancer cells rely on for their growth and survival.

Q2: What are compensatory signaling pathways, and why are they relevant in the context of this compound treatment?

Compensatory signaling pathways are alternative routes that cells can activate to bypass the effects of a drug or inhibitor. When a primary survival pathway is blocked by a therapeutic agent like this compound, cancer cells can sometimes adapt by upregulating other signaling cascades that promote survival and proliferation. This can lead to drug resistance. Understanding and managing these compensatory mechanisms is crucial for developing effective and durable anti-cancer therapies.

Q3: What are the known compensatory signaling pathways activated in response to this compound?

Direct research specifically detailing compensatory pathways activated by this compound is limited. However, based on its known mechanism of inhibiting the ERK1/2 and PI3K/Akt pathways, a likely compensatory mechanism is the reactivation of these or parallel survival pathways. For instance, cancer cells could develop resistance by:

  • Upregulating upstream activators: Increased activity of upstream proteins like RAS can potentially overcome the inhibitory effect of this compound on downstream targets.[6]

  • Activating alternative survival pathways: Cells might upregulate other pro-survival signaling pathways, such as the NF-κB pathway, to compensate for the inhibition of the ERK and Akt pathways.[1][7]

  • Feedback loop activation: Inhibition of a pathway can sometimes lead to the activation of a feedback loop that attempts to restore the pathway's activity.

Q4: How can I detect the activation of compensatory signaling pathways in my experiments?

The activation of compensatory pathways can be detected by monitoring the phosphorylation status and expression levels of key proteins in alternative survival pathways. A common technique for this is Western blotting. For example, if you are treating cells with this compound and suspect the activation of a compensatory pathway, you can probe for phosphorylated (active) forms of proteins in pathways like NF-κB (e.g., phospho-p65) or other receptor tyrosine kinases.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no inhibition of cell viability This compound solubility issues: this compound is a hydrophobic molecule and may not be fully dissolved in your culture medium.Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all experiments. Vortex the stock solution well before diluting it in the medium.
Cell line resistance: The cancer cell line you are using may have intrinsic or acquired resistance to this compound.Test a range of this compound concentrations to determine the IC50 value for your specific cell line. Consider using a different cell line that has been reported to be sensitive to this compound.
Incorrect dosage or treatment duration: The concentration or incubation time of this compound may be insufficient to induce a response.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
High background in Western blots for phosphorylated proteins Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high.Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
Insufficient washing: Inadequate washing steps can lead to non-specific antibody binding.Increase the number and duration of your wash steps with TBST buffer.
Blocking issues: The blocking buffer may not be effective for your specific antibodies.Try different blocking agents, such as 5% non-fat milk or 5% bovine serum albumin (BSA) in TBST.
Difficulty in interpreting cell cycle analysis data Cell clumping: Aggregates of cells can lead to inaccurate DNA content measurements.Ensure a single-cell suspension before fixation by gentle pipetting or passing the cells through a cell strainer.
RNase treatment failure: Incomplete removal of RNA can interfere with propidium (B1200493) iodide staining of DNA.Ensure that the RNase A used is of high quality and used at the recommended concentration and incubation time.
Incorrect gating strategy: Improper gating during flow cytometry analysis can lead to misinterpretation of results.Use appropriate controls, such as unstained cells and single-stain controls, to set up your gates correctly. Gate on single cells using forward scatter area versus height (FSC-A vs. FSC-H).

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes some reported IC50 values.

Cancer TypeCell LineIC50 (µM)Reference
Nasopharyngeal CarcinomaCNE124[1]
Burkitt's LymphomaRaji27[1]
Chronic Myelogenous LeukemiaK56218[1]
Colon CancerSW48027.4 ± 2.2[1]
Breast CancerMCF730[1]
Cervical CancerHeLa30.7 ± 1.0[1]
Colon CancerHT-2935.4 ± 2.4[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of ERK1/2 and Akt.

1. Cell Culture and Treatment:

  • Seed your cancer cell line of choice in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours to reduce basal levels of ERK and Akt phosphorylation.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

2. Protein Lysate Preparation:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.

1. Cell Culture and Treatment:

  • Seed your cancer cell line in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours.

2. Cell Fixation:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1 ml of cold PBS.

  • While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Propidium Iodide Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µl of PI staining solution (containing 50 µg/ml PI and 100 µg/ml RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use a linear scale for the PI fluorescence channel.

  • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Grifolin_Mechanism_of_Action cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound ERK12 ERK1/2 Pathway This compound->ERK12 Inhibits PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Inhibits Apoptosis Apoptosis ERK12->Apoptosis CellCycleArrest Cell Cycle Arrest ERK12->CellCycleArrest PI3KAkt->Apoptosis PI3KAkt->CellCycleArrest Autophagy Autophagy PI3KAkt->Autophagy

Caption: Primary mechanism of action of this compound.

Compensatory_Signaling_Pathway cluster_0 This compound Treatment cluster_1 Primary Target Pathways cluster_2 Potential Compensatory Pathway cluster_3 Cellular Outcome This compound This compound ERK12 ERK1/2 Pathway This compound->ERK12 Inhibits PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Inhibits Resistance Drug Resistance ERK12->Resistance Feedback Activation RAS RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_reactivated Reactivated ERK MEK->ERK_reactivated ERK_reactivated->Resistance

Caption: Hypothetical compensatory RAS pathway activation.

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-ERK, p-Akt) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection secondary->detect end End: Data Analysis detect->end

Caption: Western blot experimental workflow.

References

Validation & Comparative

Grifolin vs. Neogrifolin: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of two isomeric fungal metabolites, grifolin and neothis compound (B162079), for researchers and drug development professionals.

This compound and neothis compound are isomeric meroterpenoids isolated from medicinal mushrooms, most notably of the Albatrellus genus. Their structural similarity, differing only in the position of the farnesyl group on the orcinol (B57675) core, belies nuanced differences in their biological activities. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Chemical Structures

This compound and neothis compound share the same molecular formula (C₂₂H₃₂O₂) and molecular weight. The key structural difference lies in the substitution pattern on the benzene-1,3-diol moiety.

  • This compound: 5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol

  • Neothis compound: 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the anticancer, anti-inflammatory, and antioxidant activities of this compound and neothis compound.

Anticancer Activity

The cytotoxic effects of this compound and neothis compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC₅₀ values indicate higher potency.

Cell LineCompoundIC₅₀ (µM)Reference
HeLa (Cervical Cancer)This compound27.4 ± 2.2[1][2]
Neothis compound24.3 ± 2.5[1][2]
SW480 (Colon Cancer)This compound35.4 ± 2.4[1][2]
Neothis compound34.6 ± 5.9[1][2]
HT29 (Colon Cancer)This compound30.7 ± 1.0[1][2]
Neothis compound30.1 ± 4.0[1][2]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound and neothis compound was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

AssayCompoundIC₅₀ (µM)Reference
Nitric Oxide (NO) Production Inhibition This compound29.0[3][4]
Neothis compound23.3[3][4]
Antioxidant Activity

While both compounds are recognized for their antioxidant properties, direct comparative studies with quantitative IC₅₀ values for radical scavenging activity are not extensively available in the reviewed literature. However, one study noted that neothis compound derivatives exhibited more potent antioxidative activity than the standards alpha-tocopherol (B171835) and butylated hydroxyanisole (BHA)[5][6]. Another study corroborated the cytotoxic effects of this compound and neothis compound with their antioxidant activity as determined by the DPPH assay, although specific values were not provided[3][4].

Signaling Pathway Modulation

Both this compound and neothis compound exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound has been shown to be a potent inhibitor of the ERK1/2 and Akt signaling pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis in various cancer cells.[7]

Neothis compound has also been reported to induce apoptosis through the inhibition of the Akt signaling pathway .

The following diagram illustrates the proposed mechanism of action for this compound in cancer cells.

Grifolin_Signaling_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits Akt Akt This compound->Akt Inhibits Cell_Cycle_Proteins Cyclin D1, CDK4 ERK1_2->Cell_Cycle_Proteins Promotes Apoptosis_Proteins Bax, Cleaved Caspase-3 Akt->Apoptosis_Proteins Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1) Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: this compound's inhibition of ERK1/2 and Akt pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of IC₅₀ values for this compound and neothis compound against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, SW480, HT29) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or neothis compound (typically ranging from 0.1 to 100 µM) for 48 hours. A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ values are determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This protocol describes the measurement of the inhibitory effect of this compound and neothis compound on NO production in RAW 264.7 macrophages.

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound or neothis compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance of the mixture is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and IC₅₀ values are determined.

The following diagram illustrates the workflow for the nitric oxide production inhibition assay.

NO_Inhibition_Workflow Start Seed RAW 264.7 cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound/Neothis compound Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure End Calculate IC50 Measure->End

Caption: Workflow of the nitric oxide inhibition assay.

Conclusion

Both this compound and neothis compound exhibit promising anticancer and anti-inflammatory activities. In the tested cancer cell lines, their cytotoxic potencies are comparable. For anti-inflammatory action, neothis compound appears to be slightly more potent in inhibiting nitric oxide production. While both are known antioxidants, a direct quantitative comparison of their radical scavenging activities requires further investigation. The modulation of critical signaling pathways like ERK1/2 and Akt underscores their potential as lead compounds in drug discovery. This comparative guide provides a foundation for researchers to further explore the therapeutic applications of these fascinating natural products.

References

Comparing the efficacy of Grifolin with standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A Natural Compound's Potential in Oncology

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated significant anti-cancer properties in preclinical studies.[1] This has led to growing interest in its potential as a therapeutic agent, either as a standalone treatment or in combination with existing chemotherapeutic drugs. This guide provides a comparative analysis of the efficacy of this compound against standard chemotherapeutic agents, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.

In Vitro Efficacy: A Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While direct head-to-head comparative studies are limited, available data allows for an indirect comparison of this compound's efficacy with cisplatin (B142131), a widely used platinum-based chemotherapeutic agent, in the A549 non-small cell lung cancer cell line.

It is crucial to note that the following IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
This compoundA549~20-40 µM[2]
CisplatinA5499 ± 1.6 µM[3]
CisplatinA54916.48 µmol/L (24h)[4]
CisplatinA54917.8 µM (Ad-Fhit infected)[5]
CisplatinA54923.4 µM (Ad-LacZ infected)[5]

In Vivo Anti-Tumor Activity of this compound

Preclinical studies using animal models have demonstrated this compound's ability to inhibit tumor growth in vivo. In a study involving nude mice with A549 xenografts, intraperitoneal administration of this compound at doses of 15 and 30 mg/kg/day resulted in a significant inhibition of tumor growth.[2] The tumors in this compound-treated mice were observably lighter than those in the control group.[2] Immunohistochemical staining for Ki67, a proliferation marker, showed decreased cell proliferation, while TUNEL staining indicated an increase in apoptosis in the this compound-treated tumors.[2]

Another in vivo study on gastric cancer cell xenografts in nude mice showed that administration of this compound at a dose of 15 mg/kg every two days for a month significantly increased the survival rate of the tumor-bearing animals.[1][6]

Mechanisms of Action: A Divergent Approach

This compound and standard chemotherapeutic agents employ distinct mechanisms to induce cancer cell death.

This compound:

This compound's anti-cancer effects are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and autophagy.[1] It has been shown to modulate several key signaling pathways implicated in cancer progression:

  • PI3K/AKT Pathway: this compound inhibits the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation. This inhibition leads to the induction of apoptosis.[2]

  • ERK1/2 Pathway: The compound has been found to suppress the ERK1/2 pathway, which is involved in cell proliferation and invasion.[7]

  • KRAS-Mediated Signaling: Recent studies indicate that this compound can inhibit multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB, by blocking the key upstream protein KRAS.[8][9]

Standard Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin):

Standard chemotherapy drugs primarily work by inducing DNA damage or interfering with cellular division.

  • Cisplatin: As an alkylating-like agent, cisplatin forms DNA adducts, leading to DNA damage and triggering apoptosis.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA strand breaks and cell death.

The following diagrams illustrate the distinct signaling pathways targeted by this compound and a general overview of a standard chemotherapy experimental workflow.

Grifolin_Signaling_Pathway cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound KRAS KRAS This compound->KRAS inhibition PI3K PI3K KRAS->PI3K ERK ERK1/2 KRAS->ERK NFkB NF-κB KRAS->NFkB AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis inhibition of Proliferation Cell Proliferation & Invasion ERK->Proliferation NFkB->Proliferation

Caption: Signaling pathway targeted by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., A549) treatment Treatment with this compound or Chemotherapy cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Tumor Xenograft Model (e.g., Nude Mice) drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement survival_analysis Survival Analysis drug_admin->survival_analysis histology Histological Analysis (IHC, TUNEL) tumor_measurement->histology

Caption: General experimental workflow for anti-cancer drug evaluation.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human lung cancer A549 and H1299 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

In Vivo Tumor Xenograft Study
  • Cell Implantation: A549 cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

  • Drug Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 15 and 30 mg/kg/day), while the control group receives a vehicle (e.g., PBS).[2]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., IHC for Ki67, TUNEL assay, Western blot for pathway proteins).[2]

Conclusion and Future Directions

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound with standard-of-care chemotherapeutic agents for various cancer types.

  • Combination Therapy: Investigating the potential synergistic effects of combining this compound with standard chemotherapy to enhance anti-tumor activity and potentially overcome drug resistance.[10]

  • Pharmacokinetic and Toxicological Studies: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish a safe and effective dosing regimen for potential clinical trials.[1]

While this compound shows considerable promise, further rigorous and comparative research is essential to fully elucidate its therapeutic potential and position it within the landscape of cancer treatment.

References

Validating the Anti-Cancer Efficacy of Grifolin: A Comparative Guide for Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-cancer effects of Grifolin, a promising natural compound, using patient-derived xenograft (PDX) models. As the current body of research on this compound's efficacy is primarily based on in vitro studies and cell line-derived xenografts, this document outlines the necessary steps to evaluate its therapeutic potential in a more clinically relevant preclinical setting.[1][2][3] We present a proposed experimental design for a head-to-head comparison of this compound with a standard-of-care chemotherapeutic agent in a PDX model, alongside detailed experimental protocols and the known molecular mechanisms of this compound.

Introduction to this compound and Patient-Derived Xenografts

This compound, a farnesyl phenolic compound isolated from the mushroom Albatrellus confluens, has demonstrated significant anti-cancer properties across a range of human cancer cell lines.[4] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and metastasis, such as the ERK1/2 and PI3K/Akt pathways.[2][5]

Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical model.[6][7] PDX models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts, making them more predictive of clinical outcomes.[6][7]

This guide proposes a direct comparison of this compound's efficacy against a standard-of-care chemotherapy in a relevant PDX model to provide a robust preclinical validation of its anti-cancer potential.

Proposed Comparative Efficacy in a Pancreatic Cancer PDX Model

To illustrate a comparative study, we propose a hypothetical evaluation of this compound against Gemcitabine, a first-line treatment for pancreatic cancer, in a pancreatic cancer PDX model. The following table summarizes the expected performance metrics.

Treatment GroupPDX ModelDosage and AdministrationTumor Growth Inhibition (TGI) (%)Change in Tumor Volume (mm³)Survival BenefitBiomarker Modulation
Vehicle Control Pancreatic Cancer PDXSaline, intraperitoneal (i.p.), daily0%Baseline to Endpoint-No significant change
This compound Pancreatic Cancer PDX30 mg/kg, i.p., dailyData to be determinedData to be determinedData to be determinedDecreased p-ERK, p-AKT
Gemcitabine Pancreatic Cancer PDX100 mg/kg, i.p., twice weekly[8]Data to be determinedData to be determinedData to be determinedIncreased dCK expression[9]

Detailed Experimental Protocols

This section outlines the key experimental methodologies for establishing PDX models and evaluating the anti-cancer efficacy of this compound.

Establishment of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with a confirmed cancer diagnosis (e.g., pancreatic ductal adenocarcinoma) under sterile conditions.

  • Implantation: A small fragment (approximately 3x3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumor is then harvested, and fragments are serially passaged into new cohorts of mice for expansion. Early passages (P2-P4) are recommended for efficacy studies to maintain the fidelity of the original tumor.

In Vivo Efficacy Study
  • Cohort Formation: Once the PDX tumors reach a volume of 150-200 mm³, the mice are randomized into treatment cohorts (e.g., Vehicle Control, this compound, Standard-of-Care).

  • Treatment Administration:

    • This compound: Administered intraperitoneally at a pre-determined dose (e.g., 30 mg/kg) daily for a specified duration (e.g., 21 days).

    • Standard-of-Care (e.g., Gemcitabine): Administered intraperitoneally at a clinically relevant dose and schedule (e.g., 100 mg/kg, twice weekly).

    • Vehicle Control: Administered with the same vehicle used for the therapeutic agents.

  • Tumor Volume Measurement: Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Survival analysis can be performed by monitoring the time for tumors to reach a predetermined endpoint volume.

Immunohistochemistry (IHC) and Western Blotting
  • Tissue Collection and Preparation: At the end of the efficacy study, tumors are harvested, fixed in formalin, and embedded in paraffin (B1166041) for IHC analysis, or snap-frozen for Western blotting.

  • IHC Staining: Tumor sections are stained with antibodies against markers of proliferation (e.g., Ki-67) and key signaling proteins (e.g., p-ERK, p-AKT).

  • Western Blotting: Tumor lysates are analyzed by Western blotting to quantify the expression levels of total and phosphorylated proteins in the target signaling pathways.

Signaling Pathways and Experimental Workflow

Known Signaling Pathways Modulated by this compound

This compound has been shown to inhibit several key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the inhibitory effects of this compound on the ERK1/2 and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.

Grifolin_Signaling_Pathway This compound's Mechanism of Action cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Akt Akt This compound->Akt Proliferation Cell Proliferation ERK1_2->Proliferation Metastasis Metastasis ERK1_2->Metastasis PI3K PI3K PI3K->Akt Survival Cell Survival Akt->Survival Akt->Metastasis MEK MEK MEK->ERK1_2 RAF RAF RAF->MEK PDX_Workflow Experimental Workflow for this compound Validation in PDX Models cluster_0 PDX Model Establishment cluster_1 In Vivo Efficacy Study cluster_2 Data Analysis & Validation PatientTumor Patient Tumor Acquisition Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation Expansion Tumor Expansion & Passaging Implantation->Expansion Randomization Cohort Randomization (Tumor Volume 150-200mm³) Expansion->Randomization Treatment Treatment Administration (this compound vs. Standard of Care) Randomization->Treatment Monitoring Tumor Growth Monitoring & Survival Analysis Treatment->Monitoring Efficacy Efficacy Analysis (TGI, Survival) Monitoring->Efficacy Biomarker Biomarker Analysis (IHC, Western Blot) Monitoring->Biomarker Comparison Comparative Analysis vs. Standard of Care Efficacy->Comparison Biomarker->Comparison

References

A Comparative Guide to the Anticancer Efficacy of Grifolin Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced performance of a compound across different biological contexts is paramount. This guide provides a comparative analysis of grifolin, a natural compound isolated from the mushroom Albatrellus confluens, and its derivatives, detailing their anticancer activities against a range of human cancer cell lines. The information presented herein is collated from multiple studies to offer a comprehensive overview supported by experimental data.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of this compound and its related compounds, neothis compound (B162079) and confluentin (B1159164), have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound SW480Colon Cancer35.4 ± 2.4[1][2]
HT-29Colon Cancer30.7 ± 1.0[1][2]
HeLaCervical Cancer30.7 ± 1.0[1][2]
CNE1Nasopharyngeal CarcinomaNot specified, but growth inhibition observed[3]
MCF7Breast CancerNot specified, but growth inhibition observed[3]
K562LeukemiaNot specified, but growth inhibition observed[3]
RajiLymphomaNot specified, but growth inhibition observed[3]
B95-8LymphoblastoidNot specified, but growth inhibition observed[3]
Neothis compound SW480Colon Cancer34.6 ± 5.9[1][2]
HT-29Colon Cancer30.1 ± 4.0[1][2]
HeLaCervical Cancer24.3 ± 2.5[1][2]
Confluentin SW480Colon CancerNot specified, but shown to induce apoptosis and cell cycle arrest[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound's anticancer effects.

Cell Viability Assay

To determine the cytotoxic effects of this compound and its derivatives, a 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, neothis compound, or confluentin for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by this compound is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution is determined by PI staining of cellular DNA followed by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in G1, S, and G2/M phases is determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.

grifolin_pi3k_akt_pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K inhibits AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Invasion AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway, suppressing proliferation and inducing apoptosis.

This compound has been shown to inhibit the PI3K/AKT pathway, which is a critical regulator of cell survival and proliferation.[4] By inhibiting this pathway, this compound leads to decreased cell proliferation and invasion and promotes apoptosis in lung cancer cells.[4]

grifolin_erk_pathway cluster_cell Cancer Cell This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits CyclinD1_CDK4 Cyclin D1 / CDK4 ERK1_2->CyclinD1_CDK4 pRB pRB Phosphorylation CyclinD1_CDK4->pRB G1_Arrest G1 Phase Arrest pRB->G1_Arrest

Caption: this compound induces G1 cell cycle arrest by inhibiting the ERK1/2 signaling pathway.

In nasopharyngeal carcinoma cells, this compound induces cell cycle arrest in the G1 phase by inhibiting the ERK1/2 pathway.[5] This leads to the downregulation of cyclin D1 and CDK4 expression and a reduction in the phosphorylation of the retinoblastoma protein (pRB).[5]

grifolin_apoptosis_pathway cluster_cell Cancer Cell This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspases Caspase-9, -3, -8 Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis through the intrinsic mitochondrial pathway.

This compound has been observed to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases-9, -3, and -8, culminating in apoptotic cell death.[6]

Furthermore, in some cancer cell lines, this compound's apoptotic effect is mediated by the upregulation of Death-Associated Protein Kinase 1 (DAPK1) via the p53 pathway.[7]

Conclusion

This compound and its derivatives demonstrate significant anticancer activity across a variety of human cancer cell lines. The compound's efficacy is attributed to its ability to modulate key signaling pathways involved in cell proliferation, cell cycle regulation, and apoptosis. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of this compound. Future studies exploring the synergistic effects of this compound with other natural compounds or conventional chemotherapeutic agents could unveil novel and more effective cancer treatment strategies.

References

Grifolin and Its Synthetic Derivatives: A Head-to-Head Comparison in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring anticancer compound Grifolin and its synthetic derivatives. It delves into their comparative efficacy, mechanisms of action, and the structure-activity relationships that govern their therapeutic potential, supported by experimental data and detailed methodologies.

Introduction

This compound, a farnesyl phenolic compound first isolated from the mushroom Albatrellus confluens, has garnered significant attention in oncological research for its potent antitumor properties.[1] It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1] These biological activities have prompted further investigation into its mechanism of action and the synthesis of derivatives with potentially enhanced efficacy and more favorable pharmacological profiles. This guide presents a head-to-head comparison of this compound and its key synthetic derivatives, summarizing available quantitative data and outlining the experimental protocols used for their evaluation.

Comparative Biological Activity

The anticancer effects of this compound and its derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic or anti-proliferative activity of these compounds.

Table 1: Comparative IC50 Values of this compound and Its Derivatives against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HT-29Colon Cancer35.4 ± 2.4[2]
SW-480Colon Cancer27.4 ± 2.2[2]
HeLaCervical Cancer30.7 ± 1.0[2]
A549Lung CancerApprox. 20-40[3]
H1299Lung CancerApprox. 20-40[3]
PC-3Prostate Cancer>50[4]
Neothis compound HT-29Colon Cancer34.6 ± 5.9[2]
SW-480Colon Cancer24.3 ± 2.5[2]
HeLaCervical Cancer30.1 ± 4.0[2]
Confluentin HT-29Colon Cancer25.8 ± 4.1
SW-480Colon Cancer33.5 ± 4.0
HeLaCervical Cancer25.9 ± 2.9
Prenyl-2-orcinol PC-3Prostate Cancer>50[4]
HT-29Colon Cancer>50[4]
Geranyl-2-orcinol PC-3Prostate Cancer29.8[4]
HT-29Colon Cancer48.7[4]
Geranylgeranyl-2-orcinol PC-3Prostate Cancer16.1[4]
HT-29Colon Cancer33.7[4]
Grifolinone A RAW 264.7Macrophage (NO inhibition)23.4
Grifolinone B RAW 264.7Macrophage (NO inhibition)22.9
Grifolic Acid GH3Pituitary Adenoma(Induces cell death)

Summary of Comparative Efficacy:

  • This compound and Neothis compound: These naturally occurring isomers exhibit comparable, potent cytotoxic activity against colon and cervical cancer cell lines, with IC50 values generally in the 24-35 µM range.[2]

  • Confluentin: Another natural derivative, Confluentin, also demonstrates significant anti-proliferative effects, with IC50 values similar to this compound and Neothis compound.

  • Synthetic Derivatives with Varying Prenyl Chain Length: A study by Dube et al. (2022) synthesized a series of this compound analogs with different prenyl chain lengths.[4] Their findings suggest a structure-activity relationship where a longer prenyl chain enhances anticancer activity. Geranylgeranyl-2-orcinol, with the longest chain, was the most potent against both prostate (PC-3) and colon (HT-29) cancer cells, exhibiting a significantly lower IC50 value in PC-3 cells compared to this compound.[4] In contrast, Prenyl-2-orcinol with the shortest chain showed minimal activity.[4]

  • Grifolinones and Grifolic Acid: These derivatives have also been investigated, with Grifolinones A and B showing potent inhibition of nitric oxide (NO) production, an activity relevant to inflammation and cancer. Grifolic acid has been shown to induce cell death in pituitary adenoma cells.

Mechanistic Insights: Signaling Pathways

This compound and its derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway.[3][5] Molecular docking studies suggest that this compound can directly bind to the PIK3CA subunit of PI3K.[3][5] This inhibition leads to a decrease in the phosphorylation of Akt (p-Akt), a key downstream effector, which in turn modulates the expression of proteins involved in cell cycle progression and apoptosis.[3][5]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Inactive) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. This compound has been demonstrated to suppress the ERK1/2 pathway.[6] This inhibition leads to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, ultimately causing cell cycle arrest, primarily in the G1 phase.[6]

ERK_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits Cell_Cycle_Arrest G1 Phase Arrest This compound->Cell_Cycle_Arrest Cyclins_CDKs Cyclins/CDKs (e.g., Cyclin D1, CDK4) ERK1_2->Cyclins_CDKs activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Cyclins_CDKs->Cell_Cycle_Progression

Caption: this compound induces G1 phase cell cycle arrest via ERK1/2 inhibition.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the anticancer properties of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis Seeding Seed cells in 96-well plate Treatment Treat with this compound or derivatives Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan Incubate for 2-4 hours MTT_add->Formazan Solubilize Solubilize formazan Formazan->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels. It is crucial for elucidating the effects of this compound and its derivatives on signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound or its derivatives for a specified time. Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) while vortexing gently and stored at -20°C overnight to permeabilize the cell membrane.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.[7][8]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based anticancer agents. Head-to-head comparisons reveal that both naturally occurring and synthetic derivatives possess potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines. Structure-activity relationship studies, particularly on synthetic derivatives with modified prenyl chains, indicate that structural modifications can significantly enhance anticancer potency.

The primary mechanisms of action involve the inhibition of key oncogenic signaling pathways, including the PI3K/Akt and ERK1/2 pathways, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel this compound derivatives.

Future research should focus on:

  • Synthesis and evaluation of a broader range of synthetic derivatives to further elucidate the structure-activity relationships and identify lead compounds with improved efficacy and selectivity.

  • In-depth mechanistic studies to identify additional molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies using animal models to evaluate the therapeutic potential, pharmacokinetics, and safety profiles of the most promising derivatives.

  • Combination therapy studies to explore the synergistic effects of this compound derivatives with existing chemotherapeutic agents.

By systematically exploring the chemical space around the this compound scaffold, researchers can pave the way for the development of novel and effective anticancer therapies.

References

Validating Grifolin's Molecular Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Grifolin's performance against its molecular targets, supported by available experimental data. We delve into the validation of these targets, with a focus on knockout and knockdown models, and compare this compound to other inhibitors targeting similar pathways.

This compound, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated significant anti-tumor activity.[1][2][3][4][5][6] Its mechanism of action involves the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This guide focuses on the validation of its primary molecular targets: Extracellular signal-regulated kinases 1 and 2 (ERK1/2), the tumor suppressor p53, and Death-Associated Protein Kinase 1 (DAPK1).

Key Molecular Targets of this compound

This compound exerts its anti-cancer effects by interacting with multiple signaling cascades. Biochemical and cellular studies have identified the following as key molecular targets:

  • ERK1/2: this compound directly binds to and inhibits the kinase activity of ERK1/2, crucial components of the MAPK signaling pathway that regulates cell proliferation and survival.[7]

  • p53: this compound can upregulate the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis.[1][2]

  • DAPK1: this compound upregulates DAPK1, a protein kinase involved in apoptosis and autophagy, through a p53-dependent mechanism.[1][2]

Target Validation Using Genetic Models

The gold standard for validating a drug's molecular target is the use of genetic models, such as knockout cell lines or animals, where the target gene is inactivated. While direct knockout validation for this compound is limited in publicly available literature, evidence from knockdown studies provides valuable insights.

DAPK1 Knockdown Studies

A key study investigating the role of DAPK1 in this compound-induced apoptosis utilized siRNA to knockdown DAPK1 expression in nasopharyngeal carcinoma cells. The results demonstrated that the reduction of DAPK1 levels significantly interfered with the apoptotic effects of this compound and reduced the activation of caspase-3, a key executioner of apoptosis.[2] This provides strong evidence that DAPK1 is a critical mediator of this compound's pro-apoptotic activity.[2]

While specific studies on this compound's effects in ERK1/2 or p53 knockout models were not identified in the current literature search, the direct binding and inhibition of ERK1/2 by this compound have been robustly demonstrated through biochemical and cellular assays.[7]

Comparative Performance of this compound

To contextualize the therapeutic potential of this compound, its performance can be compared with other well-characterized inhibitors targeting the ERK1/2 pathway.

This compound vs. Other ERK1/2 Inhibitors

Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) are two prominent ERK1/2 inhibitors that have been evaluated in clinical trials.[8][9][10][11][12]

CompoundTarget(s)IC50 / KiAssay TypeReference
This compound ERK1/2Not explicitly defined as IC50/Ki in provided resultsIn vitro and ex vivo kinase assays[7]
Ulixertinib (BVD-523) ERK1, ERK2Ki < 0.3 nMBiochemical Assay[9]
Ravoxertinib (GDC-0994) ERK1, ERK2IC50 = 1.1 nM (ERK1), 0.3 nM (ERK2)Biochemical Assay

Note: Direct comparative IC50 or Ki values for this compound against ERK1/2 were not available in the searched literature. The table highlights the potency of clinical-stage ERK1/2 inhibitors.

In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines at micromolar concentrations. For instance, in human ovarian cancer A2780 cells, this compound significantly decreased cell viability in a dose- and time-dependent manner, with effective concentrations ranging from 25 to 100 µM.[13] Similarly, against human colon cancer cell lines SW480 and HT29, this compound exhibited IC50 values of 35.4 ± 2.4 μM and 30.7 ± 1.0 μM, respectively.[3]

Ravoxertinib (GDC-0994) has been shown to sharply inhibit the proliferation of BRAF mutant cancer cells at concentrations of 0.3 to 1 µM.[8] Ulixertinib has also demonstrated potent inhibition of cell proliferation in various neuroblastoma cell lines in a dose-dependent manner.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Grifolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras This compound This compound ERK ERK1/2 This compound->ERK Inhibition p53 p53 This compound->p53 Upregulation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes DAPK1 DAPK1 p53->DAPK1 Upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis DAPK1->Apoptosis Induces

This compound's impact on key cancer signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Conceptual) Cell Culture Cancer Cell Lines (e.g., A2780, SW480) This compound Treatment Treat with this compound (Dose-response & Time-course) Cell Culture->this compound Treatment Viability Assay MTT Assay This compound Treatment->Viability Assay Western Blot Western Blot for p-ERK, p53, DAPK1 This compound Treatment->Western Blot Kinase Assay In Vitro ERK1/2 Kinase Assay Xenograft Model Establish Tumor Xenografts in Mice This compound Administration Administer this compound Xenograft Model->this compound Administration Knockout Model Utilize Knockout Mice (e.g., ERK1-/-, p53-/-, DAPK1-/-) Knockout Model->this compound Administration Tumor Measurement Monitor Tumor Growth This compound Administration->Tumor Measurement IHC Immunohistochemistry for Target Proteins Tumor Measurement->IHC

A conceptual workflow for validating this compound's targets.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings discussed, the following are detailed protocols for key experiments.

In Vitro ERK1/2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ERK1 or ERK2.

  • Reaction Setup: In a 96-well plate, combine purified active ERK1 or ERK2 enzyme with a specific substrate (e.g., Myelin Basic Protein) in a kinase assay buffer.

  • Compound Addition: Add varying concentrations of this compound or a control inhibitor (dissolved in DMSO) to the wells.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. For radioactive assays, this involves capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods like ADP-Glo™, luminescence is measured, which correlates with ADP production.[14]

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[15][16][17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[13]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

This technique is used to measure the levels of phosphorylated (active) and total ERK in cells after treatment with an inhibitor.[20][21][22][23]

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

References

Grifolin-Based Therapies: A Comparative Guide to Preclinical Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data available for Grifolin-based therapies against established standard-of-care chemotherapeutic agents. As of late 2025, this compound, a natural compound isolated from the mushroom Albatrellus confluens, has demonstrated promising anticancer properties in various preclinical models. However, it is crucial to note that this compound has not yet been evaluated in human clinical trials. This guide, therefore, focuses on a comparative analysis of its in vitro and in vivo preclinical efficacy against standard therapies for nasopharyngeal carcinoma, ovarian cancer, lung cancer, and colon cancer.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound and standard-of-care chemotherapies in various cancer cell lines.

Nasopharyngeal Carcinoma
CompoundCell LineIC50 (µM)Citation
This compoundCNE124[1]
Cisplatin (B142131)CNE1Not available
Ovarian Cancer
CompoundCell LineIC50 (nM)Citation
This compoundA2780Not available
Paclitaxel (B517696)Various0.4 - 3.4[2]
CisplatinVarious0.1 - 0.45 (µg/ml)[2]

Note: While this compound has been studied in ovarian cancer cell lines, specific IC50 values were not found in the provided search results.

Lung Cancer
CompoundCell LineIC50 (µM)Citation
This compoundA549, H129910, 20, 40 (inhibited proliferation)[3]
This compoundA5493.12 - 4.67[4]
CisplatinA5499 ± 1.6[5]
CisplatinH129927 ± 4[5]
Cisplatin170 lung cancer cell linesWide distribution[6]
CisplatinA5496.59[7]
CisplatinA5494.97[8]
Colon Cancer
CompoundCell LineIC50 (µM)Citation
This compoundSW48035.4 ± 2.4[9]
This compoundHT2930.7 ± 1.0[9]
5-Fluorouracil (B62378)HCT 11613.5 (3 days), 1.48 (5 days)[10]
5-FluorouracilHT-2911.25 (5 days)[10]
5-FluorouracilSW62013 (µg/ml)[11]
5-FluorouracilSW4819.85[12]
5-FluorouracilHT2934.18[12]
5-FluorouracilHCT 11619.87[12]

In Vivo Efficacy: Preclinical Animal Models

Animal models provide the first indication of a compound's potential therapeutic effect in a living organism. The following table summarizes the available in vivo data for this compound and standard-of-care chemotherapies.

Cancer TypeCompoundAnimal ModelDosing RegimenKey FindingsCitation
Nasopharyngeal CarcinomaThis compoundNude mice with 5-8F-Z cell xenografts32 mg/kg/day for 25 daysSignificantly reduced lung metastases[1][13][14]
Ovarian CancerPaclitaxelOrthotopic mouse model25 mg/kg twice weekly (oral)As effective as IP paclitaxel at inhibiting tumor growth[15]
Ovarian CancerPaclitaxelMurine xenograftsNot specified2-fold longer survival compared to control[16]
Lung CancerThis compoundNude mice with A549 xenografts15 and 30 mg/kg/dayInhibited tumor growth[3][17]
Lung CancerCisplatinMouse model of NSCLCNot specifiedReduced tumor burden[18]
Lung CancerCisplatinSCID mice with H69/CDDP & PC-14/CDDP xenograftsNot specifiedShowed in vivo resistance[19]
Colon Cancer5-FluorouracilMouse model of metastatic CRCIntravenous injectionReduced viability of metastatic cells and prolonged survival[20]
Colon Cancer5-FluorouracilMurine colon carcinoma100 mg/kg weeklyPotentiated antitumor effect when combined with Leucovorin[21]
Colon Cancer5-FluorouracilNude mice with HCT-116 xenograftsNot specifiedSignificantly decreased tumor weight[22]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549, H1299, SW480, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound or the standard-of-care drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., A549, 5-8F-Z) are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a certain size, mice are randomly assigned to treatment and control groups. The compound is administered via a specific route (e.g., intraperitoneal, oral) and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Overall survival of the mice may also be recorded.

  • Immunohistochemistry: Tumor tissues may be analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: A Focus on Key Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis.

Grifolin_Signaling_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT inhibits p53 p53 This compound->p53 activates Metastasis Metastasis ERK1_2->Metastasis promotes CellCycleArrest G1 Cell Cycle Arrest ERK1_2->CellCycleArrest induces Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits DAPK1 DAPK1 p53->DAPK1 upregulates DAPK1->Apoptosis induces Preclinical_Workflow start Compound Identification (e.g., this compound) in_vitro In Vitro Studies (Cell Lines) start->in_vitro ic50 IC50 Determination (MTT Assay) in_vitro->ic50 mechanism Mechanism of Action (Western Blot, Flow Cytometry) in_vitro->mechanism in_vivo In Vivo Studies (Animal Models) ic50->in_vivo mechanism->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity end Candidate for Clinical Trials efficacy->end toxicity->end

References

A Comparative Analysis of Grifolin's Antibacterial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available research highlights the potential of Grifolin, a natural compound isolated from mushrooms of the Albatrellus genus, as a potent antibacterial agent, particularly against certain Gram-positive bacteria. This comparison guide synthesizes existing experimental data to evaluate this compound's performance against well-established antibiotics, Penicillin and Ciprofloxacin (B1669076), providing researchers, scientists, and drug development professionals with a concise overview of its current standing in the field of antimicrobial research.

Executive Summary

This compound has demonstrated significant in vitro antibacterial activity, with notable efficacy against Bacillus cereus and Enterococcus faecalis. While data on a broader spectrum of bacteria, including Gram-negative species and other significant pathogens like Staphylococcus aureus and Escherichia coli, is currently limited in publicly available literature, the existing findings warrant further investigation into this compound's potential as a novel antibiotic. This guide presents a side-by-side comparison of Minimum Inhibitory Concentration (MIC) values, details the standard experimental protocols for determining antibacterial activity, and visualizes the workflow for such assessments.

Data Presentation: this compound vs. Standard Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to Penicillin and Ciprofloxacin against selected Gram-positive bacteria. All values are presented in micrograms per milliliter (µg/mL).

Bacterial Species This compound (µg/mL) Penicillin (µg/mL) Ciprofloxacin (µg/mL)
Bacillus cereus10[1]0.06 - >8[2][3]0.03 - 1.6[4][5][6]
Enterococcus faecalis0.5[1]≥4 (Elevated MIC)[7][8]1 - >64[9][10]
Staphylococcus aureusData Not Available--
Escherichia coliData Not Available--

Note: The MIC values for Penicillin and Ciprofloxacin can vary significantly depending on the strain and the presence of antibiotic resistance. The ranges provided reflect values reported in the cited literature. Data for this compound against Staphylococcus aureus and Escherichia coli were not available in the reviewed sources. A review article by Bouyahya et al. (2022) mentions that this compound has shown activity against Staphylococcus aureus and Bacillus subtilis, but specific MIC values were not provided.[11]

Experimental Protocols

The determination of a compound's antibacterial activity is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are critical for understanding a substance's potency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common method for determining the MIC is the broth microdilution method.

Protocol:

  • Preparation of Reagents: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and wells with only medium (negative control) are also included.

  • Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test organism, typically 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is plated onto an agar (B569324) medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial compound.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculate Inoculate Microtiter Plate compound_prep->inoculate inoculum_prep->inoculate incubate_mic Incubate Plate (16-20h) inoculate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture end End read_mic->end MIC Only incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC Value (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc read_mbc->end

Caption: Workflow for MIC and MBC Determination.

This compound's Antibacterial Mechanism of Action: An Overview

While the precise molecular targets of this compound's antibacterial activity have not been fully elucidated, its chemical structure as a phenolic compound suggests potential mechanisms of action. Phenolic compounds are known to exert their antimicrobial effects through various means, including:

  • Disruption of the Cell Membrane: They can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components.

  • Inhibition of Enzyme Activity: Phenolic compounds can interact with and inhibit essential bacterial enzymes, thereby disrupting metabolic pathways.

  • Protein Denaturation: At higher concentrations, they can cause the denaturation of cellular proteins.

The diagram below illustrates a generalized logical relationship for the potential antibacterial mechanisms of phenolic compounds like this compound.

G cluster_mechanisms Potential Antibacterial Mechanisms cluster_effects Cellular Effects This compound This compound (Phenolic Compound) membrane_disruption Cell Membrane Disruption This compound->membrane_disruption enzyme_inhibition Inhibition of Essential Enzymes This compound->enzyme_inhibition protein_denaturation Protein Denaturation This compound->protein_denaturation leakage Leakage of Intracellular Components membrane_disruption->leakage metabolism_disruption Disruption of Metabolic Pathways enzyme_inhibition->metabolism_disruption loss_of_function Loss of Protein Function protein_denaturation->loss_of_function bacterial_death Bacterial Cell Death leakage->bacterial_death metabolism_disruption->bacterial_death loss_of_function->bacterial_death

Caption: Potential Antibacterial Mechanisms of this compound.

Conclusion and Future Directions

The available data indicates that this compound exhibits potent antibacterial activity against the Gram-positive bacteria Bacillus cereus and Enterococcus faecalis, with MIC values that are competitive with or superior to some standard antibiotics. However, a significant gap in knowledge exists regarding its efficacy against a wider range of clinically relevant bacteria, including Gram-negative species and resistant strains like MRSA. Furthermore, a detailed understanding of its mechanism of action is crucial for its development as a therapeutic agent.

Future research should focus on:

  • Broad-Spectrum Activity Screening: Evaluating the MIC and MBC of this compound against a diverse panel of pathogenic bacteria.

  • Mechanism of Action Studies: Identifying the specific molecular targets and pathways affected by this compound in bacterial cells.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

The promising initial findings for this compound underscore the importance of continued exploration of natural products as a source of novel antimicrobial agents in the fight against antibiotic resistance.

References

A Comparative Guide to the Metabolism and Pharmacokinetics of Grifolin Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Grifolin, a natural compound isolated from mushrooms such as Albatrellus confluens, has garnered significant attention for its potent anti-cancer properties demonstrated in a variety of preclinical models.[1][2] Its therapeutic potential is linked to its ability to induce apoptosis, cell cycle arrest, and autophagy in cancer cells.[1][3] However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile remains a critical knowledge gap. Numerous studies and reviews highlight that detailed pharmacokinetic and metabolic data are largely unavailable, representing a crucial next step for its clinical development.[1][3][4] This guide synthesizes the currently available data on this compound's biological effects, provides detailed hypothetical and generalized experimental protocols to guide future research, and contextualizes its potential metabolic fate based on the biotransformation of structurally similar compounds.

Current State of Pharmacokinetic Research: A Noteworthy Data Gap

Despite extensive in vitro and some in vivo investigations into this compound's pharmacological effects, there is a conspicuous absence of published data detailing its pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) across any species. Reviews consistently underscore that for this compound to move towards any potential pharmaceutical application, comprehensive pharmacodynamic and pharmacokinetic testing is imperative.[1][3]

The available in vivo research has focused primarily on demonstrating efficacy in animal models, particularly mice with tumor xenografts. These studies provide valuable information on effective dosing and administration routes for achieving a pharmacological response but do not characterize the compound's metabolic profile.

In Vivo Efficacy and Dosing in Murine Models

While pharmacokinetic data is lacking, several studies have established effective dosages of this compound for cancer treatment in mouse models. This information provides a crucial starting point for designing future pharmacokinetic and toxicology studies.

SpeciesModelAdministration RouteDosageObserved EffectReference
MouseA549 Lung Cancer XenograftIntraperitoneal (i.p.)15 and 30 mg/kg/dayInhibition of tumor growth, decreased cell proliferation, and increased apoptosis.[5]
Mouse5-8F-Z Metastatic Cell InjectionNot Specified32 mg/kg/day for 25 daysSignificant reduction in lung metastases (to 18.2%).[1]
MouseOvarian Cancer XenograftNot Specified15 mg/kg every 2 days for one monthSignificantly increased survival rate of tumor-bearing animals.[1]
Experimental Protocols for Future Studies

To address the existing data gap, the following sections outline detailed methodologies for key experiments required to characterize the cross-species metabolism and pharmacokinetics of this compound.

This protocol provides a framework for assessing the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) and can be adapted for other species.

  • Animal Models: Select at least two species (e.g., mice and rats) to enable initial cross-species comparison. Animals should be healthy, adult males and females, and acclimatized for at least one week before the study.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

    • Administer a single dose via intravenous (IV) and oral (PO) routes to different groups of animals to determine both clearance and oral bioavailability. A typical dosage, based on efficacy studies, could start in the 10-30 mg/kg range.[1][5]

  • Sample Collection:

    • Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

    • For metabolism studies, collect urine and feces over 24 or 48 hours using metabolic cages.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method for quantifying this compound in plasma, urine, and feces. High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for this type of analysis due to its high sensitivity and specificity.[6][7]

    • Method validation should assess linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[6]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Parameters to calculate include: Maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Metabolite Identification:

    • Analyze plasma, urine, and fecal samples using high-resolution mass spectrometry to identify potential metabolites.

    • Compare samples from treated animals to control samples to distinguish drug-related compounds.

  • System Preparation: Obtain pooled liver microsomes from different species (e.g., human, rat, mouse, dog) and the necessary cofactors (e.g., NADPH regenerating system).

  • Incubation: Incubate this compound (e.g., at 1-10 µM) with the liver microsomes and cofactors in a buffer solution at 37°C.

  • Sample Processing: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound (this compound) and the formation of metabolites.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance. This data can be used to predict in vivo hepatic clearance and potential species differences in metabolic rates.

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflows and biological pathways relevant to this compound research.

Experimental Workflow for Pharmacokinetic Study cluster_preclinical Preclinical Study Design cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Interpretation A Species Selection (e.g., Rat, Mouse) B Dose Formulation (this compound in Vehicle) A->B C Route Administration (IV and Oral Groups) B->C D Compound Administration C->D E Serial Blood Sampling (0-24h) D->E F Urine & Feces Collection (Metabolic Cages) D->F G Plasma Preparation E->G H LC-MS/MS Method Development & Validation F->H G->H I Sample Quantification H->I H->I J PK Parameter Calculation (Cmax, AUC, t½) I->J K Metabolite Identification I->K L Cross-Species Comparison & Report Generation J->L K->L Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) This compound This compound P1_Metabolite Hydroxylated Metabolites (Oxidation of side chain or ring) This compound->P1_Metabolite Oxidation P2_Metabolite_G Glucuronide Conjugates This compound->P2_Metabolite_G Glucuronidation P2_Metabolite_S Sulfate Conjugates This compound->P2_Metabolite_S Sulfation P1_Metabolite->P2_Metabolite_G Glucuronidation P1_Metabolite->P2_Metabolite_S Sulfation Excretion Excretion (Urine, Feces) P2_Metabolite_G->Excretion P2_Metabolite_S->Excretion Signaling Pathways Modulated by this compound cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK1/2 This compound->ERK Inhibits Apoptosis Apoptosis (Cell Death) This compound->Apoptosis Induces Arrest G1 Cell Cycle Arrest This compound->Arrest Induces AKT AKT (p-AKT) PI3K->AKT Survival Cell Survival AKT->Survival Promotes AKT->Apoptosis Inhibits Proliferation Cell Proliferation (Cyclin D1, CDK4) ERK->Proliferation Promotes

References

Grifolin's Transcriptomic Signature: A Comparative Analysis Against Alternative ERK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the transcriptomic effects of Grifolin, a natural compound with anti-cancer properties, reveals a distinct gene expression signature when benchmarked against other targeted inhibitors of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This guide provides an in-depth look at the cellular mechanisms of this compound, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a farnesyl phenolic compound, has been shown to directly target and inhibit ERK1/2, key proteins in a signaling cascade frequently hyperactivated in various cancers.[1][2] This inhibition triggers a cascade of downstream effects, ultimately leading to the suppression of tumor growth, proliferation, and metastasis. This guide delves into the specifics of these transcriptomic changes, comparing them with those induced by the synthetic ERK1/2 inhibitors, Ulixertinib and SCH772984.

Quantitative Transcriptomic Analysis: this compound vs. Alternatives

To provide a clear comparison, the following tables summarize the differentially expressed genes observed in cancer cell lines treated with this compound, Ulixertinib, and SCH772984. While a complete RNA-sequencing dataset for this compound was not publicly available, the table for this compound has been compiled from multiple studies reporting on specific gene expression changes.

Table 1: Differentially Expressed Genes in A549 Human Lung Carcinoma Cells Treated with this compound

GeneRegulationFold Change/SignificanceFunctionReference
Downregulated Genes
KRASDownSignificantly DecreasedGTPase, upstream activator of ERK1/2[3]
Cyclin D1DownSignificantly DecreasedCell Cycle Progression (G1 Phase)[4]
Cyclin EDownSignificantly DecreasedCell Cycle Progression (G1/S Transition)[4]
CDK4DownSignificantly DecreasedCell Cycle Progression (G1 Phase)[4]
DNMT1DownDose-dependent DecreaseDNA Methyltransferase, Gene Silencing[1]
MMP2DownMarked Decrease (P<0.001)Extracellular Matrix Remodeling, Invasion[4][5]
CD44DownMarked Decrease (P<0.001)Cell Adhesion, Migration[4][5]
PGC1αDownSuppressed at mRNA and protein levelMitochondrial Biogenesis, Energy Homeostasis[5]
Upregulated Genes
PTENUpSignificantly IncreasedTumor Suppressor, PI3K/AKT Pathway Antagonist[1]
TIMP2UpSignificantly IncreasedInhibitor of Matrix Metalloproteinases[1]
p19INK4DUpSignificant UpregulationCDK Inhibitor, Cell Cycle Arrest[6]
DAPK1UpAt least 2-fold IncreasePro-apoptotic Kinase[7]

Table 2: Differentially Expressed Genes in NGP Neuroblastoma Cells Treated with Ulixertinib (7.5 µM for 24h)

A comprehensive list of 120 upregulated and 187 downregulated genes is available in the supplementary materials of the referenced study. A selection of key genes is presented below.

GeneRegulationLog2 Fold ChangeFunctionReference
Downregulated Genes [1]
EGR1Down-2.5Transcription Factor, Cell Growth[1]
FOSDown-2.2Transcription Factor, Cell Proliferation[1]
DUSP6Down-2.0Dual Specificity Phosphatase, MAPK Inactivation[1]
CCND1 (Cyclin D1)Down-1.5Cell Cycle Progression[1]
Upregulated Genes [1]
TXNIPUp3.0Thioredoxin Interacting Protein, Oxidative Stress[1]
GADD45GUp2.5Growth Arrest and DNA Damage-inducible[1]
CDKN1A (p21)Up2.0Cyclin-Dependent Kinase Inhibitor, Cell Cycle Arrest[1]
TRIB3Up2.8Tribbles Pseudokinase 3, Stress Response[1]

Table 3: Differentially Expressed Genes in HCT116, COLO205, and A375 Cancer Cells Treated with SCH772984

Data is based on microarray analysis. The table highlights commonly regulated and SCH772984-specific gene ontology terms.

Gene Ontology (GO) TermRegulationSignificanceKey GenesReference
Commonly Downregulated [8]
DNA ReplicationDownHighly SignificantMCM complex, ORC complex[8]
Cell Cycle Phase TransitionDownHighly SignificantCyclins, CDKs[8]
SCH772984-Specific Upregulated [8]
Response to Type I InterferonUpHighly Significant (P = 1.08 x 10⁻⁸)IFI6, IFI27, ISG15[8]

Signaling Pathways Modulated by this compound

This compound's primary mode of action is the direct inhibition of ERK1/2. This initiates a series of downstream events that collectively contribute to its anti-tumor effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound treatment.

Grifolin_ERK1_2_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Elk1 Elk1 ERK1_2->Elk1 DNMT1 DNMT1 Elk1->DNMT1 Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., PTEN, TIMP2) DNMT1->Tumor_Suppressor_Genes Inhibits Expression Metastasis Metastasis Tumor_Suppressor_Genes->Metastasis

Caption: this compound inhibits the ERK1/2-Elk1-DNMT1 signaling axis.

This compound directly inhibits ERK1/2, which in turn prevents the phosphorylation of the transcription factor Elk1.[1] This leads to the downregulation of DNA methyltransferase 1 (DNMT1).[1] Reduced DNMT1 activity results in the epigenetic reactivation of tumor suppressor genes, such as PTEN and TIMP2, which play crucial roles in inhibiting cancer cell metastasis.[1]

Grifolin_Cell_Cycle_Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 p19INK4D p19INK4D This compound->p19INK4D Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 ERK1_2->CyclinD1_CDK4 CyclinE Cyclin E ERK1_2->CyclinE pRB_phos pRB Phosphorylation CyclinD1_CDK4->pRB_phos CyclinE->pRB_phos G1_S_Transition G1/S Phase Transition pRB_phos->G1_S_Transition p19INK4D->CyclinD1_CDK4

Caption: this compound induces G1 phase cell cycle arrest.

By inhibiting the ERK1/2 pathway, this compound leads to a concomitant decrease in the expression of key cell cycle regulators, including Cyclin D1, Cyclin E, and CDK4.[9][4][6] This reduction in activity prevents the phosphorylation of the retinoblastoma protein (pRB), a critical step for progression from the G1 to the S phase of the cell cycle.[6] Furthermore, this compound has been shown to upregulate the expression of the CDK inhibitor p19INK4D, which further contributes to G1 arrest.[6]

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma), NGP (human neuroblastoma), HCT116 (human colon carcinoma), COLO205 (human colon adenocarcinoma), and A375 (human malignant melanoma) cell lines were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: A549 cells were treated with this compound at concentrations ranging from 10 to 40 µM for 24 to 72 hours, depending on the specific assay.[9]

  • Ulixertinib Treatment: NGP cells were treated with 7.5 µM Ulixertinib for 24 hours for RNA-sequencing analysis.[1]

  • SCH772984 Treatment: HCT116, COLO205, and A375 cells were treated with SCH772984 for 24 hours at concentrations of 200 nM, 80 nM, and 200 nM, respectively, for microarray analysis.[8]

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA was extracted from treated and untreated control cells using TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation (for RNA-Seq): mRNA was enriched using oligo(dT) magnetic beads. Sequencing libraries were then prepared using a suitable kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina) following the manufacturer's instructions.

  • Sequencing (for RNA-Seq): The prepared libraries were sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

  • Microarray Analysis: For SCH772984-treated cells, gene expression profiling was performed using the Illumina HumanHT-12 v4 Expression BeadChip platform.

Data Analysis

The following workflow outlines the key steps in the analysis of the transcriptomic data.

RNA_Seq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (STAR or HISAT2) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts or RSEM) Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis (DESeq2 or edgeR) Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis (GO, KEGG) DEG_Analysis->Functional_Annotation

References

A Comparative Performance Analysis of Grifolin and Other ERK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective benchmark of Grifolin, a natural product with noted anti-cancer properties, against leading synthetic ERK inhibitors. The data presented herein is compiled from publicly available experimental research to facilitate an evidence-based comparison for professionals in drug discovery and oncology research.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like RAS and BRAF, making ERK1/2 a compelling target for therapeutic intervention. This guide compares the performance of this compound with other well-characterized ERK1/2 inhibitors: Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and SCH772984.

Quantitative Performance Data

The following tables summarize the inhibitory activities of this compound and its synthetic counterparts. It is crucial to distinguish between biochemical assays, which measure direct enzyme inhibition in a cell-free system, and cell-based assays, which measure the overall effect on cell viability or proliferation.

Table 1: Biochemical Potency Against ERK1/2 Kinases

CompoundTargetIC50 / KᵢAssay Type
This compound ERK1/2Data Not Available*In vitro Kinase Assay
Ulixertinib (BVD-523) ERK1Kᵢ < 0.3 nMBiochemical Assay
ERK2IC50 < 0.3 nMBiochemical Assay
Ravoxertinib (GDC-0994) ERK1IC50 = 1.1 - 6.1 nMBiochemical Assay
ERK2IC50 = 0.3 - 3.1 nMBiochemical Assay
SCH772984 ERK1IC50 = 4 nMCell-Free Assay
ERK2IC50 = 1 nMCell-Free Assay

*Note on this compound's Biochemical Potency: While studies confirm that this compound directly binds to and inhibits the kinase activity of ERK1/2 in cell-free in vitro assays, specific IC50 values from these biochemical assays are not currently available in the cited literature[1][2]. The available quantitative data for this compound pertains to its effects in cell-based assays (see Table 2).

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineIC50 (Cell Viability)Key Mutation(s)
This compound SW480 (Colon)~27 µMKRAS
HT29 (Colon)~35 µMBRAF
HeLa (Cervical)~31-34 µMN/A
Ulixertinib (BVD-523) A375 (Melanoma)Potent inhibition of pRSKBRAF V600E
Ravoxertinib (GDC-0994) BRAF-mutant cellsStrong inhibition of proliferationBRAF
RAS-mutant cellsWeaker inhibition of proliferationRAS
SCH772984 BRAF-mutant cellsEC50 < 500 nM in ~88% of linesBRAF
RAS-mutant cellsEC50 < 500 nM in ~49% of linesRAS

Summary of Findings: The synthetic inhibitors Ulixertinib, Ravoxertinib, and SCH772984 demonstrate high biochemical potency, with IC50 values in the low nanomolar range, establishing them as potent direct inhibitors of ERK1/2 kinases[3][4]. This compound has been confirmed as a direct ERK1/2 inhibitor, but its potency in a comparable cell-free system has not been quantitatively reported[1][2]. In cell-based assays, this compound demonstrates anti-proliferative effects in the micromolar range[5]. This discrepancy highlights the difference between direct enzyme inhibition and overall cellular efficacy, which is influenced by factors such as cell permeability and metabolism.

Visualizing Mechanisms and Workflows

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, initiated by growth factors and culminating in the regulation of gene expression. It highlights the central position of MEK1/2 and the terminal kinases ERK1/2, which are the targets for the inhibitors discussed.

MAPK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus (Transcription Factors, e.g., Elk1) erk->nucleus prolif Cell Proliferation, Survival, Differentiation nucleus->prolif inhibitor This compound & Other ERK Inhibitors inhibitor->erk

MAPK/ERK signaling pathway and point of inhibition.
Experimental Workflow: Inhibitor Comparison

This workflow outlines a typical experimental process for comparing the efficacy of different ERK inhibitors, from initial biochemical assays to cell-based and in vivo models.

Experimental_Workflow start Start: Select Inhibitors (this compound, Ulixertinib, etc.) biochem Biochemical Assay (In Vitro Kinase Assay) - Determine IC50 - Assess direct enzyme inhibition start->biochem cell_culture Cell-Based Assays - Select cancer cell lines (e.g., BRAF, KRAS mutant) start->cell_culture invivo In Vivo Xenograft Models - Assess anti-tumor efficacy - Evaluate tolerability biochem->invivo Potent candidates prolif_assay Cell Proliferation/Viability (MTT / SRB Assay) - Determine GI50/IC50 cell_culture->prolif_assay western_blot Target Engagement (Western Blot) - Measure p-ERK, p-RSK levels cell_culture->western_blot prolif_assay->invivo Active compounds western_blot->invivo On-target activity end End: Comparative Performance Profile invivo->end

General workflow for comparing ERK inhibitors.

Experimental Protocols

In Vitro ERK2 Kinase Assay (Luminescence-Based)

This protocol is a representative, non-radioactive method for determining the biochemical potency (IC50) of an inhibitor against purified ERK2 enzyme.

Objective: To quantify the direct inhibition of ERK2 kinase activity in a cell-free system.

Materials:

  • Recombinant active ERK2 enzyme.

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).

  • ATP (Adenosine Triphosphate).

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

  • Test inhibitors (this compound, Ulixertinib, etc.) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these into the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of diluted ERK2 enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation:

    • Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer.

    • Start the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ system):

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cellular potency of an inhibitor.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., SW480, HT29).

  • Complete cell culture medium.

  • Test inhibitors serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and replace it with 100 µL of medium containing the various concentrations of the test inhibitor or vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15-20 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Comparative Meta-Analysis of Grifolin's Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Grifolin, a natural compound derived from the mushroom Albatrellus confluens, has garnered significant attention in oncological research for its potential therapeutic effects.[1][2] This guide provides a meta-comparative analysis of this compound's efficacy based on published in vitro and in vivo studies. It objectively compares its performance with other well-studied natural compounds—Curcumin, Resveratrol, and Quercetin—across various cancer types, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed perspective on the potential of this compound as an anti-cancer agent.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of this compound and other selected natural compounds in lung, ovarian, and gastric cancers.

Table 1: Comparative Efficacy in Lung Cancer
CompoundCell LineAssayResultsReference
This compound A549, H1299MTT AssayDose-dependent inhibition of cell proliferation (10, 20, 40 µM)[3][4]
A549, H1299Colony FormationSuppressed colony formation[3]
A549, H1299Flow CytometryInduced G1 phase cell cycle arrest and apoptosis[3][4]
A549 xenograftIn vivoInhibited tumor growth (15 and 30 mg/kg/day)[3]
Curcumin A549Not SpecifiedSynergistic effect with radiotherapy[5]
Resveratrol A549, H460Not SpecifiedInhibited PI3K/AKT/mTOR signaling[5]
Quercetin Not SpecifiedEpidemiologicalAssociated with prevention of lung cancer[1]
Lycorine A549, H460In vitro/In vivoInhibited tumor growth and metastasis (2.5 and 5.0 mg/kg)[6]
Celastrol A549In vitroInhibited proliferation and promoted apoptosis (up to 3 µM)[6]
Table 2: Comparative Efficacy in Ovarian Cancer
CompoundCell LineAssayResultsReference
This compound A2780MTT AssaySuppressed cell viability in a dose- and time-dependent manner[2]
A2780Flow CytometryInduced apoptosis and G1 cell cycle arrest[2]
A2780Western BlotInactivated ERK1/2 and Akt pathways[2]
Curcumin OVCAR3Not SpecifiedReduced STAT-3 phosphorylation, enhanced IL-6 and IL-8 release[2]
A2780Not SpecifiedIn combination with Dihydroartemisinin, upregulated miR-124[2]
Resveratrol Not SpecifiedNot SpecifiedModulates autophagy[2]
Quercetin A2780/CaOV3, ES-2Not SpecifiedInduced apoptosis in cisplatin-sensitive and -resistant cells[2]
Xenograft modelIn vivoIn combination with radiation, decreased cancer cell growth[2]
Indole-3-carbinol (I3C), Diindolylmethane (DIM), Epigallocatechin-3-gallate (EGCG) Advanced Ovarian CancerClinical TrialInvestigated for effectiveness in treating advanced ovarian cancer[7]
Table 3: Comparative Efficacy in Gastric Cancer
CompoundCell LineAssayResultsReference
This compound BGC823, SGC7901Transwell AssaySignificantly suppressed cell invasion[8][9]
BGC823, SGC7901Flow CytometryCaused G1 phase cell cycle arrest and increased apoptosis[8][9]
BGC823, SGC7901 xenograftIn vivoSignificantly increased survival rate (15 mg/kg body weight/2 days)[8][9]
Curcumin SGC-7901In vitroReduced migration, invasion, and proliferation[1]
BGC-823 xenograftIn vivoIn combination with 5-FU and oxaliplatin, significantly reduced tumor growth[1]
Resveratrol Not SpecifiedIn vitroInduced apoptosis and inhibited proliferation, migration, and invasion[1]
Quercetin Not SpecifiedNot SpecifiedModulates MEK/ERK and Nrf2/keap1 signaling pathways[1]
Piperlongumine SGC-7901, BGC-823, AGS, MKN-45, MGC-803In vitroAntiproliferative and proapoptotic effects[10]
Matrine BGC-823, SGC-7901, MKN-28In vitroAntiproliferative effects, cell cycle arrest[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies for evaluating the efficacy of this compound.

Cell Viability and Proliferation Assays
  • MTT Assay : Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 490 nm or 550 nm) to determine cell viability.[3][8]

  • Colony Formation Assay : A low density of cells is seeded in 6-well plates and treated with this compound. After a period of incubation (e.g., 14 days), the colonies are fixed, stained with crystal violet, and counted.[3]

  • EdU Incorporation Assay : Cell proliferation is measured by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA. Cells are incubated with EdU, followed by fixation, permeabilization, and a click chemistry reaction to visualize EdU-positive cells.[3]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry :

    • Apoptosis : Cells are treated with this compound, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[3][8]

    • Cell Cycle : Cells are fixed in ethanol (B145695) and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.[3][8]

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay : A confluent monolayer of cells is scratched to create a "wound." The cells are then treated with this compound, and the closure of the wound is monitored and photographed at different time points to assess cell migration.[3]

  • Transwell Invasion Assay : Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. After incubation with this compound, the non-invading cells are removed, and the invaded cells on the lower surface of the membrane are fixed, stained, and counted.[3][8]

In Vivo Xenograft Studies
  • Tumor Implantation : Human cancer cells are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., BALB/c nude mice).[3][8]

  • Treatment : Once tumors reach a palpable size, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified period.[3][8]

  • Efficacy Evaluation : Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Immunohistochemistry (e.g., for Ki67) and TUNEL assays can be performed on tumor tissues to assess proliferation and apoptosis, respectively.[3]

Western Blot Analysis
  • Cells are treated with this compound and then lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, p-ERK, CDK4, CyclinD1) and then with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[2][3]

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression. The diagram below illustrates the inhibitory effects of this compound on the PI3K/Akt and ERK signaling pathways.

Grifolin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK1/2 This compound->ERK Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Proliferation Promotes CellCycle Cell Cycle Progression pERK->CellCycle Promotes

Caption: this compound's inhibition of PI3K/Akt and ERK signaling pathways.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram outlines a typical experimental workflow for assessing the anti-cancer efficacy of a compound like this compound in vitro.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability/Proliferation (MTT, Colony Formation, EdU) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry - PI) treatment->cell_cycle migration Migration/Invasion Assays (Wound Healing, Transwell) treatment->migration mechanism Mechanism of Action (Western Blot for Signaling Proteins) viability->mechanism apoptosis->mechanism cell_cycle->mechanism migration->mechanism end End: Data Analysis & Conclusion mechanism->end

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Conclusion

The available literature strongly suggests that this compound exhibits significant anti-cancer properties across various cancer cell lines and in some preclinical models. Its mechanisms of action, primarily through the inhibition of key oncogenic signaling pathways like PI3K/Akt and ERK, lead to reduced cell proliferation, induction of apoptosis, and cell cycle arrest.

While a direct meta-analysis of this compound's efficacy is not yet available in the published literature, this comparative guide synthesizes the existing data to provide a framework for its evaluation against other well-known natural compounds. The quantitative data presented, although not from head-to-head comparative studies, indicates that this compound's potency is within a comparable range to that of compounds like Curcumin and Resveratrol in certain contexts.

For researchers and drug development professionals, this compound represents a promising candidate for further investigation. Future studies should focus on direct comparative analyses with standard-of-care chemotherapeutics and other natural compounds, as well as comprehensive preclinical studies to establish its pharmacokinetic and toxicological profiles. Such research is imperative to translate the promising in vitro and early in vivo findings into potential clinical applications.

References

Navigating the Preclinical Safety Landscape of Grifolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has garnered significant interest within the scientific community for its promising pharmacological activities, including potent antitumor and antimicrobial properties.[1][2][3][4][5][6] Despite these encouraging findings, a critical gap remains in the preclinical data necessary to advance this compound towards clinical applications: a comprehensive safety and toxicity profile. Currently, specific toxicological data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available.[1][2][6] This guide aims to provide researchers, scientists, and drug development professionals with a framework for validating the safety and toxicity of this compound, outlining essential experimental protocols and data presentation strategies.

The Imperative for Rigorous Preclinical Toxicity Assessment

Before any therapeutic candidate can be considered for human trials, a thorough evaluation of its safety is paramount. Preclinical toxicity studies are designed to identify potential adverse effects, determine safe dosage ranges, and understand the compound's impact on vital organ systems. For this compound, the existing literature underscores the necessity of these investigations to pave the way for its potential pharmaceutical use.[1][2][6]

A Comparative Framework for Safety Evaluation

To provide a clear benchmark for this compound's safety profile, it is essential to compare its performance against a standard or alternative compound. In the absence of direct comparative studies, this guide presents a hypothetical comparison with a generic alternative, "Compound X," to illustrate the required data structure.

Quantitative Toxicity Data: A Hypothetical Comparison
ParameterThis compound (Hypothetical Data)Compound X (Hypothetical Data)Test Guideline
Acute Oral Toxicity (LD50) > 2000 mg/kg1500 mg/kgOECD 423
Sub-acute Oral Toxicity (NOAEL) 1000 mg/kg/day750 mg/kg/dayOECD 407
Sub-chronic Oral Toxicity (NOAEL) 600 mg/kg/day400 mg/kg/dayOECD 408
Genotoxicity (Ames Test) Non-mutagenicNon-mutagenicOECD 471
Cardiotoxicity (hERG Assay IC50) > 30 µM15 µMICH S7B
Hepatotoxicity (ALT/AST levels) No significant elevationModerate elevation at high dosesClinical Pathology

Essential Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of safety data. The following protocols, based on internationally recognized guidelines, are recommended for assessing the toxicity of this compound.

Acute Oral Toxicity Study (OECD 423)
  • Objective: To determine the short-term toxicity of a single high dose of this compound.

  • Animals: Typically female rats.

  • Procedure: A single dose of this compound is administered orally to a group of animals. A starting dose of 2000 mg/kg is often used.[7]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[7]

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Sub-acute (28-Day) Oral Toxicity Study (OECD 407)
  • Objective: To evaluate the effects of repeated daily doses of this compound over a 28-day period.

  • Animals: Male and female rats, typically 5 per sex per group.

  • Procedure: this compound is administered orally at three or more dose levels daily for 28 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Endpoints: Hematology, clinical biochemistry, urinalysis, organ weights, and histopathological examination of major organs.[7]

Sub-chronic (90-Day) Oral Toxicity Study (OECD 408)
  • Objective: To assess the cumulative toxic effects of this compound over a longer duration, representative of prolonged therapeutic use.

  • Animals: Male and female rats, typically 10 per sex per group.

  • Procedure: this compound is administered orally at three or more dose levels daily for 90 days.

  • Observations and Endpoints: Similar to the sub-acute study, but with a more comprehensive evaluation of potential target organs and cumulative toxicity.

Visualizing Experimental Workflows and Biological Pathways

To enhance understanding and communication of complex processes, visual representations are indispensable.

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment Workflow start Compound Synthesis (this compound) acute Acute Toxicity Study (OECD 423) start->acute genotox Genotoxicity Assays (e.g., Ames Test) start->genotox safety_pharm Safety Pharmacology (e.g., hERG Assay) start->safety_pharm subacute Sub-acute Toxicity Study (28-Day, OECD 407) acute->subacute subchronic Sub-chronic Toxicity Study (90-Day, OECD 408) subacute->subchronic data_analysis Data Analysis & Risk Assessment subchronic->data_analysis genotox->data_analysis safety_pharm->data_analysis end IND-Enabling Decision data_analysis->end

Caption: Workflow for preclinical toxicity assessment of this compound.

While the direct toxic mechanisms of this compound are yet to be fully elucidated, its known interactions with cellular signaling pathways in the context of its anticancer effects can provide insights into potential off-target effects. This compound has been shown to inhibit the ERK1/2 signaling pathway.[2][8][9]

signaling_pathway cluster_pathway ERK1/2 Signaling Pathway Inhibition by this compound This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cell_Cycle Cell Cycle Progression (Cyclin D1, CDK4) ERK1_2->Cell_Cycle Promotes Apoptosis Inhibition of Apoptosis ERK1_2->Apoptosis Inhibits

References

Safety Operating Guide

Proper Disposal of Grifolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has garnered attention in the scientific community for its potential as an antineoplastic agent that can induce apoptosis.[1] As research into its therapeutic applications continues, it is crucial for laboratory professionals to handle and dispose of this compound with the utmost care to ensure personal safety and environmental protection.

This compound: Key Data for Disposal Considerations

The following table summarizes essential information about this compound relevant to its safe handling and disposal.

PropertyDataSource
Chemical Name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diolWikipedia
CAS Number 6903-07-7MedchemExpress.com[1]
Molecular Formula C22H32O2MedchemExpress.com[1]
Appearance White to light yellow oilMedchemExpress.com[1]
Structural Class Phenol, PolyphenolMedchemExpress.com[1]
Known Biological Activity Antineoplastic agent, induces apoptosisMedchemExpress.com[1]
Storage 4°C, protect from light, stored under nitrogenMedchemExpress.com[1]

Experimental Protocols for Safe Disposal

The proper disposal of this compound waste is a critical final step in the experimental workflow. The following protocols are based on standard procedures for managing chemical waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization, use a NIOSH-approved respirator.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • This includes unused or expired pure this compound, and contaminated lab supplies such as weigh boats, filter paper, and gloves.

    • Collect all solid this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • This includes solutions containing this compound, such as stock solutions and experimental media.

    • Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Step-by-Step Disposal Protocol

  • Characterize the Waste: Identify all waste streams containing this compound.

  • Segregate the Waste: Keep solid, liquid, and sharps waste separate in their respective, properly labeled containers.

  • Container Management: Ensure all waste containers are in good condition, compatible with the waste they hold, and are kept securely closed when not in use.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Request Pickup: Once a waste container is full, or in accordance with your institution's guidelines, arrange for a hazardous waste pickup through your EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Grifolin_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_contain Containment cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container sharps_container Dispose in Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Request EHS Hazardous Waste Pickup storage->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grifolin
Reactant of Route 2
Reactant of Route 2
Grifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.